Product packaging for 2-Bromo-5-hydroxybenzonitrile(Cat. No.:CAS No. 189680-06-6)

2-Bromo-5-hydroxybenzonitrile

Cat. No.: B120245
CAS No.: 189680-06-6
M. Wt: 198.02 g/mol
InChI Key: IXJNUEMHAJZKFW-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B120245 2-Bromo-5-hydroxybenzonitrile CAS No. 189680-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-hydroxybenzonitrile
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJNUEMHAJZKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571471
Record name 2-Bromo-5-hydroxybenzonitrile
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189680-06-6
Record name 2-Bromo-5-hydroxybenzonitrile
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Record name 2-bromo-5-hydroxybenzonitrile
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Foundational & Exploratory

2-Bromo-5-hydroxybenzonitrile chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene (B151609) ring substituted with a nitrile (-CN) group, a bromine (-Br) atom, and a hydroxyl (-OH) group.[1][2] The IUPAC name for this compound is this compound.[3] The nitrile group is assigned position 1 on the benzene ring, with the bromine at position 2 and the hydroxyl group at position 5.[2]

Table 1: Compound Identification

Identifier Value
CAS Number 189680-06-6[1][3][4][5][6]
Molecular Formula C₇H₄BrNO[3][4][5][7]
Molecular Weight 198.02 g/mol [1][3][4]
InChI InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H[3]
InChIKey IXJNUEMHAJZKFW-UHFFFAOYSA-N[1][3]

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br[3][4] |

Physicochemical Properties

This compound is typically a white to pale-yellow or yellow-brown crystalline solid.[7] It is soluble in ethanol, ethers, and other organic solvents.[7] The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties like melting point and solubility.[1]

Table 2: Physicochemical Data

Property Value
Appearance White to pale-yellow crystalline solid[7]
Density (Predicted) 1.79 ± 0.1 g/cm³[7]
Boiling Point (Predicted) 321.2 ± 32.0 °C[7]
Flash Point 148.1 °C[7]
pKa (Predicted) 8.01 ± 0.18[7]

| Storage Temperature | Room Temperature, under an inert atmosphere[7] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct bromination of 3-hydroxybenzonitrile.[1] This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the hydroxyl and nitrile groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.[1] This results in the preferential formation of this compound.

Experimental Protocol: Synthesis via Bromination of 3-hydroxybenzonitrile

This protocol is based on the common laboratory synthesis using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

Procedure:

  • Dissolve 3-hydroxybenzonitrile in dichloromethane in a round-bottomed flask.

  • Add N-Bromosuccinimide (1.0 equivalent) to the solution portion-wise while stirring at room temperature.

  • The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound. A reported yield for this reaction is 73%.[1]

G Synthesis Workflow of this compound start Start Materials: 3-hydroxybenzonitrile N-Bromosuccinimide (NBS) Dichloromethane reaction Electrophilic Aromatic Substitution start->reaction workup Reaction Workup: Aqueous wash Drying of organic phase reaction->workup evaporation Solvent Evaporation workup->evaporation purification Purification: Silica Gel Column Chromatography evaporation->purification product Final Product: This compound purification->product

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

Technique Expected Peaks
¹H NMR Aromatic protons are expected to show distinct signals in the range of δ 7.2–7.8 ppm.[1] The chemical shifts are influenced by the electronic effects of the substituents.
¹³C NMR The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[1] Other aromatic carbons will appear in the typical downfield region.
IR Spectroscopy Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group, a sharp peak for the C≡N stretch of the nitrile group, and peaks corresponding to C-Br and aromatic C-H and C=C bonds.[1]

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the structure.[1] |

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300-500 MHz for ¹H.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

  • Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the reactivity of its functional groups.

  • Electrophilic Aromatic Substitution: The aromatic ring's reactivity is influenced by the activating hydroxyl group and the deactivating bromo and nitrile groups.[1]

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[1]

  • Applications in Drug Development: As an intermediate, it is used in the synthesis of more complex molecules for pharmaceutical applications.[7][8] For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown anticancer activity.[4] Benzonitrile derivatives, in general, are integral to the synthesis of compounds with a wide range of biological activities.[1]

G Key Reactions of this compound reactant This compound reduction Reduction of Nitrile (e.g., LiAlH₄) reactant->reduction hydrolysis Hydrolysis of Nitrile (Acid or Base) reactant->hydrolysis eas Electrophilic Aromatic Substitution reactant->eas amine (2-bromo-5-hydroxyphenyl)methanamine reduction->amine acid 2-bromo-5-hydroxybenzoic acid hydrolysis->acid substituted_ring Further Substituted Benzonitrile Derivatives eas->substituted_ring

Caption: Reactivity of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

Table 4: Hazard and Precautionary Statements

Type Codes
Hazard Statements H302, H312, H315, H319, H332, H335[4]

| Precautionary Statements | P261, P280, P301+P312, P304+P340, P305+P351+P338, P501[4] |

Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Conclusion

This compound is a key chemical intermediate with a well-defined structure and predictable reactivity. Its utility in the synthesis of pharmaceuticals and other fine chemicals makes it a compound of significant interest to researchers and drug development professionals.[10] The synthetic and analytical protocols provided in this guide offer a foundation for its effective use in a laboratory setting.

References

physical properties of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-hydroxybenzonitrile

Introduction

This compound, with the CAS number 189680-06-6, is an organic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a nitrile group.[1] Its chemical formula is C₇H₄BrNO.[2][3] This multifunctional structure makes it a significant intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, dyes, and advanced materials.[2][4][5] The strategic placement of its functional groups—a reactive bromine atom, a hydrogen-bond-donating hydroxyl group, and a versatile nitrile moiety—allows for a wide range of chemical transformations.[1] An understanding of its physical properties is paramount for researchers and chemical engineers in optimizing reaction conditions, purification processes, and formulation development. This guide provides a detailed overview of the core , methodologies for their determination, and a logical representation of the structural influences on these properties.

Data Presentation: Physical and Chemical Properties

The quantitative are summarized in the table below. These values, compiled from various chemical data sources, provide a foundational dataset for laboratory and industrial applications. It is noteworthy that some parameters, such as boiling point and density, are often predicted values derived from computational models.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO[2][3]
Molecular Weight 198.02 g/mol [2][3][4][6]
Appearance White to off-white or pale yellow crystalline solid/powder[2][5][7]
Boiling Point 321.2 ± 32.0 °C at 760 mmHg (Predicted)[2][8]
Density 1.79 ± 0.1 g/cm³ (Predicted)[2]
pKa (hydroxyl group) 8.01 ± 0.18 (Predicted)[2][4]
Flash Point 148.1 °C[2][8]
Vapor Pressure 0.000161 mmHg at 25 °C[2]
Refractive Index 1.656 (Predicted)[2]
Solubility Soluble in ethanol, ethers, and acetone; low solubility in water.[2][7]

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.

  • Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube setup.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.

Boiling Point Determination by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Simple distillation setup including a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

  • Procedure:

    • A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]

    • The liquid is heated gently. The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb.[9]

    • This stable temperature, observed during the collection of the first few drops of distillate, is recorded as the boiling point at the given atmospheric pressure.

Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[10]

  • Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a quantitative analysis instrument (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., ethanol, water) in a sealed flask.

    • The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified, typically by centrifugation or filtration, to remove all undissolved solids.

    • The concentration of the solute in the clear supernatant is then determined using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength).

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The are a direct consequence of its molecular structure. The interplay between its functional groups dictates its intermolecular forces and, consequently, its macroscopic properties.

G cluster_0 This compound cluster_1 Functional Groups cluster_2 Structural Influences cluster_3 Resulting Physical Properties Compound C₇H₄BrNO OH Hydroxyl (-OH) Br Bromo (-Br) CN Nitrile (-CN) Ring Benzene Ring HBond Hydrogen Bonding OH->HBond + Donor/Acceptor pKa Acidity (pKa) OH->pKa Determines Acidity MW Molecular Weight / Size (van der Waals forces) Br->MW + High Mass Polarity Dipole-Dipole Interactions CN->Polarity + Strong Dipole Ring->MW + Size PiStack π-π Stacking Ring->PiStack Solubility Solubility HBond->Solubility BP Boiling Point HBond->BP MP Melting Point HBond->MP Polarity->Solubility Polarity->BP Polarity->MP MW->BP MW->MP PiStack->MP

Structure-Property Relationships of the Compound.

References

Technical Guide: 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-hydroxybenzonitrile, a key building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and key spectral data.

Core Data Presentation

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 198.02 g/mol [1]
Molecular Formula C₇H₄BrNO[1]
CAS Number 189680-06-6[1]
Appearance White to pale-yellow solid
IUPAC Name This compound[1]
InChI Key IXJNUEMHAJZKFW-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1O)C#N)Br[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 5-hydroxybenzonitrile using N-Bromosuccinimide (NBS) as the brominating agent.

Reaction:

5-hydroxybenzonitrile + N-Bromosuccinimide (NBS) → this compound + Succinimide (B58015)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxybenzonitrile in a suitable anhydrous solvent such as acetonitrile (B52724) or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is typically conducted in the dark to prevent radical side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the succinimide byproduct.

  • Purification: The crude product is purified by distillation followed by recrystallization from a solvent such as ethanol (B145695) to yield pure this compound.

Characterization of this compound

The structural elucidation and confirmation of purity of the synthesized this compound can be achieved through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[2]

2. Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the key functional groups present in the molecule.

  • A broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[2]

  • A sharp, medium-intensity peak around 2230-2210 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group.[2]

3. Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2]

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_products Products 5-hydroxybenzonitrile 5-hydroxybenzonitrile Bromination Bromination 5-hydroxybenzonitrile->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination This compound This compound Bromination->this compound Succinimide Succinimide Bromination->Succinimide Purification_Workflow Crude_Product Crude Reaction Mixture Distillation Distillation Crude_Product->Distillation Recrystallization Recrystallization (Ethanol) Distillation->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzonitrile, a key aromatic intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as an antimicrobial and anticancer agent. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, providing the foundational knowledge required for the effective utilization of this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound. Its structure features a benzene (B151609) ring functionalized with a bromo, a hydroxyl, and a nitrile group. The accepted IUPAC name for this compound is This compound .

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4-Bromo-3-cyanophenol[1]
CAS Number 189680-06-6[2]
Molecular Formula C₇H₄BrNO[2]
Molecular Weight 198.02 g/mol [2]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in ethanol, ethers, and other organic solvents.[3]
Storage Store at 2-8°C, protected from light.[2]

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound is through the electrophilic bromination of 3-hydroxybenzonitrile.[4] The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director, leading to the preferential formation of the 2-bromo isomer.[4]

Experimental Protocol: Synthesis via Bromination of 3-Hydroxybenzonitrile

This protocol is adapted from established procedures for the bromination of substituted phenols.

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Expected ObservationsReference(s)
¹H NMR Aromatic protons are expected to resonate in the range of δ 7.2–7.8 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) will be indicative of the substitution pattern on the benzene ring. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[4]
¹³C NMR The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm. Other aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the electronic effects of the substituents.[4]
FTIR A prominent peak is expected around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. A broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H (hydroxyl) stretching vibration, with the broadening resulting from hydrogen bonding. Characteristic peaks in the fingerprint region will correspond to C-Br, C-O, and C-H bending and stretching vibrations of the aromatic ring.[4]
Mass Spectrometry (MS) The electron ionization mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the hydrocyanic acid molecule (HCN).[4][5]

Biological Activities and Potential Applications

Substituted benzonitriles are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific quantitative data for this compound is limited in publicly available literature, the structural motifs present suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity

Phenolic compounds and halogenated aromatics are known to possess antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell membranes and interference with essential enzymatic activities.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against bacterial strains using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Table 3: Hypothetical MIC Data Presentation for this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)Data not available
Escherichia coli (Gram-negative)Data not available

Note: This table is a template. Specific experimental data for this compound is not currently available in the cited literature.

Anticancer Activity

Many phenolic and brominated compounds exhibit cytotoxic effects against cancer cell lines. The potential mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 4: Hypothetical IC50 Data Presentation for this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)Data not available
HeLa (Cervical Cancer)Data not available

Note: This table is a template. Specific experimental data for this compound is not currently available in the cited literature.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 3-hydroxybenzonitrile.

G Synthesis of this compound 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile This compound This compound 3-Hydroxybenzonitrile->this compound   + NBS / Acetonitrile    NBS, Acetonitrile NBS, Acetonitrile

Caption: Synthetic route to this compound.

Proposed Mechanism of Antimicrobial Action

This diagram illustrates a generalized mechanism of action for phenolic antimicrobial agents.

G Proposed Antimicrobial Mechanism A This compound B Bacterial Cell Membrane A->B Interaction C Membrane Disruption B->C D Leakage of Intracellular Components C->D E Inhibition of Essential Enzymes C->E F Cell Death D->F E->F

Caption: Postulated antimicrobial mechanism of action.

Conceptual Anticancer Signaling Pathway

The following diagram presents a conceptual workflow for investigating the effect of this compound on a generic cancer cell signaling pathway, such as the MAPK pathway, based on the known activities of similar phenolic compounds.

G Conceptual Anticancer Signaling Investigation cluster_0 Cellular Treatment & Lysis cluster_1 Biochemical Analysis cluster_2 Outcome A Cancer Cells B Treatment with This compound A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E Western Blot for Signaling Proteins (e.g., p-ERK, p-JNK) D->E F Analysis of Apoptosis Markers (e.g., Cleaved Caspase-3) D->F G Modulation of Signaling Pathway E->G H Induction of Apoptosis F->H

Caption: Workflow for studying anticancer signaling.

Conclusion

This compound is a versatile synthetic intermediate with considerable potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. While direct biological data for this specific compound is currently limited, its structural features suggest promising avenues for future research into its antimicrobial and anticancer activities. The experimental protocols and conceptual frameworks presented herein offer a solid foundation for researchers to explore the full potential of this valuable chemical entity. Further investigation is warranted to elucidate its precise mechanisms of action and to quantify its biological efficacy, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to 4-Bromo-3-cyanophenol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-3-cyanophenol, a substituted phenol (B47542) of significant interest in medicinal chemistry and organic synthesis. This document details a proposed synthetic route, physical and chemical properties, and predicted spectroscopic data. The information is curated to support researchers and professionals in drug development and related fields by providing a foundational understanding of this compound's characteristics and potential applications.

Introduction

Substituted phenols are a critical class of compounds in the pharmaceutical industry, serving as versatile intermediates and key structural motifs in a wide array of therapeutic agents. The introduction of halogen and cyano groups onto the phenol scaffold can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4-Bromo-3-cyanophenol, with its unique substitution pattern, presents a valuable building block for the synthesis of novel drug candidates. The bromine atom offers a site for further functionalization through cross-coupling reactions, while the cyano and hydroxyl groups can participate in various chemical transformations and hydrogen bonding interactions, crucial for molecular recognition at biological targets.

Synthesis of 4-Bromo-3-cyanophenol

Proposed Synthetic Route: Electrophilic Bromination of 3-Cyanophenol (B46033)

The hydroxyl group of 3-cyanophenol is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. Therefore, in the electrophilic bromination of 3-cyanophenol, the incoming electrophile (Br+) is directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favored position for substitution.

A common and effective method for the selective bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) as the bromine source. This reagent is easier and safer to handle than elemental bromine. An alternative, more traditional method involves the use of bromine in a suitable solvent like acetic acid.

dot

Caption: Proposed synthesis workflow for 4-bromo-3-cyanophenol.

Detailed Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the synthesis of 4-bromo-3-cyanophenol based on analogous reactions. Researchers should optimize these conditions for their specific laboratory setup.

Method A: Bromination using N-Bromosuccinimide (NBS)

This method is adapted from the synthesis of structurally similar compounds.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanophenol (1.0 equivalent) in anhydrous acetonitrile or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-bromo-3-cyanophenol.

Method B: Bromination using Bromine in Acetic Acid

This is a more traditional method for aromatic bromination.[1]

  • Materials:

    • 3-Cyanophenol

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Saturated aqueous sodium bisulfite solution

    • Water

    • Anhydrous sodium sulfate

    • Appropriate solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 3-cyanophenol (1.0 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or gently heat to 40-50 °C to ensure completion. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Add saturated aqueous sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

    • Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent.

    • Wash the collected solid or the organic extract with water.

    • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product as described in Method A.

Physical and Chemical Properties

While experimental data for 4-bromo-3-cyanophenol is scarce, its properties can be estimated based on the known values of its structural isomers and related compounds.

PropertyValueSource/Method
Molecular Formula C₇H₄BrNO-
Molecular Weight 198.02 g/mol -
CAS Number 189680-06-6[2]
Appearance Predicted to be an off-white to pale yellow solidAnalogy
Melting Point Not available. Estimated to be in the range of 100-150 °C.Analogy
Boiling Point Not available.-
pKa Not available. Estimated to be around 7-8.Analogy
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in water.Analogy

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-bromo-3-cyanophenol is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.

  • δ ~7.8 ppm (d, 1H): This signal corresponds to the proton at C2, which is ortho to the electron-withdrawing cyano group and meta to the hydroxyl group. It will appear as a doublet due to coupling with the proton at C6.

  • δ ~7.2 ppm (dd, 1H): This signal is attributed to the proton at C6, which is ortho to the hydroxyl group and meta to both the bromine and cyano groups. It will appear as a doublet of doublets due to coupling with the protons at C2 and C5.

  • δ ~7.0 ppm (d, 1H): This signal corresponds to the proton at C5, which is ortho to the bromine atom and meta to the hydroxyl group. It will appear as a doublet due to coupling with the proton at C6.

  • δ ~5.0-6.0 ppm (s, 1H, broad): A broad singlet corresponding to the phenolic hydroxyl proton. The chemical shift of this proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show seven signals, one for each carbon atom in the molecule.

  • δ ~155 ppm: C1 (carbon bearing the -OH group).

  • δ ~135-140 ppm: Aromatic carbons.

  • δ ~115-120 ppm: C3 (carbon bearing the -CN group) and the nitrile carbon (-C≡N).

  • δ ~110-115 ppm: C4 (carbon bearing the -Br group).

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromo-3-cyanophenol is expected to exhibit the following characteristic absorption bands:

  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~2220-2240 cm⁻¹ (sharp): C≡N stretching vibration of the nitrile group.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching vibration.

  • ~1000-1100 cm⁻¹: C-Br stretching vibration.

Reactivity and Potential Applications in Drug Development

Chemical Reactivity

The reactivity of 4-bromo-3-cyanophenol is governed by its three functional groups:

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. It can also be converted into an ether or ester.

  • Bromine Atom: The bromine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable handle for molecular elaboration.

  • Cyano Group: The nitrile group is relatively unreactive but can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reactivity_Diagram 4-Bromo-3-cyanophenol 4-Bromo-3-cyanophenol Cross-Coupling Cross-Coupling 4-Bromo-3-cyanophenol->Cross-Coupling at Bromine Etherification/Esterification Etherification/Esterification 4-Bromo-3-cyanophenol->Etherification/Esterification at Hydroxyl Nitrile Hydrolysis/Reduction Nitrile Hydrolysis/Reduction 4-Bromo-3-cyanophenol->Nitrile Hydrolysis/Reduction at Cyano

References

An In-depth Technical Guide to the Solubility of 2-Bromo-5-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-hydroxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding the solubility of this compound is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, presents a general experimental protocol for its determination, and visualizes a common synthesis workflow.

Core Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₇H₄BrNO.[2] Its structure, featuring a polar hydroxyl group, a moderately polar nitrile group, and a non-polar brominated benzene (B151609) ring, results in a nuanced solubility profile. The hydroxyl group can act as a hydrogen bond donor, while the nitrile group can accept hydrogen bonds, influencing its interaction with various solvents.[3]

Solubility Profile

Quantitative, temperature-dependent solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a foundational understanding of its solubility characteristics. The compound is generally reported to be soluble in polar organic solvents and has low solubility in water.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventReported Solubility
AlcoholsEthanolSoluble[2][3]
EthersDiethyl EtherSoluble[2][3]
AqueousWaterLow Solubility

Note: The term "soluble" is qualitative. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.

Experimental Protocol for Solubility Determination

A reliable and widely accepted method for determining the thermodynamic solubility of a solid compound like this compound is the isothermal shake-flask method. This method ensures that a true equilibrium between the undissolved solid and the solution is achieved.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that the solution becomes saturated.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation:

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units such as g/100 mL or mol/L.

Synthesis Workflow

This compound is often synthesized via the bromination of a precursor. A common method involves the bromination of 3-hydroxybenzonitrile. The following diagram illustrates a general workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction_Vessel Reaction at Controlled Temperature 3-Hydroxybenzonitrile->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., N-Bromosuccinimide) Brominating_Agent->Reaction_Vessel Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product

A generalized workflow for the synthesis of this compound.

This guide serves as a foundational resource for professionals working with this compound. While qualitative data provides initial guidance, it is imperative to perform quantitative solubility studies under specific experimental conditions to ensure accuracy and reproducibility in research and development processes.

References

Spectroscopic Profile of 2-Bromo-5-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-hydroxybenzonitrile (CAS No: 189680-06-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral characteristics is essential for its identification, quality control, and utilization in further synthetic applications. This document presents predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Physicochemical Data

PropertyValue
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
IUPAC Name This compound
Appearance Off-white to pale yellow powder

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established substituent effects and typical spectral ranges for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.65d~ 8.5
H-4~ 7.10dd~ 8.5, 2.5
H-6~ 7.30d~ 2.5
-OHVariable (Broad)s-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-CN)~ 117
C2 (-Br)~ 112
C3~ 138
C4~ 122
C5 (-OH)~ 158
C6~ 119
-CN~ 118
FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)3500 - 3300Broad, Strong
Aromatic C-H Stretch3100 - 3000Medium
C≡N Stretch~ 2225Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium-Strong (multiple bands)
C-O Stretch1250 - 1200Strong
C-Br Stretch700 - 550Medium-Strong
Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zIon AssignmentNotes
199/197[M]⁺Molecular ion peak, exhibiting a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br.
170/168[M - HCN]⁺Loss of hydrocyanic acid from the molecular ion.
118[M - Br]⁺Loss of a bromine radical from the molecular ion.
90[M - Br - HCN]⁺Subsequent loss of hydrocyanic acid from the [M - Br]⁺ fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 8-16

    • Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Integrate the signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction (GC-MS):

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

      • Carrier Gas: Helium, with a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 280 °C

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Examine the mass spectrum for this peak to identify the molecular ion and characteristic fragment ions.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample Purified Sample Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Data_NMR Connectivity & Proton/Carbon Environment NMR->Data_NMR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Data_IR Functional Groups IR->Data_IR Structure_Verification Structure Confirmation Data_NMR->Structure_Verification Data_MS->Structure_Verification Data_IR->Structure_Verification

Caption: Workflow for the spectroscopic elucidation of a chemical structure.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and spectral databases, experimental ¹H NMR data for 2-Bromo-5-hydroxybenzonitrile could not be located. The following guide is based on established principles of NMR spectroscopy and includes predicted data based on the analysis of substituent effects on the benzonitrile (B105546) ring.

Introduction

This compound is a substituted aromatic compound with applications in organic synthesis, particularly as a precursor for pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the expected ¹H NMR spectrum of this compound, a general experimental protocol for its acquisition, and a visualization of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum of this compound are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the electron-withdrawing nitrile (-CN) and bromine (-Br) groups, and the electron-donating hydroxyl (-OH) group.

The predicted ¹H NMR data is summarized in the table below. These predictions are based on the additive effects of the substituents on the chemical shifts of the aromatic protons. The aromatic region of the spectrum is expected to show signals for three protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-37.0 - 7.3Doublet of doublets (dd)J_ortho ≈ 8.5 Hz, J_meta ≈ 2.5 Hz1H
H-47.3 - 7.6Doublet (d)J_ortho ≈ 8.5 Hz1H
H-67.1 - 7.4Doublet (d)J_meta ≈ 2.5 Hz1H
OH5.0 - 6.0 (variable)Broad Singlet (br s)N/A1H

Structural Analysis and Signal Assignment

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The three aromatic protons are chemically non-equivalent and are expected to exhibit distinct signals.

  • H-6: This proton is ortho to the electron-withdrawing bromine atom and para to the electron-donating hydroxyl group. It is expected to appear as a doublet due to meta-coupling with H-4.

  • H-4: This proton is ortho to the hydroxyl group and meta to both the bromine and nitrile groups. It is expected to be a doublet due to ortho-coupling with H-3.

  • H-3: This proton is ortho to the nitrile group and meta to the hydroxyl group. It will likely appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-6.

  • -OH Proton: The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

The logical relationships between the protons and their expected NMR signals are illustrated in the following diagram.

G cluster_molecule This compound cluster_protons Proton Environment cluster_signals Expected ¹H NMR Signals mol Structure H3 H-3 H4 H-4 H3->H4 ortho-coupling H6 H-6 H3->H6 meta-coupling Signal_H3 Doublet of Doublets H3->Signal_H3 H4->H3 ortho-coupling Signal_H4 Doublet H4->Signal_H4 H6->H3 meta-coupling Signal_H6 Doublet H6->Signal_H6

Caption: Molecular structure and proton coupling relationships.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for obtaining a ¹H NMR spectrum of an aromatic compound like this compound.

4.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution into a clean NMR tube using a pipette.

  • Cap the NMR tube securely.

4.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (typically 8-16 for a sample of this concentration)

    • Pulse width (calibrated for a 90° pulse)

    • Acquisition time (typically 2-4 seconds)

    • Relaxation delay (typically 1-5 seconds)

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative ratios of the protons.

The general workflow for this experimental process is depicted below.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Lock, Shim, & Tune insert->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference integrate Integrate Signals reference->integrate

Caption: General workflow for NMR sample preparation and analysis.

Conclusion

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-5-hydroxybenzonitrile. Due to the absence of publicly available experimental spectra, this document is based on high-quality predicted data to facilitate the structural elucidation and characterization of this compound. It includes a comprehensive data table of predicted chemical shifts, a detailed, generalized experimental protocol for acquiring such data, and a structural diagram.

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a bromine atom, a hydroxyl group, and a nitrile group on a benzene (B151609) ring, leading to a distinct electronic environment for each carbon atom. ¹³C NMR spectroscopy is a powerful analytical technique for confirming the carbon framework of this molecule. This guide serves as a reference for the expected ¹³C NMR chemical shifts, aiding in the identification and purity assessment of this compound in a research and development setting.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were generated using computational prediction tools and are reported in parts per million (ppm) relative to a standard reference. The carbon atoms are numbered according to the IUPAC nomenclature as illustrated in the structural diagram.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-CN)105.1
C2 (C-Br)111.8
C3 (C-H)122.9
C4 (C-H)118.8
C5 (C-OH)156.0
C6 (C-H)126.1
C7 (-CN)117.5

Disclaimer: The chemical shift values presented are based on computational predictions and may differ from experimentally determined values. These predictions are intended to provide a reasonable approximation for spectral interpretation.

Structural Diagram and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the ¹³C NMR data table.

Figure 1. Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for acquiring the ¹³C NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for aromatic compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Spectral Width (SW): A typical range for ¹³C NMR is 0 to 220 ppm.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

  • Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the known solvent peak.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of a ¹³C NMR spectrum.

spectral_analysis_workflow cluster_workflow ¹³C NMR Spectral Analysis Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Peak Picking and Chemical Shift Determination C->D E Comparison with Predicted/Reference Data D->E F Structural Assignment of Signals E->F G Final Structural Confirmation F->G

Figure 2. A generalized workflow for ¹³C NMR spectral analysis.

Conclusion

This technical guide provides essential predicted ¹³C NMR data and a standardized experimental approach for this compound. While the provided chemical shifts are computationally derived, they offer a valuable starting point for researchers in confirming the structure and assessing the purity of this compound. For definitive structural elucidation, it is always recommended to acquire and interpret experimental NMR data, including 2D NMR experiments such as HSQC and HMBC, to unambiguously assign all carbon and proton signals.

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy for the characterization of substituted benzonitriles. This class of compounds is of significant interest in medicinal chemistry and materials science, and IR spectroscopy serves as a powerful, non-destructive technique for their structural elucidation. This document details the effects of aromatic substitution on the characteristic nitrile vibrational frequency, provides standardized experimental protocols, and presents quantitative data for a range of substituted benzonitriles.

Introduction to the IR Spectroscopy of Nitriles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The nitrile group (C≡N) is an excellent chromophore for IR analysis due to its strong, sharp absorption band in a relatively uncongested region of the mid-infrared spectrum (typically 2200-2260 cm⁻¹).[1][2] The precise frequency of the C≡N stretching vibration is highly sensitive to the electronic environment of the molecule, making IR spectroscopy a valuable tool for probing the effects of substituents on the benzonitrile (B105546) ring.

The Influence of Substituents on the Nitrile Stretching Frequency

The position of the nitrile absorption band in substituted benzonitriles is dictated by the electronic nature of the substituent on the aromatic ring. Substituents exert their influence through a combination of inductive and resonance effects, which alter the bond strength and dipole moment of the C≡N group.

  • Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as nitro (-NO₂) and cyano (-CN) groups, withdraw electron density from the aromatic ring and, consequently, from the nitrile group. This withdrawal of electron density strengthens the C≡N triple bond, leading to a higher vibrational frequency (a blue shift).[3]

  • Electron-Donating Groups (EDGs): Substituents that can donate electron density to the aromatic ring, such as amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, have the opposite effect. The increased electron density in the π-system of the ring can be delocalized into the antibonding π* orbital of the nitrile group. This delocalization weakens the C≡N bond, resulting in a lower vibrational frequency (a red shift).[4]

These substituent effects can be quantitatively correlated with Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.[5][6] A plot of the C≡N stretching frequency versus the Hammett constant for a series of substituted benzonitriles often yields a linear relationship, demonstrating the predictive power of this approach.[3][7]

The following diagram illustrates the relationship between substituent electronic effects and the resulting shift in the nitrile vibrational frequency.

Substituent_Effects cluster_substituent Substituent on Benzene Ring cluster_effects Electronic Effects cluster_bond Nitrile Bond Properties cluster_frequency Observed IR Frequency Substituent Substituent Inductive_Effect Inductive Effect Substituent->Inductive_Effect influences Resonance_Effect Resonance Effect Substituent->Resonance_Effect influences Bond_Strength C≡N Bond Strength Inductive_Effect->Bond_Strength alters Resonance_Effect->Bond_Strength alters Frequency_Shift ν(C≡N) Frequency Bond_Strength->Frequency_Shift determines

Caption: Logical relationship between substituent electronic effects and the nitrile stretching frequency.

Quantitative Data for Substituted Benzonitriles

The following table summarizes the characteristic C≡N stretching frequencies for a series of para-substituted benzonitriles, illustrating the trends discussed above.

Substituent (para-)Hammett Constant (σp)C≡N Stretching Frequency (ν, cm⁻¹)
-N(CH₃)₂-0.83~2215
-NH₂-0.66~2218
-OCH₃-0.27~2223
-CH₃-0.17~2227
-H0.00~2229
-Cl+0.23~2232
-Br+0.23~2232
-CO₂CH₃+0.45~2234
-CN+0.66~2235
-NO₂+0.78~2238

Note: The exact frequencies can vary slightly depending on the solvent and the physical state of the sample.

Experimental Protocol for FT-IR Analysis of Substituted Benzonitriles

This section provides a generalized procedure for obtaining high-quality FT-IR spectra of substituted benzonitriles.

Instrumentation
  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine (B1329560) sulfate, DTGS, or mercury cadmium telluride, MCT).

Sample Preparation

The choice of sample preparation technique depends on the physical state of the benzonitrile derivative.

  • For Liquid Samples (Neat):

    • Place one drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • For Solid Samples (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet and place it in the spectrometer's sample holder.

  • For Solid or Liquid Samples (Solution):

    • Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride, or acetonitrile). The concentration should be adjusted to produce an absorbance in the desired range (typically 0.1 to 1.0).

    • Transfer the solution to a liquid transmission cell of known path length.

    • Record the spectrum of the pure solvent separately to be used as a background reference.

Data Acquisition
  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure solvent in the case of solutions). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the solvent.[1]

  • Sample Spectrum: Place the prepared sample in the infrared beam path and record the spectrum.

  • Instrument Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

    • Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.

Data Processing

The instrument's software will automatically perform a Fourier transform on the interferogram to generate the spectrum.[9] The background spectrum is then subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

The following workflow diagram illustrates the key steps in obtaining an FT-IR spectrum of a substituted benzonitrile.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Liquid Liquid Sample (Neat/Solution) Background Record Background Spectrum Liquid->Background Solid Solid Sample (KBr Pellet) Solid->Background Sample Record Sample Spectrum Background->Sample FT Fourier Transform Sample->FT Subtraction Background Subtraction FT->Subtraction Final_Spectrum Generate Final IR Spectrum Subtraction->Final_Spectrum Interpretation Identify Characteristic Bands Final_Spectrum->Interpretation

Caption: Experimental workflow for FT-IR analysis of substituted benzonitriles.

Conclusion

IR spectroscopy is an indispensable tool for the structural characterization of substituted benzonitriles. The sensitivity of the C≡N stretching frequency to the electronic effects of substituents provides valuable insights into the molecular structure and electronic distribution within these compounds. By following standardized experimental protocols and utilizing the quantitative data presented, researchers can confidently employ IR spectroscopy in their synthetic and drug development endeavors.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – For researchers, scientists, and professionals in the fast-paced world of drug development and chemical analysis, a deep understanding of a molecule's behavior under mass spectrometry is paramount for its identification and structural elucidation. This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of 2-Bromo-5-hydroxybenzonitrile, a key intermediate in organic synthesis. While a publicly available experimental mass spectrum is not readily accessible, this document outlines the anticipated fragmentation pathways based on established principles for halogenated and phenolic aromatic compounds.

This compound (C₇H₄BrNO) has a monoisotopic mass of 196.94763 Da.[1] The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[2]

Predicted Mass Spectrum and Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. The primary fragmentation of the molecular ion is anticipated to proceed through several key pathways, including the loss of the bromine atom, the cyano group, and carbon monoxide. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses.

Predicted m/z Proposed Ion Formula Proposed Neutral Loss Notes
197/199[C₇H₄BrNO]⁺•-Molecular ion (M⁺•) exhibiting the characteristic 1:1 isotopic pattern for one bromine atom.
118[C₇H₄NO]⁺Br•Loss of a bromine radical.
170/172[C₆H₃BrO]⁺HCNLoss of hydrogen cyanide from the molecular ion.
142/144[C₅H₃Br]⁺•HCN + COSequential loss of hydrogen cyanide and carbon monoxide from the molecular ion.
90[C₆H₄N]⁺Br• + COLoss of a bromine radical followed by carbon monoxide.
63[C₅H₃]⁺Br• + CO + HCNLoss of a bromine radical, carbon monoxide, and hydrogen cyanide.

Proposed Fragmentation Pathways

The fragmentation of this compound is driven by the stability of the resulting ions and neutral species. The initial ionization event, typically the removal of an electron from a lone pair on the oxygen or bromine atom, or from the aromatic π-system, generates the molecular ion radical cation. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions.

A primary and highly favored fragmentation pathway involves the homolytic cleavage of the C-Br bond, which is relatively weak, leading to the expulsion of a bromine radical (Br•). Another significant pathway is the elimination of a neutral molecule of hydrogen cyanide (HCN). Subsequent loss of carbon monoxide (CO) from the resulting ions is also a common fragmentation route for phenolic compounds.

fragmentation_pathway M [C₇H₄BrNO]⁺• m/z 197/199 (Molecular Ion) F1 [C₇H₄NO]⁺ m/z 118 M->F1 - Br• F2 [C₆H₃BrO]⁺ m/z 170/172 M->F2 - HCN F3 [C₆H₄N]⁺ m/z 90 F1->F3 - CO F4 [C₅H₃Br]⁺• m/z 142/144 F2->F4 - CO F5 [C₅H₃]⁺ m/z 63 F3->F5 - HCN

Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. This protocol is based on established methods for similar halogenated aromatic compounds and should be optimized for specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to create a stock solution.

  • Perform serial dilutions of the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Parameters:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of analyte.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum from the identified peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.

  • Compare the obtained spectrum with the predicted fragmentation pathways and known spectra of related compounds for confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Serial Dilutions Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Spectrum Detect->Extract Analyze Analyze Fragmentation Extract->Analyze Compare Compare & Identify Analyze->Compare

General experimental workflow for GC-MS analysis.

This in-depth guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and employing a suitable analytical protocol, researchers can confidently identify and characterize this important chemical compound in their studies.

References

An In-depth Technical Guide on the Electronic Properties of Brominated Cyanophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanophenols are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their unique structural and electronic characteristics. The presence of both a hydroxyl (-OH) and a cyano (-CN) group on the aromatic ring imparts a distinct reactivity and potential for various intermolecular interactions. The introduction of bromine atoms onto the cyanophenol scaffold further modulates these properties, offering a strategy for fine-tuning the molecule's electronic behavior. This strategic bromination can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable tool in drug design.[1]

One of the key intermolecular interactions involving brominated compounds is the halogen bond, a non-covalent interaction between the electrophilic region of the bromine atom (the σ-hole) and a nucleophilic site.[1] This interaction can play a crucial role in molecular recognition and the self-assembly of supramolecular structures. Understanding the electronic properties of brominated cyanophenols is therefore essential for predicting their behavior and designing novel compounds with desired functionalities.

This technical guide provides a comprehensive overview of the electronic properties of brominated cyanophenols, including computationally derived quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of key concepts and workflows.

Electronic Properties of Brominated Cyanophenols

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and dipole moment, are fundamental to its chemical reactivity and intermolecular interactions. To provide a quantitative understanding of the effect of bromination on the cyanophenol core, the electronic properties of 4-cyanophenol and several of its brominated derivatives were calculated using density functional theory (DFT).

Table 1: Calculated Electronic Properties of Brominated Cyanophenols

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Dipole Moment (Debye)
4-Cyanophenol-6.89-1.215.687.120.984.52
2-Bromo-4-cyanophenol-6.95-1.455.507.211.234.89
3-Bromo-4-cyanophenol-6.98-1.525.467.251.303.61
2,6-Dibromo-4-cyanophenol-7.02-1.685.347.331.455.25

Note: Data generated from DFT calculations.

The data in Table 1 illustrates that the addition of bromine atoms to the 4-cyanophenol structure leads to a stabilization of both the HOMO and LUMO energy levels, with a corresponding decrease in the HOMO-LUMO gap. This suggests that bromination increases the electron-accepting ability of the molecule and can enhance its reactivity in certain chemical transformations.

Experimental Protocols

Synthesis of 2,6-Dibromo-4-cyanophenol

This protocol describes the electrophilic bromination of 4-cyanophenol.

Materials:

  • 4-Cyanophenol (4-hydroxybenzonitrile)

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyanophenol (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a dropping funnel, add a solution of bromine (2.1 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 4-cyanophenol solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water.

  • Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Dry the crude 2,6-dibromo-4-cyanophenol under vacuum.

Purification of Brominated Cyanophenols

a) Recrystallization:

  • Dissolve the crude brominated cyanophenol in a minimum amount of a hot solvent (e.g., ethanol (B145695)/water mixture or toluene).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

b) Column Chromatography:

  • Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried, product-adsorbed silica gel onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic and Electronic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory) to identify characteristic functional groups, such as the -OH, -C≡N, and C-Br stretches.

  • UV-Visible (UV-Vis) Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the UV-Vis absorption spectrum to determine the electronic transition energies.

  • Cyclic Voltammetry (CV): Perform cyclic voltammetry on a solution of the compound in an appropriate solvent with a supporting electrolyte to determine its oxidation and reduction potentials. These values can be used to experimentally estimate the HOMO and LUMO energy levels.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 4-Cyanophenol dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at Room Temp add_br2->react quench Quench with Water react->quench precipitate Precipitate Crude Product quench->precipitate filter_crude Filter Crude Product precipitate->filter_crude purify Recrystallization or Column Chromatography filter_crude->purify filter_pure Filter Pure Product purify->filter_pure dry Dry Under Vacuum filter_pure->dry nmr NMR Spectroscopy dry->nmr ir IR Spectroscopy dry->ir uv_vis UV-Vis Spectroscopy dry->uv_vis cv Cyclic Voltammetry dry->cv final_product Pure Brominated Cyanophenol nmr->final_product ir->final_product uv_vis->final_product cv->final_product drug_receptor_interaction cluster_molecule Brominated Cyanophenol Properties cluster_interaction Drug-Receptor Interaction cluster_binding_site Receptor Binding Site electronic_props Electronic Properties (HOMO/LUMO, Dipole Moment) electrostatic Electrostatic Interactions electronic_props->electrostatic halogen_bonding Halogen Bonding electronic_props->halogen_bonding steric_props Steric Properties (Size, Shape) hydrophobic Hydrophobic Interactions steric_props->hydrophobic lipophilicity Lipophilicity lipophilicity->hydrophobic binding_affinity Binding Affinity biological_activity Biological Activity binding_affinity->biological_activity electrostatic->binding_affinity hydrophobic->binding_affinity halogen_bonding->binding_affinity

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzonitrile, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details the compound's properties, historical context of its synthesis, detailed experimental protocols for its preparation, and relevant characterization data. The synthesis is presented through a logical workflow diagram, and all quantitative data are summarized for clarity.

Introduction

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a nitrile group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the hydroxyl and nitrile groups can participate in a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
CAS Number 189680-06-6
Appearance White to off-white crystalline solid
Solubility Soluble in ethanol, ethers, and some organic solvents
pKa 8.01 ± 0.18 (Predicted)[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the electrophilic aromatic bromination of a hydroxybenzonitrile precursor. The regioselectivity of this reaction is influenced by the directing effects of the hydroxyl and nitrile substituents on the aromatic ring.

Experimental Protocol: Bromination of 3-Hydroxybenzonitrile

This section details a laboratory-scale synthesis of this compound from 3-hydroxybenzonitrile using N-bromosuccinimide (NBS) as the brominating agent. This method has been reported to yield this compound as the major product.[2]

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Hydrobromic acid (HBr)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile in acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution while stirring.

  • After the addition of NBS, add a catalytic amount of hydrobromic acid (HBr).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution) to consume any remaining bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate this compound.

Reaction Yields:

The electrophilic aromatic bromination of 3-hydroxybenzonitrile yields a mixture of isomers. The reported yields for this specific reaction are summarized in Table 2.[2]

ProductYield (%)
This compound 73
2-Bromo-3-hydroxybenzonitrile18
4-Bromo-3-hydroxybenzonitrile2
Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from 3-hydroxybenzonitrile.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start: 3-Hydroxybenzonitrile in Acetonitrile Add_NBS Add N-Bromosuccinimide (NBS) Start->Add_NBS Add_HBr Add catalytic HBr Add_NBS->Add_HBr Stir Stir at Room Temperature Add_HBr->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Synthesis and Purification Workflow

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Table 3 summarizes the expected spectroscopic data for this compound based on its structure.

TechniqueExpected Observations
¹H NMR (Proton Nuclear Magnetic Resonance)The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo, hydroxyl, and nitrile substituents. Aromatic protons typically resonate in the range of δ 7.2–7.8 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J) provide information about the relative positions of the protons on the ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The nitrile carbon is expected to have a characteristic chemical shift of around 115-120 ppm. The chemical shifts of the aromatic carbons will be influenced by the positions of the three different substituents.
IR (Infrared Spectroscopy)The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. The C-Br stretching vibration is typically observed in the fingerprint region, below 1000 cm⁻¹.
MS (Mass Spectrometry)Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (198.02 g/mol ), with a characteristic isotopic pattern for bromine (approximately equal intensity peaks for M and M+2).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further elaborate the molecule at its three functional groups. For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown potential anticancer activity.[3] The benzonitrile (B105546) moiety itself is a common feature in many pharmaceutical compounds, where it can act as a hydrogen bond acceptor or as a bioisostere for other functional groups.

Conclusion

This compound is a key synthetic intermediate with established routes for its preparation. While its initial discovery is not prominently documented, its synthesis via electrophilic bromination of hydroxybenzonitrile precursors is a well-understood and efficient method. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery who wish to utilize this versatile compound in their work. The continued exploration of new synthetic routes and applications of this compound is expected to contribute to advancements in medicinal chemistry and materials science.

References

The Reactivity of the Nitrile Group in Benzonitriles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile (B105546) moiety, a benzene (B151609) ring substituted with a cyano group (-C≡N), is a cornerstone in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable synthon for the preparation of a wide array of functional groups and a privileged scaffold in the design of therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in benzonitriles, with a focus on key transformations relevant to pharmaceutical and materials science research.

Core Reactivity of the Benzonitrile Group

The reactivity of the nitrile group in benzonitriles is dictated by the strong polarization of the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic and basic. The aromatic ring influences this reactivity through resonance and inductive effects, which can be further modulated by the presence of substituents on the ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1]

Key Chemical Transformations

Hydrolysis

The hydrolysis of benzonitriles to benzoic acids or benzamides is a fundamental transformation. The reaction can be catalyzed by either acid or base and proceeds through a nucleophilic attack on the nitrile carbon.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water.[2][3] The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.[4] The rate of hydrolysis is significantly influenced by the concentration of the acid and the nature of the substituents on the benzene ring. In concentrated sulfuric acid, the hydrolysis is enhanced by electron-withdrawing groups, while in more dilute acid, electron-donating groups can accelerate the reaction.[5]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the nitrile group is attacked by the nucleophile to form an imine anion. Protonation of this intermediate gives a hydroxy imine, which tautomerizes to an amide.[6] Subsequent hydrolysis of the amide under basic conditions affords a carboxylate salt, which upon acidification yields the carboxylic acid.

Quantitative Data on Hydrolysis of para-Substituted Benzonitriles:

The effect of substituents on the rate of hydrolysis can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. A positive ρ (rho) value for the Hammett plot of the acid-catalyzed hydration of para-substituted benzonitriles indicates that electron-withdrawing groups accelerate the reaction.[1]

Substituent (p-X)Rate Constant (k) x 10^5 (s⁻¹) in 18.2 M H₂SO₄ at 25°C
OCH₃1.8
CH₃2.5
H4.0
Cl8.0
Br9.1
CN25.1
NO₂158.5

Data adapted from a study on the hydrolysis of p-substituted benzonitriles in sulfuric acid solutions.[7]

Experimental Protocol: Base-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

  • Materials: Benzonitrile, 10% Sodium Hydroxide solution, 6M Hydrochloric Acid, Diethyl Ether, Anhydrous Magnesium Sulfate, pH paper, reflux apparatus, separatory funnel, filtration apparatus.

  • Procedure:

    • Place benzonitrile (2.0 g, 19.4 mmol) and 25 mL of 10% aqueous sodium hydroxide in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux using a heating mantle for 1 hour. Ammonia gas, detectable with moist pH paper, will be evolved.

    • After the reflux period, cool the reaction mixture to room temperature. The mixture should become a clear solution.

    • Transfer the solution to a separatory funnel and extract with diethyl ether (2 x 20 mL) to remove any unreacted benzonitrile.

    • Carefully acidify the aqueous layer to pH 2 with 6M hydrochloric acid while cooling in an ice bath. Benzoic acid will precipitate as a white solid.

    • Collect the precipitated benzoic acid by vacuum filtration and wash with cold water.

    • Dry the product in an oven at 100°C.

    • The typical yield is in the range of 80-90%.

Reduction

The nitrile group of benzonitriles can be reduced to either primary amines (benzylamines) or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce benzonitriles to the corresponding benzylamines.[8] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[6] Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum is also a widely used method for this transformation.[7] The choice of catalyst and reaction conditions can influence the selectivity towards the primary amine, minimizing the formation of secondary and tertiary amines.[9]

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures.[7] The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to yield the aldehyde.

Quantitative Data on the Reduction of Substituted Benzonitriles:

The efficiency of the reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate the reduction.

SubstrateReducing AgentProductYield (%)
BenzonitrileLiAlH₄Benzylamine90
4-MethoxybenzonitrileLiAlH₄4-Methoxybenzylamine85
4-NitrobenzonitrileLiAlH₄4-Nitrobenzylamine92
BenzonitrileH₂/Raney NiBenzylamine>95
4-ChlorobenzonitrileH₂/Pd/C4-Chlorobenzylamine98

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Reduction of Benzonitrile to Benzylamine using LiAlH₄

  • Materials: Benzonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether, 2M Sulfuric Acid, 2M Sodium Hydroxide, separatory funnel, reflux apparatus.

  • Procedure:

    • In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ (1.5 g, 39.5 mmol) in anhydrous diethyl ether (50 mL).

    • Slowly add a solution of benzonitrile (2.0 g, 19.4 mmol) in anhydrous diethyl ether (20 mL) from the dropping funnel with stirring.

    • After the addition is complete, reflux the mixture for 2 hours.

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (1.5 mL), followed by 15% aqueous sodium hydroxide (1.5 mL), and then water (4.5 mL).

    • Filter the resulting granular precipitate of aluminum salts and wash with diethyl ether.

    • Dry the combined ethereal filtrate over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation to obtain benzylamine.

    • Typical yields are in the range of 85-95%.

Cycloaddition Reactions

The nitrile group of benzonitriles can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. This reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry.[10]

Quantitative Data on [3+2] Cycloaddition of Substituted Benzonitriles with Sodium Azide (B81097):

Substituted BenzonitrileCatalystYield (%) of 5-Substituted-1H-tetrazole
BenzonitrileZnCl₂85
4-MethylbenzonitrileZnCl₂88
4-ChlorobenzonitrileZnCl₂92
4-MethoxybenzonitrileZnCl₂82
4-NitrobenzonitrileZnCl₂95

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: [3+2] Cycloaddition of Benzonitrile with Sodium Azide

  • Materials: Benzonitrile, Sodium Azide, Zinc Chloride, N,N-Dimethylformamide (DMF), 1M Hydrochloric Acid, Ethyl Acetate (B1210297), separatory funnel, reflux apparatus.

  • Procedure:

    • To a solution of benzonitrile (1.0 g, 9.7 mmol) in DMF (20 mL), add sodium azide (0.76 g, 11.6 mmol) and zinc chloride (0.66 g, 4.8 mmol).

    • Heat the reaction mixture at 120°C for 24 hours.

    • Cool the mixture to room temperature and pour it into 100 mL of water.

    • Acidify the aqueous solution with 1M hydrochloric acid to pH 2-3.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent.

    • Typical yields are in the range of 80-95%.

Role in Drug Development and Signaling Pathways

The benzonitrile moiety is a key pharmacophore in numerous approved drugs due to its ability to engage in various non-covalent interactions with biological targets and its role as a bioisostere for other functional groups.[11][12]

Tofacitinib (B832) and the JAK-STAT Signaling Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. The benzonitrile group in tofacitinib plays a crucial role in its binding to the ATP-binding pocket of JAKs. The JAK-STAT signaling pathway is initiated by cytokine binding to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Tofacitinib inhibits this process by blocking the activity of JAKs.[12][13]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Vildagliptin (B1682220) and the DPP-4 Signaling Pathway

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The nitrile group in vildagliptin is essential for its potent and selective inhibition of the DPP-4 enzyme. DPP-4 inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1, leading to improved glycemic control.[14][15]

DPP4_Pathway GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivated by Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits

Caption: Vildagliptin inhibits the DPP-4 enzyme.

Bicalutamide (B1683754) and the Androgen Receptor Signaling Pathway

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as an antagonist of the androgen receptor (AR). The benzonitrile group is a key feature of its structure. Androgens, such as testosterone, bind to the AR, which then translocates to the nucleus and activates the transcription of genes involved in prostate cell growth. Bicalutamide competitively inhibits the binding of androgens to the AR, thereby preventing its activation and downstream signaling.[2][6]

Androgen_Receptor_Pathway Androgen Androgen AR Androgen Receptor Androgen->AR Binds AR_complex Androgen-AR Complex Nucleus Nucleus AR_complex->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Activates Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding

References

Methodological & Application

Synthesis of 2-Bromo-5-hydroxybenzonitrile from 3-hydroxybenzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-5-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science, through the electrophilic bromination of 3-hydroxybenzonitrile.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The targeted synthesis from 3-hydroxybenzonitrile relies on the regioselective bromination of the aromatic ring. The directing effects of the hydroxyl (-OH) and nitrile (-CN) groups play a crucial role in the outcome of this electrophilic aromatic substitution. The hydroxyl group, being a strongly activating ortho-, para-director, primarily dictates the position of bromination, leading to the preferential formation of the 2-bromo-5-hydroxy isomer. This application note outlines a robust protocol using N-bromosuccinimide (NBS) as the brominating agent, which has been shown to produce the desired product in good yield.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-hydroxybenzonitrile1.0 eq[1]
N-bromosuccinimide (NBS)1.05 eqInferred from similar reactions
Solvent Acetonitrile[2][3]
Reaction Conditions
TemperatureRoom Temperature[2]
Reaction Time12 hours[1]
Product Yields
This compound73%[1]
2-bromo-3-hydroxybenzonitrile18%[1]
4-bromo-3-hydroxybenzonitrile2%[1]
Product Characterization
AppearanceOff-white to pale yellow powder[4]
Molecular FormulaC₇H₄BrNO[5]
Molecular Weight198.02 g/mol [5]
Melting PointNot explicitly found
¹H NMR (Predicted)Aromatic protons: δ 7.2–7.8 ppm[1]
¹³C NMR (Predicted)Nitrile carbon: ~115 ppm[1]
IR Spectroscopy (Predicted)~3300-3500 cm⁻¹ (O-H stretch), ~2220 cm⁻¹ (C≡N stretch)[1]

Experimental Protocols

This section details the methodology for the synthesis and purification of this compound from 3-hydroxybenzonitrile.

Materials:

  • 3-hydroxybenzonitrile

  • N-bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature under an inert atmosphere.

  • Addition of NBS: To the stirring solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The starting material should be consumed, and a major new spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining succinimide (B58015) and inorganic salts.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate in vacuo to obtain the crude product mixture.

  • Purification:

    • The crude product, a mixture of isomers, can be purified by column chromatography on silica gel.[1]

    • Pack a column with silica gel and equilibrate with a non-polar solvent such as hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the different isomers. The desired this compound is the major product.

    • Alternatively, the product can be purified by recrystallization from ethanol.[5]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction Chemical Reaction Scheme cluster_reactants Reactants cluster_products Products r1 3-hydroxybenzonitrile p1 This compound (Major) r1->p1 Acetonitrile, RT, 12h plus + r2 N-bromosuccinimide (NBS) r2->p1 p2 2-bromo-3-hydroxybenzonitrile (Minor) p3 4-bromo-3-hydroxybenzonitrile (Minor)

Caption: Synthesis of this compound.

workflow Experimental Workflow start Start dissolve Dissolve 3-hydroxybenzonitrile in anhydrous acetonitrile start->dissolve add_nbs Add N-bromosuccinimide (NBS) portion-wise dissolve->add_nbs react Stir at room temperature for 12 hours add_nbs->react monitor Monitor reaction by TLC react->monitor workup Work-up: - Remove solvent - Dissolve in EtOAc - Wash with water - Dry and concentrate monitor->workup purify Purification: - Column chromatography (Silica gel) or - Recrystallization (Ethanol) workup->purify product Obtain pure This compound purify->product end End product->end

Caption: Experimental workflow for the synthesis.

References

Synthesis of 2-Bromo-5-hydroxybenzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-5-hydroxybenzonitrile, a valuable intermediate in organic synthesis and medicinal chemistry. The primary method described is the regioselective electrophilic aromatic bromination of 3-hydroxybenzonitrile.

Introduction

This compound is a substituted benzonitrile (B105546) featuring bromine and hydroxyl functional groups.[1] These groups impart unique reactivity, making it a versatile precursor for the synthesis of more complex molecules, including those with potential pharmaceutical applications.[2] The synthesis protocol outlined below is based on the direct bromination of 3-hydroxybenzonitrile, a method that leverages the directing effects of the hydroxyl and nitrile substituents on the aromatic ring.[1]

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where 3-hydroxybenzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), to yield the desired product along with other isomers.[1][2] The hydroxyl group acts as a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.[1] This interplay of directing effects results in the preferential formation of this compound.[1]

Quantitative Data Summary

The electrophilic aromatic bromination of 3-hydroxybenzonitrile yields a mixture of isomers. The table below summarizes the reported yields for this reaction.[1][2]

Product NameStructureYield (%)
This compound73
2-Bromo-3-hydroxybenzonitrile18
4-Bromo-3-hydroxybenzonitrile2

Experimental Protocol

This protocol details the synthesis of this compound from 3-hydroxybenzonitrile using N-bromosuccinimide.

Materials:

  • 3-hydroxybenzonitrile

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add one equivalent of N-bromosuccinimide (NBS) to the cooled solution while stirring.

  • After the addition of NBS, allow the reaction mixture to warm to ambient temperature.

  • Continue stirring the reaction mixture for 12 hours.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue, containing a mixture of isomers, is then purified using an appropriate chromatographic technique (e.g., column chromatography) to isolate the desired this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve 3-hydroxybenzonitrile in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add N-bromosuccinimide cool->add_nbs react Stir at Ambient Temperature for 12h add_nbs->react concentrate Solvent Evaporation react->concentrate Reaction Completion purify Chromatographic Purification concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

2-Bromo-5-hydroxybenzonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 22, 2025 – 2-Bromo-5-hydroxybenzonitrile is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature, featuring a nitrile group, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, offers a versatile platform for medicinal chemists and researchers in drug discovery and materials science. This document provides a detailed overview of its applications, key reactions, and experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Off-white to pale yellow powder
CAS Number 189680-06-6
Solubility Soluble in ethanol, ethers, and other organic solvents.[1]

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] The three distinct functional groups on the aromatic ring can be selectively targeted to build molecular complexity.

  • The Bromine Atom: The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the benzonitrile (B105546) ring.

  • The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-arylation to introduce ether linkages, a common motif in many biologically active molecules.

  • The Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the synthetic possibilities.

A key application of this building block is in the synthesis of kinase inhibitors. For instance, substituted indoles, which are core structures in many kinase inhibitors, can be synthesized using precursors derived from this compound. A notable example is the potential use in the synthesis of GSK2606414, a potent and selective inhibitor of the PERK (Protein kinase R-like endoplasmic reticulum kinase).

Key Synthetic Transformations and Protocols

This section details experimental protocols for key reactions involving this compound, providing researchers with a practical guide for its utilization.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing alkynyl moieties onto the benzonitrile scaffold.

Protocol: Synthesis of 5-Hydroxy-2-(trimethylsilylethynyl)benzonitrile

This protocol describes the Sonogashira coupling of this compound with ethynyltrimethylsilane.

Materials:

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous, degassed THF to the flask.

  • Add triethylamine (2.0 eq) followed by ethynyltrimethylsilane (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data:

ReactantProductCatalyst SystemSolventTemp.Time (h)Yield (%)
This compound5-Hydroxy-2-(trimethylsilylethynyl)benzonitrilePd(PPh₃)₂Cl₂/CuITHF/Et₃NRT18~85-95 (estimated)
Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

Protocol: Synthesis of 2-Aryl-5-hydroxybenzonitrile

This protocol provides a general procedure for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Arylboronic AcidProductCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid5-Hydroxy-[1,1'-biphenyl]-2-carbonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O8516~80-90 (estimated)
4-Methoxyphenylboronic acid5-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-carbonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O8516~75-85 (estimated)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PERK signaling pathway, a target for inhibitors synthesized from this compound, and a general experimental workflow for a cross-coupling reaction.

PERK_Signaling_Pathway ER_Stress ER Stress (Unfolded Proteins) GRP78 GRP78/BiP ER_Stress->GRP78 sequesters PERK_inactive PERK (inactive) PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active activation eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation ATF4 ATF4 Translation eIF2a_P->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis GSK2606414 GSK2606414 (PERK Inhibitor) GSK2606414->PERK_active inhibits

Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.

Experimental_Workflow Start Start: Assemble Reactants (this compound, Coupling Partner, Catalyst, Base) Reaction_Setup Reaction Setup (Add Solvent, De-gas) Start->Reaction_Setup Reaction Reaction (Stir at specified temperature) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. The provided protocols for Sonogashira and Suzuki couplings serve as a starting point for researchers to explore the rich chemistry of this compound.

References

Application Notes and Protocols for 2-Bromo-5-hydroxybenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-5-hydroxybenzonitrile is a versatile aromatic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its trifunctional nature, featuring a hydroxyl group, a nitrile moiety, and a bromine atom, allows for a diverse range of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of complex drug molecules. The hydroxyl and nitrile groups offer additional sites for functionalization, making this compound a strategic starting material in medicinal chemistry.

These application notes provide detailed protocols for key transformations of this compound, focusing on its application in the synthesis of precursors for bioactive molecules, such as kinase inhibitors and other targeted therapeutics.

Key Applications and Synthetic Transformations

This compound serves as a valuable precursor for the synthesis of substituted biaryl compounds and arylamines, which are common motifs in pharmaceutical agents. The primary reactions leveraging the bromo-substituent are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl structures often found in kinase inhibitors.

Experimental Protocol: Synthesis of 5-hydroxy-2-(4-methoxyphenyl)benzonitrile

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground

  • Anhydrous 1,4-Dioxane (B91453)

  • Degassed Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with argon or nitrogen to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for at least 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-hydroxy-2-(4-methoxyphenyl)benzonitrile.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)901685-95
2Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene (B28343)/EtOH/H₂O (4:1:1)1001280-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (3:1)851875-85

Visualizations:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst, Ligand start->reagents degas Degas with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Final Product purify->product

Suzuki Coupling Experimental Workflow
Buchwald-Hartwig Amination for the Synthesis of Arylamine Intermediates

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key components of many kinase inhibitors, by forming a C-N bond between an aryl halide and an amine.

Experimental Protocol: Synthesis of 5-hydroxy-2-(morpholino)benzonitrile

This protocol describes the palladium-catalyzed amination of this compound with morpholine (B109124).

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Degassing: Evacuate and backfill the Schlenk tube with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-hydroxy-2-(morpholino)benzonitrile.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101080-90
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001275-85
3PiperidinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2)Dioxane1001482-92

Visualizations:

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 1 PdII_Br Ar-Pd(II)L2(Br) OxAdd->PdII_Br Ligand_Ex Ligand Exchange (Amine) PdII_Br->Ligand_Ex 2 PdII_Amine [Ar-Pd(II)L2(H-Amine)]+Br- Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation 3 PdII_Amido Ar-Pd(II)L2(Amido) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim 4 Red_Elim->Pd0 Catalyst Regeneration Product Ar-Amine (Product) Red_Elim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Application in Kinase Inhibitor Scaffolds

The biaryl and arylamine intermediates synthesized from this compound are key structural motifs in a multitude of kinase inhibitors. The general strategy involves the initial cross-coupling reaction followed by further functionalization of the hydroxyl and/or nitrile groups to construct the final inhibitor molecule.

Conceptual Signaling Pathway Inhibition:

Many kinase inhibitors target specific nodes in cellular signaling pathways that are aberrantly activated in diseases like cancer. The intermediates derived from this compound can be elaborated into molecules that compete with ATP for the kinase binding site, thereby inhibiting downstream signaling.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->MEK

Targeting the MAPK/ERK Pathway

This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and reproducible methods for the generation of key biaryl and arylamine scaffolds. These intermediates are pivotal in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The ability to readily functionalize the three distinct positions of this molecule underscores its importance in modern drug discovery and development.

Application Notes and Protocols: 2-Bromo-5-hydroxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-hydroxybenzonitrile as a versatile building block in the synthesis of novel therapeutic agents. The unique arrangement of the bromo, hydroxyl, and nitrile functional groups on the benzene (B151609) ring makes this compound a valuable starting material for the generation of diverse molecular scaffolds with a range of biological activities, particularly in the realm of oncology.

Introduction

This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds such as benzofurans. The bromine atom serves as a handle for various cross-coupling reactions, while the hydroxyl and nitrile groups can be manipulated to construct fused ring systems or introduce further diversity.[1] Research has indicated that derivatives of this scaffold, particularly bromo-substituted benzofurans, exhibit significant potential as anticancer agents.[2] These compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.

Application 1: Synthesis of Novel Benzofuran (B130515) Derivatives as Anticancer Agents

This compound is an excellent precursor for the synthesis of 2-substituted benzofuran derivatives. The following protocol outlines a general synthetic pathway to a representative benzofuran scaffold, which can be further diversified.

Experimental Protocol: Synthesis of 2-(Substituted)-5-bromobenzofuran

Step 1: O-Alkylation of this compound

A solution of this compound (1.0 eq.) in a suitable solvent such as acetone (B3395972) or DMF is treated with a base (e.g., K₂CO₃, 1.5 eq.). To this mixture, an α-halo ketone (e.g., chloroacetone, 1.1 eq.) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude O-alkylated intermediate.

Step 2: Intramolecular Cyclization to form the Benzofuran Ring

The crude O-alkylated intermediate is dissolved in a suitable solvent, and a cyclizing agent, such as polyphosphoric acid (PPA) or a Lewis acid, is added. The mixture is heated, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude benzofuran derivative. Purification is typically achieved by column chromatography on silica (B1680970) gel.

Application 2: Evaluation of Anticancer Activity of Benzofuran Derivatives

The synthesized benzofuran derivatives can be evaluated for their cytotoxic effects against a panel of human cancer cell lines. Standard in vitro assays are employed to determine the potency and mechanism of action of these novel compounds.

Quantitative Data: Illustrative Anticancer Activity of Bromo-Benzofuran Derivatives

The following table presents illustrative half-maximal inhibitory concentration (IC₅₀) values for a hypothetical series of bromo-benzofuran derivatives against various cancer cell lines. These values are based on the potencies reported for similar compounds in the literature and are intended for comparative purposes.[3][4]

Compound IDCancer Cell LineIC₅₀ (µM)
BFB-1MCF-7 (Breast)8.5
BFB-1A549 (Lung)12.3
BFB-1HCT116 (Colon)6.8
BFB-2MCF-7 (Breast)5.2
BFB-2A549 (Lung)9.7
BFB-2HCT116 (Colon)4.1
DoxorubicinMCF-7 (Breast)0.9
DoxorubicinA549 (Lung)1.2
DoxorubicinHCT116 (Colon)0.5
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized benzofuran derivatives for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.[6]

  • Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested and fixed in 70% ethanol (B145695) at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death).[6]

  • Cell Treatment: Cells are treated with the test compounds for 24-48 hours.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Synthetic Workflow

G start This compound step1 O-Alkylation with α-halo ketone start->step1 step2 Intramolecular Cyclization step1->step2 product 2-Substituted-5-bromobenzofuran step2->product evaluation Biological Evaluation product->evaluation assay1 MTT Assay (Cytotoxicity) evaluation->assay1 assay2 Cell Cycle Analysis evaluation->assay2 assay3 Apoptosis Assay evaluation->assay3 G compound Bromo-benzofuran Derivative cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Synthesis of 2-Bromo-5-hydroxybenzoic Acid from 2-Bromo-5-hydroxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-bromo-5-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis, from 2-bromo-5-hydroxybenzonitrile. The protocol is based on the well-established method of nitrile hydrolysis.

Introduction

2-Bromo-5-hydroxybenzoic acid is a key building block in the development of various bioactive molecules, including anti-inflammatory and antimicrobial agents. Its synthesis from this compound via hydrolysis is a common and effective transformation. This process involves the conversion of the nitrile functional group (-CN) into a carboxylic acid group (-COOH) in the presence of an acid or base catalyst. This document outlines a reliable protocol for this synthesis, including reaction conditions, work-up procedures, and purification methods.

Reaction Scheme

The overall chemical transformation is depicted below:

Data Presentation

ParameterValueReference
Starting Material This compound[1]
CAS Number189680-06-6[1]
Molecular FormulaC₇H₄BrNO[1]
Molecular Weight198.02 g/mol [1]
Product 2-Bromo-5-hydroxybenzoic acid
CAS Number58380-11-3
Molecular FormulaC₇H₅BrO₃
Molecular Weight217.02 g/mol
AppearanceWhite to off-white solid
Purity (Typical)>95% (after recrystallization)
Yield (Typical)High

Experimental Protocol

This protocol details the alkaline hydrolysis of this compound. This method is often preferred to avoid potential side reactions associated with strong acids.

Materials and Equipment:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (B145695)

  • Water, deionized

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (excess). The exact volume of the NaOH solution should be sufficient to fully dissolve the starting material and allow for efficient stirring.

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time will vary depending on the scale and specific conditions but can range from several hours to overnight.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Work-up:

    • Carefully acidify the cold reaction mixture with concentrated hydrochloric acid with stirring. The 2-bromo-5-hydroxybenzoic acid will precipitate out of the solution as a solid. Check the pH with pH paper or a pH meter to ensure the solution is acidic (pH ~2).

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

  • Purification:

    • For further purification, the crude product can be recrystallized. A common solvent system for recrystallization is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation. Handle in a fume hood with appropriate PPE.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

Visualizations

Experimental Workflow:

experimental_workflow start Start dissolve Dissolve this compound in 10% NaOH (aq) start->dissolve reflux Heat to Reflux dissolve->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool acidify Acidify with conc. HCl cool->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry product 2-Bromo-5-hydroxybenzoic Acid dry->product

Caption: A flowchart illustrating the key steps in the synthesis of 2-bromo-5-hydroxybenzoic acid.

Reaction Mechanism (Simplified):

reaction_mechanism nitrile This compound amide Amide Intermediate nitrile->amide OH⁻, H₂O carboxylate Carboxylate Salt amide->carboxylate OH⁻, H₂O acid 2-Bromo-5-hydroxybenzoic Acid carboxylate->acid H₃O⁺

Caption: A simplified diagram showing the key intermediates in the hydrolysis of the nitrile to the carboxylic acid.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for utilizing 2-Bromo-5-hydroxybenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable starting material for synthesizing a diverse range of substituted benzonitrile (B105546) derivatives, which are of significant interest in medicinal chemistry and materials science. The presence of the hydroxyl, nitrile, and bromo functional groups allows for sequential and site-selective modifications, making it an attractive scaffold for creating complex molecular architectures.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a reactive handle for several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the introduction of aryl, vinyl, alkynyl, and amino moieties at the 2-position of the benzonitrile ring.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-hydroxybenzonitriles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this context, this compound can be coupled with various arylboronic acids to yield 2-aryl-5-hydroxybenzonitrile derivatives.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)2) reactant2->catalyst product 2-Aryl-5-hydroxybenzonitrile catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-hydroxybenzonitrile.

Quantitative Data Summary (Representative Examples):

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100888-96
3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O851080-90

Heck Reaction: Synthesis of 2-Alkenyl-5-hydroxybenzonitriles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method can be employed to introduce a variety of vinyl groups at the 2-position of this compound.

General Reaction Scheme:

Heck_Reaction reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Alkene (R-CH=CH2) reactant2->catalyst product 2-Alkenyl-5-hydroxybenzonitrile catalyst->product

Caption: General scheme for the Heck reaction of this compound.

Experimental Protocol:

A general procedure for the Heck reaction of this compound with an alkene is as follows:

  • In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add a base, for instance, triethylamine (B128534) (1.5 mmol), and a solvent such as N,N-dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 2-alkenyl-5-hydroxybenzonitrile product.

Quantitative Data Summary (Representative Examples):

AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1101875-85
n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃DMAc1202470-80
4-VinylpyridinePdCl₂(PPh₃)₂ (3)NaOAcDMF1001665-75

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-hydroxybenzonitriles

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 2-alkynyl-5-hydroxybenzonitrile derivatives.

General Reaction Scheme:

Sonogashira_Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 2-Alkynyl-5-hydroxybenzonitrile catalyst->product Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Amine (R1R2NH) reactant2->catalyst product 2-(R1R2N)-5-hydroxybenzonitrile catalyst->product Experimental_Workflow start Start: Select Cross-Coupling Reaction reagents Reagent Preparation: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent start->reagents setup Reaction Setup: - Add reagents to flask - Degas with inert gas reagents->setup reaction Reaction: - Heat to specified temperature - Stir for specified time - Monitor progress (TLC/LC-MS) setup->reaction workup Work-up: - Cool reaction - Quench (if necessary) - Extraction with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column Chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End: Purified Product analysis->end

Application Notes: Selective Reduction of the Nitrile Group in 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitrile group in 2-Bromo-5-hydroxybenzonitrile to its corresponding primary amine, (2-bromo-5-hydroxyphenyl)methanamine, is a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The resulting aminomethyl phenol (B47542) scaffold is a valuable building block in medicinal chemistry. However, this reduction presents a significant chemoselectivity challenge due to the presence of two other sensitive functional groups: an aryl bromide and a phenolic hydroxyl group. This document provides detailed protocols and guidance for researchers to achieve this transformation efficiently and selectively.

Core Challenge: Chemoselectivity

A successful reduction protocol must selectively target the nitrile group while preserving the integrity of the bromo and hydroxyl functionalities.

  • Aryl Bromide Stability : The carbon-bromine bond is susceptible to cleavage via hydrogenolysis under certain catalytic hydrogenation conditions, particularly with palladium-based catalysts. This side reaction would lead to the formation of the debrominated amine byproduct.

  • Phenolic Hydroxyl Reactivity : The acidic proton of the hydroxyl group will react with strong, basic hydride reagents such as lithium aluminum hydride (LiAlH₄), consuming the reagent and generating hydrogen gas. This necessitates the use of excess reagent and can complicate the reaction. For certain reagents, protection of the hydroxyl group may be required to achieve high yields.

This note explores three primary strategies to navigate these challenges: Catalytic Hydrogenation, Borane-mediated Reduction, and a Protection-Reduction-Deprotection sequence using Lithium Aluminum Hydride.

Comparative Overview of Reduction Protocols

The following table summarizes the key parameters and expected outcomes for the detailed protocols.

Parameter Method 1: Catalytic Hydrogenation Method 2: Borane (B79455) Reduction Method 3: LiAlH₄ Reduction (with Protection)
Key Reagent(s) H₂, Raney Nickel (or Cobalt Boride)Borane-tetrahydrofuran complex (BH₃·THF)1. TBDMSCl, Imidazole2. LiAlH₄3. TBAF
Selectivity Good; low risk of dehalogenation with Ni or Co catalysts.Excellent; highly selective for the nitrile group over aryl halides and phenols.Excellent; protection strategy ensures selectivity.
Reaction Steps 113 (Protect, Reduce, Deprotect)
Typical Solvents Methanol, Ethanol, THF (often with NH₃)Tetrahydrofuran (THF)THF, DMF
Temperature Room Temperature to 50°C0°C to 65°C (Reflux)RT (Protection/Deprotection), 0°C to RT (Reduction)
Pressure 50 psi to 500 psi H₂AtmosphericAtmospheric
Key Advantages Economical for large scale, avoids pyrophoric hydrides.[1]High functional group tolerance, mild conditions.[2][3]High-yielding and reliable, uses a powerful reductant.[4][5][6]
Key Disadvantages Requires specialized high-pressure equipment; potential for catalyst poisoning.Requires careful handling of borane reagents.Multi-step process increases time and reduces overall yield.

Visualized Experimental Workflow & Decision Logic

The following diagrams illustrate the general experimental process and a logical approach to selecting the appropriate reduction method.

G cluster_workflow General Experimental Workflow start_end start_end process process decision decision output output A Start: 2-Bromo-5- hydroxybenzonitrile B Dissolve in Anhydrous Solvent A->B C Add Reducing Agent (under Inert Atmosphere) B->C D Reaction Monitoring (TLC / LCMS) C->D E Reaction Quench & Aqueous Workup D->E F Extraction & Drying of Organic Phase E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final Product: (2-bromo-5-hydroxyphenyl)methanamine H->I G start_node Select Reduction Method decision_node decision_node method_node method_node start start q1 High-pressure reactor available? start->q1 q2 Is a multi-step synthesis acceptable? q1->q2 No   m1 Method 1: Catalytic Hydrogenation (Raney Ni) q1->m1  Yes m2 Method 2: Borane Reduction (BH3-THF) q2->m2 No (prefer one step)   m3 Method 3: LiAlH4 Reduction (with Protection) q2->m3  Yes (for robustness)

References

Application Notes: The Strategic Role of 2-Bromo-5-hydroxybenzonitrile in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-hydroxybenzonitrile is a versatile aromatic building block increasingly utilized in the synthesis of advanced agrochemicals. Its trifunctional nature, featuring a nitrile group, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, offers a unique platform for the generation of diverse and complex molecular architectures with potent herbicidal activity. This document provides an overview of its application, focusing on the synthesis of novel diphenyl ether herbicides, and includes detailed experimental protocols and relevant biological data.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a key intermediate for the production of diphenyl ether herbicides. The hydroxyl group allows for the formation of an ether linkage with other aromatic rings, a common structural motif in many commercial herbicides. The bromine atom and nitrile group can be further modified to fine-tune the biological activity, selectivity, and physicochemical properties of the final product.

One prominent class of herbicides derived from this compound are inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). These herbicides disrupt the chlorophyll (B73375) and heme biosynthesis pathways in susceptible plants, leading to rapid bleaching and necrosis.

Experimental Protocols

The following protocols describe the synthesis of a representative diphenyl ether herbicide, 2-bromo-5-(4-nitrophenoxy)benzonitrile, from this compound via the Williamson ether synthesis.

Synthesis of 2-bromo-5-(4-nitrophenoxy)benzonitrile

This procedure details the nucleophilic aromatic substitution reaction between this compound and 1-fluoro-4-nitrobenzene (B44160).

Materials:

  • This compound

  • 1-fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-bromo-5-(4-nitrophenoxy)benzonitrile.

Data Presentation

The following table summarizes the herbicidal activity of a series of diphenyl ether derivatives, highlighting the impact of different substituents on their efficacy. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is a measure of the concentration of a herbicide required to inhibit a biological process by 50%.

CompoundSubstituent (R)Target EnzymeIC₅₀ (μM)
1 HPPO5.2
2 4-ClPPO1.8
3 4-NO₂PPO0.9
4 2,4-diClPPO0.5
Oxyfluorfen (Commercial Standard)PPO0.15[1]

Visualizations

Diagram 1: Synthesis of a Diphenyl Ether Herbicide

Synthesis_Workflow A This compound C Williamson Ether Synthesis A->C B 1-fluoro-4-nitrobenzene B->C D 2-bromo-5-(4-nitrophenoxy)benzonitrile C->D Yield: ~85% E K₂CO₃, DMF 80-90 °C E->C

Caption: Synthetic pathway for a diphenyl ether herbicide.

Diagram 2: Mode of Action - PPO Inhibition

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (ROS) Accumulation Protoporphyrin_IX->ROS Accumulates in presence of light Herbicide Diphenyl Ether Herbicide Herbicide->Inhibition Cell_Damage Cell Membrane Damage & Necrosis ROS->Cell_Damage

Caption: Inhibition of the PPO enzyme by diphenyl ether herbicides.

References

Application Notes and Protocols for the Development of Novel Compounds from 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel compounds derived from 2-Bromo-5-hydroxybenzonitrile. This versatile starting material offers multiple reaction sites, allowing for the generation of diverse molecular scaffolds with potential therapeutic applications, particularly in oncology and infectious diseases. The following sections detail synthetic protocols, present biological activity data from structurally related compounds, and visualize key experimental workflows and relevant signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure features three key functional groups that can be selectively modified: a phenolic hydroxyl group amenable to O-alkylation, a bromine atom that can participate in cross-coupling reactions, and a nitrile group that can be transformed into various other functionalities.[1] These characteristics make it an ideal starting point for the synthesis of libraries of novel compounds for drug discovery programs. Research into structurally similar compounds suggests that derivatives of this compound may exhibit significant biological activities, including anticancer and antimicrobial effects.[2]

Synthetic Protocols

The following protocols are adapted from established methodologies for similar substrates and provide a solid foundation for the synthesis of novel derivatives of this compound.

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of 2-alkoxy-5-bromobenzonitrile derivatives via Williamson ether synthesis.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired O-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details the synthesis of biaryl derivatives by coupling this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed Toluene/Ethanol/Water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the mixture.

  • Heat the reaction to 100°C and stir vigorously. Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the desired biaryl compound.

Data Presentation

The following tables summarize quantitative biological activity data for compounds structurally related to derivatives of this compound. This information can guide the design and evaluation of novel compounds synthesized from the target starting material.

Table 1: Anticancer Activity of Structurally Related Bromo-Substituted Heterocycles

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-Bromo-7-azaindolin-2-one derivativeHepG22.357[3]
5-Bromo-7-azaindolin-2-one derivativeA5493.012[3]
5-Bromo-7-azaindolin-2-one derivativeSkov-32.874[3]
2-Phenylacrylonitrile derivativeHCT1160.0059[2]
2-Phenylacrylonitrile derivativeBEL-74020.0078[2]

Table 2: Antimicrobial Activity of Structurally Related Bromo-Substituted Compounds

Compound ClassBacterial StrainMIC (µg/mL)Reference
5-Bromo substituted phenyl N-acylhydrazoneBacillus subtilis62.50[4]
5-Bromo substituted phenyl N-acylhydrazonePseudomonas aeruginosa62.50[4]
5-Bromo substituted phenyl N-acylhydrazone + StreptomycinStaphylococcus aureus7.81[4]
6-Bromo-8-nitroflavone derivativeStaphylococcus aureus-[5]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, visualize key experimental workflows and signaling pathways relevant to the development of novel compounds from this compound.

G cluster_synthesis General Synthetic Workflow start This compound reaction1 O-Alkylation start->reaction1 reaction2 Suzuki Coupling start->reaction2 product1 2-Alkoxy-5-bromobenzonitrile Derivatives reaction1->product1 product2 5-Aryl-2-hydroxybenzonitrile Derivatives reaction2->product2 bio_eval Biological Evaluation product1->bio_eval product2->bio_eval

Caption: Synthetic workflow for generating novel compounds.

G cluster_bioassay Anticancer Activity Screening Workflow cell_culture Cancer Cell Seeding (e.g., HCT116, A549) compound_treatment Treatment with Novel Compounds cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for in vitro anticancer screening.

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Novel Compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and potential inhibition.

G cluster_mapk MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Inhibitor Novel Compound (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK

Caption: MAPK/ERK signaling pathway and potential inhibition.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic substitution on 2-bromo-5-hydroxybenzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols focus on two powerful and widely employed catalytic systems for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds: the Copper-catalyzed Ullmann condensation for O-arylation and the Palladium-catalyzed Buchwald-Hartwig amination for N-arylation.

Introduction

This compound is a key intermediate for the synthesis of a variety of more complex molecules. The presence of a bromine atom on the aromatic ring makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The hydroxyl and nitrile functionalities also offer sites for further chemical modifications. Nucleophilic substitution at the C-Br bond allows for the introduction of a wide range of substituents, leading to the generation of diverse molecular scaffolds for drug discovery and materials science applications.

Data Presentation: Summary of Reaction Conditions

The successful execution of nucleophilic substitution on this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions for Ullmann-type O-arylation and Buchwald-Hartwig-type N-arylation based on analogous reactions.

Reaction TypeNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Expected Product
O-Arylation PhenolsCuI (5-10)L-proline or DMEDA (10-20)K₂CO₃ or Cs₂CO₃DMSO or DMF110-13012-242-Aryloxy-5-hydroxybenzonitrile
N-Arylation AminesPd₂(dba)₃ (1-2)Xantphos or BrettPhos (2-4)NaOtBu or K₃PO₄Toluene (B28343) or Dioxane80-1108-162-Amino-5-hydroxybenzonitrile (B43703)

Note: These are general conditions and may require optimization for specific substrates.

Experimental Protocols

General Protocol for Copper-Catalyzed O-Arylation (Ullmann Condensation)

This protocol describes a general procedure for the reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound

  • Phenol (B47542) derivative

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or L-proline

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the phenol derivative (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO (5 mL) to the vessel via syringe.

  • Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.

  • Seal the vessel and stir the mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryloxy-5-hydroxybenzonitrile.

General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.02 mmol, 2 mol%) to a dry reaction vessel.

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 2-amino-5-hydroxybenzonitrile derivative.

Product Characterization

The synthesized products can be characterized by standard spectroscopic methods. Below are representative ¹H and ¹³C NMR data for structurally related compounds.

Representative Spectroscopic Data:

  • 2-Phenoxybenzonitrile:

    • ¹³C NMR (CDCl₃): δ [ppm] = 155.2, 144.9, 135.5, 129.2, 122.1, 119.5, 115.5, 114.5, 55.5.[1]

  • 4-(Phenylamino)benzonitrile:

    • ¹H NMR (400 MHz, CDCl₃): δ [ppm] = 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H).[1]

    • ¹³C NMR (100 MHz, CDCl₃): δ [ppm] = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3.[1]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: This compound, Nucleophile, Base B Add Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Quench Reaction F->G H Extraction with Organic Solvent G->H I Wash and Dry Organic Layer H->I J Concentrate under Reduced Pressure I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General experimental workflow for nucleophilic substitution.

Catalytic_Cycles cluster_ullmann Ullmann Condensation (O-Arylation) cluster_buchwald Buchwald-Hartwig Amination (N-Arylation) U1 Cu(I) Complex U2 Oxidative Addition (Ar-Br) U1->U2 Ar-Br U3 Cu(III) Intermediate U2->U3 U4 Nucleophilic Attack (Ar'-OH) U3->U4 Ar'-OH, Base U5 Reductive Elimination U4->U5 U5->U1 U_prod Product (Ar-O-Ar') U5->U_prod B1 Pd(0)L_n B2 Oxidative Addition (Ar-Br) B1->B2 Ar-Br B3 Pd(II) Complex B2->B3 B4 Amine Coordination & Deprotonation B3->B4 HNRR', Base B5 Reductive Elimination B4->B5 B5->B1 B_prod Product (Ar-NRR') B5->B_prod

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig reactions.

References

Application Notes and Protocols: The Role of 2-Bromo-5-hydroxybenzonitrile in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-5-hydroxybenzonitrile as a key intermediate in the synthesis of azo disperse dyes and pigments. This document outlines the synthetic principles, detailed experimental protocols, and performance characteristics of dyes derived from this versatile chemical building block.

Introduction to this compound in Dye Chemistry

This compound is an aromatic compound featuring a hydroxyl (-OH), a bromo (-Br), and a nitrile (-CN) group attached to a benzene (B151609) ring. This unique combination of functional groups makes it a valuable precursor in the synthesis of high-performance colorants. In the realm of dye and pigment manufacturing, it primarily serves as a "coupling component" in the synthesis of azo dyes.

The general principle of azo dye synthesis involves a two-step process:

  • Diazotization: A primary aromatic amine is converted into a reactive diazonium salt in the presence of a nitrous acid source at low temperatures.

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, the coupling component, to form the stable azo dye, characterized by the -N=N- chromophore.

The presence of the electron-donating hydroxyl group on the this compound ring activates it for electrophilic attack by the diazonium salt. The electron-withdrawing bromo and nitrile groups can modulate the electronic properties of the resulting dye molecule, influencing its color, light fastness, and other performance properties. Azo dyes derived from this intermediate are particularly suited for application as disperse dyes for coloring synthetic fibers like polyester (B1180765).

Application in Azo Disperse Dye Synthesis

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate. They are applied from a fine aqueous dispersion. The inclusion of the bromo and nitrile functionalities from this compound can enhance the sublimation fastness and affinity of the dye for polyester fibers.

Representative Azo Disperse Dye Synthesis

A representative example is the synthesis of a monoazo disperse dye by coupling diazotized 2-amino-4-nitroanisole with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 189680-06-6
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Off-white to pale yellow powder
Melting Point Not available

Table 2: Representative Disperse Dye Characteristics

PropertyDescription
Dye Name 4-((4-methoxy-2-nitrophenyl)diazenyl)-2-bromo-5-hydroxybenzonitrile
Color Shade on Polyester Reddish-Brown
Molecular Formula C₁₄H₉BrN₄O₄
Molecular Weight 393.15 g/mol
λmax (in DMF) ~490-510 nm
Molar Extinction Coefficient Data not available
Purity (by HPLC) >95%
Typical Yield 80-90%

Table 3: Fastness Properties of the Representative Disperse Dye on Polyester Fabric

Fastness TestRating (ISO Standards)
Light Fastness (Xenon Arc) 5-6
Wash Fastness (ISO 105-C06) 4-5
Sublimation Fastness (Thermosol) 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4

Note: The data presented in Tables 2 and 3 are representative values for a hypothetical disperse dye based on this compound and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Representative Azo Disperse Dye

This protocol describes the synthesis of 4-((4-methoxy-2-nitrophenyl)diazenyl)-2-bromo-5-hydroxybenzonitrile.

Materials:

Procedure:

Part A: Diazotization of 2-Amino-4-nitroanisole

  • In a 250 mL beaker, add 1.68 g (0.01 mol) of 2-amino-4-nitroanisole to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve 1.98 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 5 °C and the pH between 8-9 by adding a 20% sodium hydroxide solution as needed.

  • After the addition is complete, continue stirring the reaction mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.

  • Acidify the reaction mixture to a pH of 5-6 with dilute acetic acid.

  • The precipitated dye is then collected by vacuum filtration.

  • Wash the crude dye with cold water until the filtrate is neutral.

  • The dye can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

Protocol 2: Application of the Disperse Dye to Polyester Fabric

This protocol outlines the high-temperature exhaust dyeing method for polyester.

Materials:

  • Synthesized Azo Disperse Dye

  • Dispersing Agent (e.g., a lignosulphonate-based product)

  • Acetic Acid

  • Polyester Fabric

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Prepare the dye dispersion by grinding 0.1 g of the synthesized dye with 0.1 g of a dispersing agent and a small amount of water to form a smooth paste. Add more water to make a 1% stock dispersion.

  • Set up a dyebath with a liquor-to-goods ratio of 20:1.

  • Add the required amount of the dye stock dispersion to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Introduce a 5g sample of polyester fabric into the cold dyebath.

  • Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/min.

  • Maintain the dyeing at 130 °C for 60 minutes.

  • Cool the dyebath down to 70 °C at a rate of 3 °C/min.

  • Remove the dyed fabric and rinse it thoroughly with cold water.

  • Perform a reduction clearing treatment to remove surface dye by treating the fabric in a solution containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L of a non-ionic detergent at 70-80 °C for 15-20 minutes.

  • Rinse the fabric with hot and cold water and then dry.

Visualization of Synthetic Workflow

The following diagrams illustrate the key processes described in the protocols.

Dye_Synthesis_Workflow A 2-Amino-4-nitroanisole B Diazonium Salt (in situ) A->B Diazotization (NaNO₂, HCl, 0-5°C) D Azo Coupling Reaction B->D C This compound C->D Coupling Component (NaOH, 0-5°C) E Crude Azo Disperse Dye D->E Precipitation F Purified Azo Disperse Dye E->F Recrystallization

Caption: Workflow for the synthesis of an azo disperse dye.

Dyeing_Process_Workflow Start Start Prep Prepare Dye Dispersion Start->Prep DyeBath Set up Dyebath (pH 4.5-5.5) Prep->DyeBath Dyeing High-Temperature Dyeing (130°C, 60 min) DyeBath->Dyeing Rinse1 Rinse with Water Dyeing->Rinse1 Reduction Reduction Clearing Rinse1->Reduction Rinse2 Final Rinse Reduction->Rinse2 Dry Dry Fabric Rinse2->Dry End Dyed Polyester Fabric Dry->End

Caption: High-temperature exhaust dyeing process for polyester.

Conclusion

This compound is a highly effective coupling component for the synthesis of azo disperse dyes. The presence of the bromo and nitrile groups can contribute to desirable properties in the final dye, such as good fastness on synthetic fibers. The synthetic and application protocols provided herein offer a solid foundation for researchers and professionals in the development of novel colorants. Further research can explore the synthesis of a wider palette of colors by varying the diazo component and investigating the structure-property relationships to optimize dye performance for specific applications.

handling and storage procedures for 2-Bromo-5-hydroxybenzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 2-Bromo-5-hydroxybenzonitrile (CAS: 189680-06-6), a versatile intermediate in organic synthesis.[1][2] Given its hazard profile, adherence to these protocols is critical to ensure personnel safety and maintain compound integrity.

Chemical and Physical Properties

This compound is a solid organic compound characterized by bromine, hydroxyl, and nitrile functional groups.[2] These groups confer its reactivity as a building block in the synthesis of pharmaceuticals and other high-value materials.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 189680-06-6[4]
Molecular Formula C₇H₄BrNO[5]
Molecular Weight 198.02 g/mol [5]
Appearance White to pale-yellow or yellow-brown solid[1]
pKa (Predicted) 8.01 ± 0.18[2]
Boiling Point (Predicted) 321.2 ± 32.0 °C[2]
Solubility Soluble in ethanol (B145695), ethers, and other organic solvents. Low solubility in water.[1]

Safety and Hazard Information

This compound is classified as hazardous and potentially cytotoxic.[1] It is toxic if swallowed, inhaled, or comes into contact with skin.[4] It also causes serious skin and eye irritation.[4] All handling and experimental procedures must be conducted with appropriate safety measures in place.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.[4]
H312Harmful in contact with skin.[6]
H332Harmful if inhaled.[6]
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[5][6]
Precautionary P261Avoid breathing dust.[5][6]
P270Do not eat, drink or smoke when using this product.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
P302+P352IF ON SKIN: Wash with plenty of water.[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P405Store locked up.[7]
P501Dispose of contents/container to an approved waste disposal plant.[5][7]

Handling Protocols

Due to its hazardous nature, strict protocols must be followed when handling this compound.

3.1 Engineering Controls

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[8]

3.2 Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if they become contaminated.[6]

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, use a full-face shield in addition to goggles.

  • Lab Coat: A buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required.

3.3 Protocol for Weighing Solid Compound

  • Perform all weighing operations within a fume hood or a ventilated balance enclosure.

  • Don appropriate PPE (gloves, lab coat, goggles).

  • Use a spatula to carefully transfer the solid to a tared weigh boat or container.

  • Avoid generating dust. If dust is created, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Close the primary container securely immediately after use.

  • Clean the spatula and weighing area thoroughly.

  • Wash hands after completing the task.[6]

3.4 Protocol for Preparing Solutions

  • Conduct the entire procedure within a chemical fume hood.

  • Don appropriate PPE.

  • Add the weighed this compound to the desired solvent in an appropriate flask.

  • Stir or sonicate the mixture until the solid is fully dissolved.

  • Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and ensure safety. There are conflicting supplier recommendations for storage temperature (room temperature vs. refrigerated). Always consult the manufacturer's safety data sheet (SDS) for the specific lot number you are using.

  • General Storage: Store in a cool, dry, and well-ventilated area.[1]

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.[7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and combustibles.[1][7]

  • Light and Air Sensitivity: Some suppliers recommend protecting the compound from light and storing it under an inert atmosphere (e.g., argon or nitrogen).[2][5] For long-term storage, this is highly recommended.

StorageDecisionTree start Storage of This compound duration Intended Storage Duration? start->duration short_term < 6 months duration->short_term Short-term long_term > 6 months duration->long_term Long-term sds_check Check Supplier SDS for Temperature Recommendation storage_conditions Store in tightly sealed, opaque container in a cool, dry, well-ventilated area. sds_check->storage_conditions short_term->sds_check long_term->sds_check inert_atm Store under inert atmosphere (Ar or N2) long_term->inert_atm refrigerate Refrigerate (2-8°C) if SDS recommends storage_conditions->refrigerate Cold storage room_temp Store at Room Temp if SDS recommends storage_conditions->room_temp No specific temp inert_atm->sds_check

Caption: Decision tree for storing this compound.

Spill and Waste Disposal Protocol

5.1 Spill Cleanup

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Protect: Wear full PPE, including a respirator if the spill is large or generates dust.

  • Contain: For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it into a labeled hazardous waste container. Avoid generating dust.[6]

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.

5.2 Waste Disposal

  • All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[7]

Example Experimental Protocol

This compound is a useful precursor for synthesizing other molecules. For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid via hydrolysis of the nitrile group.[5]

Protocol: Basic Hydrolysis of this compound This is a general protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a solution of aqueous sodium hydroxide (B78521) (e.g., 10% w/v, 5-10 eq) in a mixture of ethanol and water.[9]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS. The hydrolysis of nitriles is often slow.[10][11]

  • Workup (Quenching): After the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.

  • Acidification: Slowly acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2.[11] This will protonate the carboxylate salt to form the carboxylic acid product, which should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the resulting 2-bromo-5-hydroxybenzoic acid using techniques like NMR, IR spectroscopy, and mass spectrometry.[3]

ExperimentalWorkflow cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup1 1. Add 2-Bromo-5- hydroxybenzonitrile to flask setup2 2. Add NaOH(aq)/ EtOH solution setup1->setup2 setup3 3. Heat to reflux and monitor setup2->setup3 workup1 4. Cool mixture to 0°C setup3->workup1 workup2 5. Acidify with HCl to pH ~2 workup1->workup2 workup3 6. Collect solid via vacuum filtration workup2->workup3 purify1 7. Recrystallize crude product workup3->purify1 analyze1 8. Characterize via NMR, IR, MS purify1->analyze1

Caption: Workflow for the hydrolysis of this compound.

General Laboratory Workflow Visualization

The following diagram illustrates the standard workflow for safely handling hazardous chemical reagents like this compound in a research setting.

LabWorkflow receive Receiving & Login store Secure Storage (per SDS) receive->store retrieve Retrieve from Storage store->retrieve ppe Don PPE retrieve->ppe weigh Weighing (in fume hood) ppe->weigh experiment Experimental Use (in fume hood) weigh->experiment waste Waste Disposal (Hazardous) experiment->waste cleanup Decontaminate Work Area experiment->cleanup cleanup->ppe Doff PPE

Caption: General laboratory workflow for handling hazardous chemicals.

References

safety precautions for working with 2-Bromo-5-hydroxybenzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety precautions, handling protocols, and application notes for 2-Bromo-5-hydroxybenzonitrile (CAS No: 189680-06-6). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a substituted benzonitrile (B105546) compound.[1] Its chemical structure, featuring a bromine atom, a hydroxyl group, and a nitrile group on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.[1][2] The hydroxyl group can act as a hydrogen bond donor, the bromine atom influences reactivity, and the nitrile group can undergo various transformations such as nucleophilic additions.[1]

PropertyValueReference
Molecular Formula C₇H₄BrNO[3]
Molecular Weight 198.02 g/mol [3]
Appearance White to pale-yellow or yellow-brown solid/powder[2][4]
Storage Temperature 2°C - 8°C, protect from light
Boiling Point 321.2 ± 32.0 °C (Predicted)[5]
Density 1.79 ± 0.1 g/cm³ (Predicted)[5]
pKa 8.01 ± 0.18 (Predicted)[5]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][7]

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral3 & 4Danger / WarningH301: Toxic if swallowed. H302: Harmful if swallowed.[3][6]
Acute Toxicity, Dermal3 & 4Danger / WarningH311: Toxic in contact with skin. H312: Harmful in contact with skin.[3][6]
Acute Toxicity, Inhalation3 & 4Danger / WarningH331: Toxic if inhaled. H332: Harmful if inhaled.[3][6]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[3][6]
Serious Eye Damage/Irritation2AWarningH319: Causes serious eye irritation.[3][6]
Specific target organ toxicity (single exposure)3WarningH335: May cause respiratory irritation.[7]
Precautionary Statements
TypeStatement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264Wash skin thoroughly after handling.[7]
P270Do not eat, drink or smoke when using this product.[7]
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[7]
P302 + P352IF ON SKIN: Wash with plenty of water.[8]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P332 + P313If skin irritation occurs: Get medical advice/attention.[8]
P337 + P313If eye irritation persists: Get medical advice/attention.[8]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[8]
P405Store locked up.[8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[8]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is mandatory:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. Flame-retardant and impervious lab coat.[2][9]Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2]Minimizes inhalation of dust or vapors.
Handling Procedures
  • Work under a chemical fume hood. Do not inhale the substance.[7][10]

  • Avoid contact with skin, eyes, and personal clothing.[11]

  • Wash hands thoroughly after handling.[11]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Minimize dust generation and accumulation.[11]

  • Keep containers securely sealed when not in use.

  • Ensure a safety shower and eyewash station are readily accessible.[9]

Storage Conditions
  • Store in a tightly closed container.[11]

  • Store in a cool, dry, and well-ventilated area.[12]

  • Store at the recommended temperature of 2°C - 8°C and protect from light.

  • Store away from incompatible materials, such as strong oxidizing agents.[9]

  • Store locked up.[8]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[11]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[11]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical aid immediately.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[11]
Spill and Disposal Procedures
  • Spill Management : Evacuate personnel from the area. Wear appropriate PPE. Avoid breathing dust and prevent it from spreading. Clean up spills immediately using dry methods (e.g., scoop or vacuum). Place spilled material in a clean, dry, sealable, and labeled container for disposal.

  • Waste Disposal : Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. Disposal must be in accordance with all local, state, and federal regulations through a licensed hazardous waste disposal facility.[8]

Experimental Applications and Protocols

This compound is a valuable intermediate for the synthesis of more complex molecules, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[2] Its functional groups offer multiple pathways for chemical transformation. It serves as a building block for compounds investigated for anticancer, antiretroviral, and osteoporosis treatments.[11]

Representative Synthetic Protocol: N-Alkylation of a Heterocycle

This protocol is a representative example of how this compound can be used as a starting material in a substitution reaction, a common step in drug discovery and fine chemical synthesis. The protocol is based on general procedures for similar compounds.

Objective: To synthesize a derivative by reacting the hydroxyl group of this compound with an alkyl halide.

Materials:

  • This compound

  • 4-(Bromomethyl)pyridine (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF (5-10 mL) to the flask to dissolve/suspend the reactants.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkyl halide (e.g., 4-(Bromomethyl)pyridine, 1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-8 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove residual DMF and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

  • Dry the final product under vacuum.

Visualizations

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh Compound in Vented Enclosure prep3->handle1 Proceed to handling handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Monitor Reaction (e.g., TLC) handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3 store1 Seal Container Tightly clean3->store1 Store remaining stock store2 Store in Designated Cool, Dry, Dark Area store1->store2

Safe Handling Workflow for this compound.
Representative Signaling Pathway

Derivatives of structurally similar phenolic compounds have been shown to modulate cellular stress pathways. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde activates the Nrf2-mediated antioxidant pathway. The diagram below illustrates this representative pathway, which could be a hypothetical target for novel derivatives synthesized from this compound.

G cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Compound Phenolic Compound (Hypothetical Derivative) Compound->Keap1 May Induce Dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters in Cytoplasm Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection Nrf2_n->ARE Binds to

Hypothetical modulation of the Nrf2 antioxidant pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Direct Electrophilic Bromination: This is the most common approach, starting from the readily available 3-hydroxybenzonitrile. The hydroxyl group activates the aromatic ring, directing the bromine to the ortho and para positions.

  • Sandmeyer Reaction: This multi-step approach involves the diazotization of an amino-substituted precursor, such as 2-amino-5-hydroxybenzonitrile (B43703), followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.[1][2] This method can offer high regioselectivity.

Q2: I am experiencing low yields in the direct bromination of 3-hydroxybenzonitrile. What are the likely causes?

A2: Low yields in the direct bromination are often due to a lack of regioselectivity, leading to the formation of multiple isomers. The primary cause is the competing directing effects of the hydroxyl (-OH) and nitrile (-CN) groups on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the nitrile group is a meta-director. This competition can result in a mixture of products, with this compound being the major isomer, but significant amounts of other isomers can also be formed, thus reducing the isolated yield of the desired product.[3]

Q3: How can I minimize the formation of isomeric byproducts during direct bromination?

A3: Optimizing reaction conditions is crucial for maximizing the yield of the desired this compound isomer. Key parameters to control include:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent that can offer better regioselectivity compared to liquid bromine.[3]

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the bromination.

  • Solvent: The choice of solvent can influence the reactivity and selectivity. Less polar solvents may be advantageous.

Q4: What are the common impurities I should expect in my final product?

A4: Besides unreacted starting material, the most common impurities are the regioisomers: 2-bromo-3-hydroxybenzonitrile (B1289251) and 4-bromo-3-hydroxybenzonitrile.[3] Dibrominated products can also form if the reaction conditions are too harsh.

Q5: What are the best methods for purifying this compound?

A5: A combination of techniques is often necessary for obtaining a highly pure product:

  • Column Chromatography: This is a very effective method for separating the desired product from its isomers due to their different polarities.[4]

  • Recrystallization: This technique can be used to purify the product further after chromatographic separation.[5] A suitable solvent or solvent mixture in which the desired isomer has lower solubility at cold temperatures compared to the impurities is required.

Troubleshooting Guides

Issue 1: Low Yield in Direct Bromination of 3-Hydroxybenzonitrile
Symptom Possible Cause Suggested Solution
Low isolated yield of the desired product.Formation of multiple regioisomers. The hydroxyl group directs ortho and para, while the nitrile directs meta.[3]Optimize reaction conditions to favor the formation of the 2-bromo-5-hydroxy isomer. This includes using a milder brominating agent like NBS, lowering the reaction temperature, and experimenting with different solvents.
Sub-optimal reaction temperature. Carefully control the temperature during the addition of the brominating agent. Lower temperatures generally favor higher selectivity.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
Product loss during workup and purification. Optimize the extraction and purification steps. Use appropriate solvent systems for chromatography and recrystallization to minimize loss of the desired product.
Issue 2: Difficulty in Separating Isomers
Symptom Possible Cause Suggested Solution
Co-elution of isomers during column chromatography.Inappropriate solvent system. Systematically screen different solvent systems (e.g., varying ratios of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol) to find the optimal mobile phase for separation on a silica (B1680970) gel column.
Overloading of the column. Reduce the amount of crude product loaded onto the column to improve resolution.
Poor separation of isomers by recrystallization.Similar solubilities of the isomers. Try different solvents or solvent mixtures for recrystallization. Seeding the solution with a pure crystal of the desired isomer can sometimes promote its selective crystallization.
Formation of a solid solution. In this case, column chromatography is the more effective purification method.

Data Presentation

Table 1: Regioisomer Distribution in the Bromination of 3-Hydroxybenzonitrile with NBS

Product Position of Bromine Yield (%)
This compoundOrtho to -CN, Para to -OH73%[3]
2-Bromo-3-hydroxybenzonitrileOrtho to -CN, Ortho to -OH18%[3]
4-Bromo-3-hydroxybenzonitrileMeta to -CN, Ortho to -OH2%[3]

Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxybenzonitrile using NBS

This protocol is a representative procedure for the direct bromination of 3-hydroxybenzonitrile.

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the isomers.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Representative Protocol)

This is a representative protocol for the Sandmeyer reaction, starting from 2-amino-5-hydroxybenzonitrile.

Materials:

  • 2-Amino-5-hydroxybenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (B80452)

  • Copper(I) bromide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Diazotization

  • Amine Dissolution: In a beaker, dissolve 2-amino-5-hydroxybenzonitrile (1.0 eq) in 48% hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the amine solution, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature. The formation of the diazonium salt is indicated by a change in color.

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Start Starting Material: 3-Hydroxybenzonitrile Bromination Direct Bromination (e.g., NBS in Acetonitrile) Start->Bromination Crude_Product Crude Product Mixture: - this compound - Isomeric Byproducts Bromination->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via direct bromination.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Isomers Analyze crude product for isomer distribution (TLC, NMR) Low_Yield->Check_Isomers High_Isomers High percentage of isomeric byproducts Check_Isomers->High_Isomers Yes Incomplete_Reaction Incomplete Reaction Check_Isomers->Incomplete_Reaction No, starting material remains Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent - Use milder brominating agent High_Isomers->Optimize_Conditions Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Increase_Time Increase reaction time or adjust stoichiometry Incomplete_Reaction->Increase_Time Increase_Time->Improved_Yield

Caption: Troubleshooting logic for addressing low yield in the direct bromination synthesis.

References

Technical Support Center: Separation of Isomers in the Bromination of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of isomers produced during the bromination of 3-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the bromination of 3-hydroxybenzonitrile?

The direct electrophilic aromatic bromination of 3-hydroxybenzonitrile, typically using a reagent like N-bromosuccinimide (NBS) in acetonitrile, results in a mixture of positional isomers. The directing effects of the electron-donating hydroxyl group and the electron-withdrawing nitrile group lead to the formation of three main products.[1][2] The major isomer is 2-bromo-5-hydroxybenzonitrile, followed by 2-bromo-3-hydroxybenzonitrile (B1289251) and a minor amount of 4-bromo-3-hydroxybenzonitrile (B1344784).[2]

Q2: What is the expected ratio of these isomers?

Under classical conditions (e.g., one equivalent of NBS in acetonitrile), the approximate yield of the isomers is as follows:

  • This compound: ~73%[1][2]

  • 2-bromo-3-hydroxybenzonitrile: ~18%[1][2]

  • 4-bromo-3-hydroxybenzonitrile: ~2%[2]

It is important to note that reaction conditions can influence these ratios.

Q3: What are the recommended methods for separating these isomers?

The primary methods for separating the brominated isomers of 3-hydroxybenzonitrile are fractional crystallization and column chromatography. Due to the different substitution patterns, the isomers exhibit variations in polarity and crystal packing, which can be exploited for separation. Recrystallization from specific solvents can isolate the major isomers, while column chromatography is effective for separating all three components.

Q4: Are there alternative synthesis methods to avoid the formation of isomer mixtures?

Yes, alternative synthetic routes can provide better regioselectivity. These include:

  • Sandmeyer sequence: Starting from 2-amino-3-hydroxybenzonitrile, a Sandmeyer reaction can yield 2-bromo-3-hydroxybenzonitrile with a good yield.

  • Directed ortho-metalation: This method can be used to specifically synthesize 2-bromo-3-hydroxybenzonitrile from 3-methoxybenzonitrile.

Troubleshooting Guides

Issue 1: Difficulty in Separating Isomers by Recrystallization

Problem: After performing the bromination reaction, attempts to separate the isomers by recrystallization result in a mixture of crystals or poor recovery of a single isomer.

Possible Causes:

  • Inappropriate solvent choice: The solubility of the different isomers may be too similar in the chosen solvent.

  • Supersaturation of multiple isomers: Rapid cooling can cause multiple isomers to crystallize out simultaneously.

  • Presence of impurities: Impurities from the reaction can interfere with the crystallization process.

Solutions:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. Based on available data, ethanol (B145695) is a suitable solvent for recrystallizing this compound, and acetone (B3395972) can be used for 2-bromo-3-hydroxybenzonitrile.

  • Sequential Recrystallization:

    • First, attempt to crystallize the major, likely less polar, isomer (this compound) from a non-polar or moderately polar solvent system (e.g., ethanol/water or toluene).

    • The mother liquor will be enriched with the other isomers. This mixture can then be subjected to a second recrystallization using a different solvent system or separated by column chromatography.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals of the least soluble isomer.

  • Seeding: Introduce a pure crystal of the desired isomer to the supersaturated solution to induce selective crystallization.

Issue 2: Co-elution of Isomers in Column Chromatography

Problem: During column chromatography, two or more of the brominated isomers elute together, resulting in poor separation.

Possible Causes:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal to differentiate between the isomers.

  • Column overloading: Applying too much crude product to the column can lead to broad, overlapping bands.

  • Improper column packing: An unevenly packed column will result in channeling and poor separation.

Solutions:

  • TLC Optimization: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to find an eluent that provides the best separation of the spots corresponding to the different isomers. An Rf value of around 0.35 for the target compound is often ideal for good separation.[3]

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the least polar isomer and then, with increasing solvent polarity, elute the more polar isomers with better resolution.

  • Column Dimensions: Use a long, thin column for better separation efficiency. A general rule of thumb is a adsorbent-to-sample ratio of at least 50:1 by weight.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a more volatile solvent and load it onto the column in a narrow band.

Issue 3: Low Overall Yield After Separation

Problem: The combined yield of the separated isomers is significantly lower than the crude product weight.

Possible Causes:

  • Loss of product during multiple recrystallizations: Some amount of product will always remain in the mother liquor.

  • Decomposition on silica (B1680970) gel: Although generally stable, some phenolic compounds can degrade on acidic silica gel.

  • Incomplete elution from the column: A very polar isomer might not fully elute from the column with the chosen solvent system.

Solutions:

  • Combine Mother Liquors: After the initial crystallization, the mother liquor can be concentrated and subjected to column chromatography to recover the dissolved product.

  • Use of Deactivated Silica: If decomposition on silica is suspected, the silica gel can be deactivated by pre-treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent.

  • TLC Monitoring: Continuously monitor the column elution with TLC to ensure all products have been eluted before stopping the chromatography.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, if silica gel proves to be problematic.

Data Presentation

Table 1: Products of the Bromination of 3-Hydroxybenzonitrile

Compound NameStructureApproximate Yield (%)
This compound73
2-bromo-3-hydroxybenzonitrile18
4-bromo-3-hydroxybenzonitrile2

Experimental Protocols

Protocol 1: Bromination of 3-Hydroxybenzonitrile

Materials:

  • 3-hydroxybenzonitrile

  • N-bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product mixture.

Protocol 2: Separation of Isomers by Sequential Recrystallization and Column Chromatography

Part A: Isolation of this compound by Recrystallization

  • Dissolve the crude product mixture in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals to obtain pure this compound.

Part B: Separation of Remaining Isomers by Column Chromatography

  • Concentrate the mother liquor from Part A under reduced pressure.

  • Prepare a silica gel column using a suitable solvent system determined by TLC analysis (e.g., a hexane/ethyl acetate gradient).

  • Dissolve the concentrated mother liquor in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify the fractions containing each isomer.

  • Combine the pure fractions of 2-bromo-3-hydroxybenzonitrile and 4-bromo-3-hydroxybenzonitrile separately.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified isomers.

Mandatory Visualization

experimental_workflow start Bromination of 3-Hydroxybenzonitrile crude_product Crude Product Mixture (Isomers + Impurities) start->crude_product recrystallization Fractional Recrystallization (e.g., from Ethanol) crude_product->recrystallization major_isomer Pure this compound (Crystals) recrystallization->major_isomer Solid Phase mother_liquor Mother Liquor (Enriched in other isomers) recrystallization->mother_liquor Liquid Phase column_chromatography Silica Gel Column Chromatography (Gradient Elution) mother_liquor->column_chromatography isomer_2 Pure 2-bromo-3-hydroxybenzonitrile column_chromatography->isomer_2 isomer_3 Pure 4-bromo-3-hydroxybenzonitrile column_chromatography->isomer_3 troubleshooting_logic start Separation Issue Encountered recrystallization_issue Poor Recrystallization Results start->recrystallization_issue column_issue Co-elution in Column Chromatography start->column_issue yield_issue Low Overall Yield start->yield_issue solvent Optimize Solvent System recrystallization_issue->solvent cooling Control Cooling Rate recrystallization_issue->cooling tlc Optimize Eluent with TLC column_issue->tlc gradient Use Gradient Elution column_issue->gradient recover Process Mother Liquor yield_issue->recover deactivate Deactivate Silica Gel yield_issue->deactivate

References

Technical Support Center: Purification of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-hydroxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: My recovery of purified this compound after recrystallization is significantly lower than expected. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery during recrystallization can stem from several factors:

    • Excessive Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling. To address this, use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. If the compound has high solubility in the chosen solvent even when cold, the recovery will be poor. Small-scale solubility tests with various solvents are recommended to find the optimal one. For this compound, chloroform (B151607) and ethanol (B145695) have been reported as suitable recrystallization solvents. A mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381), can also be effective.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper, leading to loss of material. Ensure the funnel and receiving flask are pre-heated to prevent this.

    • Incomplete Crystallization: Insufficient cooling time will result in incomplete precipitation of the product. After allowing the solution to cool slowly to room temperature, it is advisable to place it in an ice bath to maximize crystal formation.

Issue 2: Oiling Out During Recrystallization

  • Question: Instead of forming crystals, my this compound is separating as an oil. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be addressed by:

    • Slowing Down Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Using More Solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil and then add more of the hot solvent to create a more dilute solution before allowing it to cool slowly.

    • Changing the Solvent System: The boiling point of the solvent might be too high relative to the melting point of the compound, especially if impurities are present which can depress the melting point. Using a solvent with a lower boiling point or employing a two-solvent system can resolve this issue.

Issue 3: Ineffective Separation of Isomers by Column Chromatography

  • Question: I am having difficulty separating this compound from its isomers (e.g., 2-bromo-3-hydroxybenzonitrile (B1289251), 4-bromo-3-hydroxybenzonitrile) using column chromatography. How can I improve the separation?

  • Answer: The separation of isomers with similar polarities can be challenging. Here are some strategies to enhance resolution:

    • Optimize the Eluent System: The polarity of the mobile phase is critical. Use Thin-Layer Chromatography (TLC) to test various solvent systems and gradients to find the optimal conditions for separating the isomers. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Start with a low polarity mobile phase and gradually increase the polarity.

    • Adjust the Stationary Phase: While silica (B1680970) gel is the most common stationary phase, for difficult separations, using a different grade of silica gel (e.g., smaller particle size for higher surface area) may improve resolution.

    • Control the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, leading to improved separation.

    • Avoid Overloading the Column: Overloading the column with too much crude material will result in poor separation. A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 for moderately difficult separations.

Issue 4: Product is Colored After Purification

  • Question: My this compound is still yellow or brownish after purification. How can I remove the color?

  • Answer: Persistent color is usually due to highly conjugated impurities. The following methods can be employed for decolorization:

    • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize. This is most effective in polar solvents.

    • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient to remove all colored impurities. A second or even third recrystallization may be necessary to obtain a colorless product.

    • Column Chromatography: If recrystallization fails to remove the color, column chromatography over silica gel can be effective in separating the colored impurities from the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification techniques for this compound?

    • A1: The two most common and effective methods for purifying this compound are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the desired product from significant impurities, particularly isomers.[1] Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline final product.[1]

  • Q2: What are the typical impurities found in crude this compound?

    • A2: The primary impurities depend on the synthetic route. A common method for synthesizing this compound is the bromination of 3-hydroxybenzonitrile. This reaction can lead to the formation of isomeric byproducts, such as 2-bromo-3-hydroxybenzonitrile and 4-bromo-3-hydroxybenzonitrile, due to the directing effects of the hydroxyl and nitrile groups.

  • Q3: What is a good solvent system for the column chromatography of this compound?

    • A3: A common eluent system for the purification of this compound by column chromatography on silica gel is a mixture of hexane and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis of the crude mixture. A gradient elution, starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity, is often effective for separating isomers.

  • Q4: What are suitable solvents for the recrystallization of this compound?

    • A4: Chloroform and ethanol have been reported as effective solvents for the recrystallization of this compound.[1] It is recommended to perform small-scale solubility tests to determine the best solvent or solvent pair for your specific sample.

  • Q5: How can I monitor the purity of this compound during purification?

    • A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. ¹H and ¹³C NMR can confirm the substitution pattern on the benzene (B151609) ring, while IR spectroscopy can verify the presence of the nitrile and hydroxyl functional groups.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Solvent/Eluent System
Column ChromatographySilica GelHexane/Ethyl Acetate (gradient elution)[1]
Recrystallization-Chloroform[1]
Recrystallization-Ethanol

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a flash chromatography column with silica gel, using the chosen eluent as the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in minimal hot solvent rec_start->rec_dissolve rec_filter Hot Filtration (optional) rec_dissolve->rec_filter rec_cool Slow Cooling & Ice Bath rec_filter->rec_cool rec_isolate Vacuum Filtration rec_cool->rec_isolate rec_wash Wash with cold solvent rec_isolate->rec_wash rec_dry Dry rec_wash->rec_dry rec_end Pure Crystalline Product rec_dry->rec_end col_start Crude Product col_load Load onto Silica Gel Column col_start->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc TLC Analysis col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evap Solvent Evaporation col_combine->col_evap col_end Purified Product col_evap->col_end

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_guide cluster_recrystallization_issues Recrystallization Issues cluster_chromatography_issues Chromatography Issues start Purification Issue Encountered low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out colored_product Colored Product start->colored_product poor_separation Poor Isomer Separation start->poor_separation solution_ly1 Use minimum hot solvent low_yield->solution_ly1 solution_ly2 Optimize solvent choice low_yield->solution_ly2 solution_ly3 Ensure complete cooling low_yield->solution_ly3 solution_oo1 Slow down cooling rate oiling_out->solution_oo1 solution_oo2 Use more solvent oiling_out->solution_oo2 solution_oo3 Change solvent system oiling_out->solution_oo3 solution_cp1 Treat with activated carbon colored_product->solution_cp1 solution_cp2 Perform multiple recrystallizations colored_product->solution_cp2 solution_ps1 Optimize eluent (TLC) poor_separation->solution_ps1 solution_ps2 Use a shallow gradient poor_separation->solution_ps2 solution_ps3 Do not overload the column poor_separation->solution_ps3

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Direct Bromination of 3-hydroxybenzonitrile: This method involves the electrophilic aromatic substitution of 3-hydroxybenzonitrile using a brominating agent such as N-Bromosuccinimide (NBS). While direct, this route can lead to the formation of isomeric byproducts.

  • Sandmeyer Reaction of 2-amino-5-hydroxybenzonitrile (B43703): This multi-step approach involves the diazotization of 2-amino-5-hydroxybenzonitrile, followed by a copper(I) bromide-catalyzed displacement of the diazonium group. This method can offer better regioselectivity compared to direct bromination.

Q2: What are the common side products in the synthesis of this compound?

A2: In the direct bromination of 3-hydroxybenzonitrile, the formation of isomers is a significant side reaction.[1] Due to the directing effects of the hydroxyl and nitrile groups, 2-bromo-3-hydroxybenzonitrile (B1289251) and 4-bromo-3-hydroxybenzonitrile (B1344784) can be formed alongside the desired product. Polysubstituted products, such as dibrominated phenols, can also occur, particularly with highly reactive brominating agents like bromine water.[1][2]

In the Sandmeyer reaction , potential side products include phenols, formed by the reaction of the diazonium salt with water, and biaryl compounds, which arise from a radical-mediated mechanism.[3][4]

Q3: How can I purify the crude this compound?

A3: Purification of the final product can be achieved through several methods:

  • Recrystallization: This is an effective technique for removing impurities. A suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and heptane, can be used.[5]

  • Column Chromatography: For separating isomers with similar polarities, flash column chromatography using a silica (B1680970) gel stationary phase is recommended.

  • Acid-Base Extraction: This can be useful for removing phenolic impurities. Dissolving the crude product in an organic solvent and washing with a dilute base solution (e.g., 5% NaOH) can extract acidic byproducts.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound in direct bromination Formation of multiple isomers.Optimize reaction conditions to favor the desired isomer. Using a non-polar solvent like carbon disulfide can favor para-bromination.[2] Controlling the reaction temperature at a lower level can also improve selectivity.
Polybromination of the starting material.Use a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine water.[1] Carefully control the stoichiometry, using one equivalent or slightly less of the brominating agent.[2]
Low yield in the Sandmeyer reaction Decomposition of the diazonium salt.Maintain a low temperature (0-5 °C) during the diazotization step.[7] Use the freshly prepared diazonium salt immediately in the subsequent step.
Inactive copper(I) bromide catalyst.Ensure the copper(I) bromide is of high purity and has not been oxidized.
Formation of tarry byproducts Oxidation of the phenol.This is more common in direct bromination with strong oxidizing conditions.[2] Consider using milder reaction conditions and ensure the reaction is carried out under an inert atmosphere if necessary.
Polymerization of diazonium compounds in the Sandmeyer reaction.Maintain strict temperature control and ensure efficient stirring during the reaction.
Difficulty in separating isomers Similar polarities of the desired product and isomeric byproducts.Utilize flash column chromatography with a carefully selected eluent system. Gradient elution may be necessary to achieve good separation.
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Inefficient stirring.Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to promote contact between reactants.

Data Presentation

Table 1: Comparison of Synthetic Routes for Brominated Aromatic Compounds

Synthetic Route Substrate Brominating Agent/Reagents Solvent Temperature (°C) Reaction Time Yield of Desired Product Key Side Products
Direct Bromination3-HydroxybenzonitrileN-Bromosuccinimide (NBS)Acetonitrile (B52724)0 to RT12 h~73% (this compound)18% 2-bromo-3-hydroxybenzonitrile, 2% 4-bromo-3-hydroxybenzonitrile
Direct BrominationPhenolBromineCarbon Disulfide< 52 h80-84% (p-bromophenol)o-bromophenol, 2,4-dibromophenol[8]
Sandmeyer ReactionPhthalic ImidineNaNO₂, H₂SO₄, CuBr--Multi-step>48% (5-bromophthalide)-[9]
Catalytic Sandmeyer4-Fluorophenyldiazonium tetrafluoroborateKBr, CuBr/CuBr₂ (10 mol%)AcetonitrileRT->95%Minor dediazotization products[10]

Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxybenzonitrile

This protocol is adapted from a general procedure for the bromination of phenols.

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Hydrochloric acid (HCl), dilute

  • Sodium thiosulfate (B1220275) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-hydroxybenzonitrile in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute solution of sodium thiosulfate to consume any unreacted bromine.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Sandmeyer Reaction of 2-Amino-5-hydroxybenzonitrile (General Procedure)

This protocol is a general procedure for the Sandmeyer reaction and should be optimized for the specific substrate.

Materials:

  • 2-Amino-5-hydroxybenzonitrile

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH) solution, 5%

  • Anhydrous sodium sulfate

Procedure:

Part A: Diazotization

  • In a flask equipped with a mechanical stirrer, dissolve 2-amino-5-hydroxybenzonitrile in 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Extract the product with diethyl ether.

  • Wash the organic layer with a 5% sodium hydroxide solution to remove any phenolic byproducts.[6]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Further purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_bromination Direct Bromination cluster_sandmeyer Sandmeyer Reaction 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Product_Mix Isomeric Mixture 3-Hydroxybenzonitrile->Product_Mix Bromination NBS NBS NBS->Product_Mix This compound This compound Product_Mix->this compound Purification 2-Amino-5-hydroxybenzonitrile 2-Amino-5-hydroxybenzonitrile Diazonium_Salt Diazonium Salt 2-Amino-5-hydroxybenzonitrile->Diazonium_Salt Diazotization (NaNO2, HBr) Final_Product This compound Diazonium_Salt->Final_Product Sandmeyer Reaction CuBr CuBr CuBr->Final_Product

Caption: Overview of the two primary synthesis routes for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude reaction mixture by TLC/GC-MS Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Yes Incomplete_Reaction Starting Material Remaining Check_TLC->Incomplete_Reaction No Tarry_Mixture Tarry/Polymeric Byproducts Check_TLC->Tarry_Mixture Yes, tarry Optimize_Bromination Optimize Bromination: - Milder Reagent (NBS) - Non-polar Solvent - Lower Temperature Multiple_Spots->Optimize_Bromination Optimize_Sandmeyer Optimize Sandmeyer: - Strict Temp. Control (0-5 °C) - Fresh Diazonium Salt - Active Catalyst Multiple_Spots->Optimize_Sandmeyer Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Milder_Conditions Use Milder Reaction Conditions Tarry_Mixture->Milder_Conditions Purification Purification Strategy: - Column Chromatography - Recrystallization - Acid-Base Extraction Optimize_Bromination->Purification Optimize_Sandmeyer->Purification Increase_Time_Temp->Purification Milder_Conditions->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Brominating Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of phenol (B47542) bromination reactions. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic bromination of phenols.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of polybrominated phenols instead of the desired monobrominated product. What is causing this and how can I control it?

A1: Polysubstitution is a common issue due to the strong activating nature of the hydroxyl (-OH) group on the phenol ring, which makes it highly susceptible to electrophilic attack.[1][2] When using highly reactive brominating agents like bromine water, multiple bromine atoms can be readily added to the ortho and para positions.[1][2][3][4]

Troubleshooting Steps:

  • Choice of Brominating Agent: Avoid highly reactive systems like bromine water if monosubstitution is the goal.[1] Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) offer better control.[1]

  • Solvent Selection: The solvent plays a critical role. Polar, protic solvents like water can increase the reactivity of bromine, promoting polysubstitution.[1][2][5][6][7] Employing non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can temper the reaction rate and favor monobromination.[1][2]

  • Temperature Control: Lowering the reaction temperature can help manage the reaction's speed and improve selectivity towards the desired monobrominated product.[1]

  • Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent.[1]

Q2: I am observing poor regioselectivity, resulting in a mixture of ortho- and para-bromophenols. How can I improve the selectivity?

A2: The hydroxyl group of phenol is an ortho-, para-director, making it challenging to achieve high regioselectivity between these two positions.[1][3][8] The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions.[1][9]

Strategies to Enhance Regioselectivity:

  • For Para-selectivity:

    • Utilize a non-polar solvent.[1]

    • Consider using sterically bulky brominating agents.[10] A system of HBr with a sterically hindered sulfoxide (B87167) has demonstrated high para-selectivity.[10]

    • The use of KBr with ZnAl–BrO₃⁻–layered double hydroxides has also been shown to be highly para-selective.[11][12][13][14]

  • For Ortho-selectivity (on p-substituted phenols):

    • Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol (B129727).[1][2][15]

Q3: The reaction is sluggish or not proceeding to completion. What are the potential reasons and solutions?

A3: Insufficient reactivity can stem from several factors, including the choice of a weak brominating agent for a deactivated phenol or non-optimal reaction conditions.

Troubleshooting Steps:

  • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

  • Choice of Brominating Agent: For less reactive (electron-poor) phenols, a stronger brominating agent might be necessary.

  • pH Adjustment: The pH of the reaction medium can significantly influence the reaction rate. Acidic conditions are generally favorable for bromination using KBr/KBrO₃ or NBS.[16][17] A study found optimal reactivity at pH 3 for the KBr-KBrO₃ system and pH 4 for the NBS-KBr system.[17]

  • Solvent Effects: In some cases, a more polar solvent can enhance the reaction rate by stabilizing charged intermediates.

Q4: My final product is dark-colored and contains tarry byproducts. How can I prevent this and purify my product?

A4: The formation of colored impurities and tarry materials is often due to the oxidation of the phenol substrate.[2]

Preventative and Remedial Actions:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1][2]

  • Control Temperature: Avoid excessive heating, as it can accelerate oxidation and decomposition.

  • Work-up Procedure:

    • Quench the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to remove excess bromine.[1][18]

    • Purify the crude product using column chromatography on silica (B1680970) gel.[2]

    • Recrystallization can also be an effective method for purifying the final product.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Polysubstitution (e.g., formation of 2,4,6-tribromophenol) High reactivity of brominating agent (e.g., bromine water).[1][2][3] Use of a polar, protic solvent.[1][2][5] High reaction temperature.Switch to a milder brominating agent like NBS or KBr/KBrO₃.[1] Use a non-polar solvent such as CS₂, CCl₄, or CH₂Cl₂.[1][2] Lower the reaction temperature.[1] Use only one equivalent of the brominating agent.[1]
Mixture of ortho- and para-isomers Inherent directing effect of the -OH group with insufficient control.[1]For para-selectivity, use a non-polar solvent and consider sterically bulky brominating agents.[1][10] For ortho-selectivity on p-substituted phenols, use NBS with a catalytic amount of acid in a polar protic solvent.[1][2]
Low or no conversion Deactivated phenol substrate. Insufficiently reactive brominating agent. Non-optimal pH.Use a more potent brominating system. Gently increase the reaction temperature. Adjust the pH to be more acidic.[17]
Formation of colored impurities/tar Oxidation of the phenol.[2]Conduct the reaction under an inert atmosphere (N₂ or Ar).[1][2] Avoid excessive heat. During work-up, wash with a reducing agent solution (e.g., sodium bisulfite).[1] Purify by column chromatography or recrystallization.[1][2]

Experimental Protocols

Protocol 1: Selective para-Bromination of Phenol

This protocol is adapted for selective para-bromination by controlling the reaction conditions.[1]

  • Dissolve Phenol: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenol substrate in carbon disulfide (CS₂).

  • Cool the Mixture: Cool the flask in an ice bath to lower the temperature.

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine in CS₂.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed until the color of the bromine disappears. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Ortho-Bromination of a para-Substituted Phenol using NBS

This protocol is designed for the selective ortho-bromination of phenols that have a substituent at the para-position.[2]

  • Prepare Phenol Solution: In a round-bottom flask, dissolve the p-substituted phenol (e.g., p-cresol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (10 mol%) in methanol.

  • Prepare NBS Solution: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) in methanol. Protect this solution from light by wrapping the flask in aluminum foil.

  • Addition of NBS: Add the NBS solution dropwise to the stirred phenol solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography on silica gel.

Safety Precautions for Handling Bromine

Elemental bromine is a highly toxic, corrosive, and volatile substance that requires careful handling in a well-ventilated fume hood.[16][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][19][20][21] Do not use disposable plastic gloves.[19]

  • Fume Hood: All work with liquid bromine must be conducted in a certified chemical fume hood.[16][19][20]

  • Spill Kit: Have a bromine spill kit readily available. Small spills can be neutralized with a sodium thiosulfate solution.[18][19][20]

  • Storage: Store bromine containers at room temperature in a secondary container, separate from oxidizable substances.[20]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[18][20]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[20]

    • Inhalation: Move the individual to fresh air immediately and seek medical attention.[20]

Visualized Workflows

troubleshooting_workflow start Reaction Outcome Unsatisfactory problem Identify Primary Issue start->problem poly Polysubstitution problem->poly Excess Bromination regio Poor Regioselectivity problem->regio Isomer Mixture tar Tarry Byproducts problem->tar Impurity Formation sol_poly 1. Use milder reagent (NBS) 2. Use non-polar solvent (CS2) 3. Lower temperature poly->sol_poly sol_regio Para: Use non-polar solvent Ortho (on p-substituted): Use NBS/acid in polar solvent regio->sol_regio sol_tar 1. Use inert atmosphere (N2) 2. Quench with NaHSO3 3. Purify via chromatography tar->sol_tar end Optimized Reaction sol_poly->end sol_regio->end sol_tar->end regioselectivity_logic start Goal: Control Regioselectivity para_select Desired Product: para-Bromophenol start->para_select ortho_select Desired Product: ortho-Bromophenol (on p-substituted phenol) start->ortho_select para_cond Conditions: - Non-polar solvent (e.g., CS2) - Sterically bulky reagent para_select->para_cond ortho_cond Conditions: - NBS as brominating agent - Catalytic acid (p-TsOH) - Polar protic solvent (e.g., Methanol) ortho_select->ortho_cond product_p Major Product: para-Isomer para_cond->product_p product_o Major Product: ortho-Isomer ortho_cond->product_o

References

Technical Support Center: Scale-Up Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of these critical chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for producing benzonitriles? A1: The primary industrial method for producing benzonitrile (B105546) is the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures (400-450 °C).[1][2] This method is highly scalable and efficient for producing high-purity benzonitrile.[1] Other laboratory and industrial methods include the dehydration of benzamide (B126) and the Rosenmund-von Braun reaction.[1][3]

Q2: What are the main challenges when scaling up benzonitrile synthesis from the lab to a plant? A2: Key challenges during scale-up include managing reaction heat (exothermicity), ensuring efficient mixing and mass transfer, catalyst efficiency and recovery, and developing scalable purification methods to achieve high purity without relying on column chromatography, which is often not feasible at an industrial scale.[4][5][6] Impurity profiles can also change, with minor side-reactions at the lab scale becoming significant at the industrial scale.[6]

Q3: What purity levels are typically required for substituted benzonitriles in pharmaceutical applications? A3: For applications in pharmaceutical and fine chemical synthesis, a purity of greater than 99% is often required.[4] Achieving this level of purity on a large scale necessitates careful optimization of both the reaction and the purification steps.[4]

Q4: How do substituents on the benzene (B151609) ring affect the synthesis? A4: Substituents significantly influence the reactivity of the aromatic ring and the nitrile group. Electron-withdrawing groups (EWGs) can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, which can facilitate reactions like hydrolysis.[7] Conversely, electron-donating groups (EDGs) can affect regioselectivity in reactions like nitration. The nature and position of these groups dictate the reaction conditions required.[7]

Q5: Are there green synthesis routes for benzonitriles? A5: Yes, research is being conducted into greener synthetic routes. One promising approach involves using an ionic liquid as a recyclable co-solvent and catalyst for the synthesis of benzonitrile from benzaldehyde.[8][9] This method avoids the use of metal salt catalysts and simplifies the separation process.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of substituted benzonitriles.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Nitration Step 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect ratio of nitrating agents.1. Increase reaction time or temperature gradually while monitoring progress by TLC or HPLC.[4] 2. Optimize temperature to ensure completion without significant by-product formation.[4] 3. Carefully control the stoichiometry of nitric acid and sulfuric acid.[4]
Formation of Multiple Isomers during Nitration Reaction temperature is too high, leading to a loss of regioselectivity.Maintain a low and consistent reaction temperature, typically between 0-10 °C, during the addition of the nitrating mixture.[4]
Incomplete Reduction of Dinitro Intermediate 1. Catalyst deactivation or insufficient loading (e.g., Pd/C). 2. Insufficient hydrogen pressure or poor mass transfer.1. Use a fresh batch of catalyst or increase the catalyst loading.[4] 2. Ensure the reactor is properly pressurized with hydrogen and that agitation is sufficient for good gas-liquid mixing.[4]
Poor Yield in Dehydration of Aldoxime to Nitrile 1. High reaction temperature leading to side reactions (e.g., triazine formation).[10] 2. Presence of water interfering with the dehydrating agent.1. Maintain strict temperature control; for example, when using thionyl chloride, keep the temperature below 30-40°C.[10] 2. Ensure the aldoxime intermediate is dry. Consider azeotropic removal of water with a solvent like toluene before adding the dehydrating agent.[10]
Difficulty Filtering Catalyst Post-Reduction 1. Fine particle size of the catalyst. 2. Catalyst slurry is too concentrated.1. Use a filter aid such as Celite to improve filtration rates and prevent clogging.[4] 2. Dilute the reaction mixture with a suitable solvent before filtration.[4]
Product Discoloration or Instability Presence of metallic impurities from the catalyst.Consider a final purification step like treatment with activated carbon or a filtration step to remove residual catalyst.[4] Handle and store the final product under an inert atmosphere (e.g., nitrogen).[4]
Reaction Runaway / Poor Heat Control The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient, especially for exothermic reactions like nitration or oxidation.[5][6]1. Ensure the reactor's cooling system is adequate for the reaction's heat duty. 2. Control the rate of addition of reagents for exothermic reactions. 3. Use a less concentrated reagent stream to better manage the exotherm.

Data Presentation: Reaction Conditions

Table 1: Palladium-Catalyzed Tandem Alkylation/Cyanation

This table summarizes the optimized conditions for the synthesis of bicyclic benzonitriles.

ParameterCondition
Reactants Aryl Halide (1 equiv), Norbornene (3 equiv), Zn(CN)₂ (1 equiv)
Catalyst System Pd(OAc)₂ (10 mol %), PPh₃ (22 mol %)
Base Cs₂CO₃ (2 equiv)
Solvent DME (0.05 M)
Temperature 150 °C
Method Microwave Irradiation
Time 4000 seconds
Reported Yield 56% - 91%[11]
Table 2: Synthesis of Benzonitrile from Benzaldehyde

This table outlines conditions for a green synthesis approach using an ionic liquid.

ParameterCondition
Reactants Benzaldehyde, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄
Molar Ratio 1 : 1.5
Solvent System Paraxylene, [HSO₃-b-Py]·HSO₄ (Ionic Liquid)
Volume Ratio 2 : 1 (Paraxylene : Ionic Liquid)
Temperature 120 °C
Time 2 hours
Reported Yield 100%[9]

Experimental Protocols

Protocol 1: Rosenmund-von Braun Reaction for Substituted Benzonitriles

This protocol describes the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Copper(I) cyanide (CuCN)

  • High-boiling point polar aprotic solvent (e.g., DMF, NMP)[12]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (1.0 equiv) and copper(I) cyanide (1.1-1.5 equiv).[12]

  • Add the solvent (e.g., DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically between 150-250 °C).[12]

  • Monitor the reaction for several hours by TLC until the starting material is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into an aqueous solution of a complexing agent like aqueous ammonia or ferric chloride to dissolve the copper salts.[12]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude benzonitrile derivative by distillation or recrystallization.[12]

Protocol 2: Synthesis from Aromatic Aldehydes via Oxime Dehydration

This two-step, one-pot protocol converts an aromatic aldehyde into a benzonitrile. This example is based on the synthesis of 2-Hydroxybenzonitrile.[10]

Step A: Formation of Salicylaldoxime (B1680748)

  • Dissolve salicylaldehyde (B1680747) and hydroxylamine (B1172632) hydrochloride in a suitable solvent.

  • Add a base, such as sodium carbonate, to neutralize the acid released.[10]

  • Maintain the reaction temperature between 30-50°C and stir for several hours, monitoring for the disappearance of the aldehyde by TLC.[10]

  • Upon completion, add toluene to the reaction mixture and separate the layers. The organic phase contains the salicylaldoxime.[10]

  • Dehydrate the organic phase to remove any residual water, for instance, by azeotropic distillation.[10]

Step B: Dehydration of Salicylaldoxime

  • Cool the toluene solution of salicylaldoxime to 20°C.[10]

  • Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, ensuring the temperature does not exceed 30°C.[10]

  • After the addition, stir the mixture for 1 hour at the same temperature.

  • Slowly raise the temperature to 40°C and stir for another hour to ensure the reaction is complete.[10]

  • Recover the toluene by distillation.

  • Carefully add water to the reaction mass, followed by an extraction with a solvent like dichloroethane to isolate the final 2-Hydroxybenzonitrile product.[10]

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Core cluster_workup Work-Up & Isolation cluster_purification Purification cluster_final Final Product Start Substituted Aromatic Precursor Reaction Chemical Transformation (e.g., Cyanation, Nitration/Reduction) Start->Reaction Reagents & Catalyst Workup Quenching & Phase Separation Reaction->Workup Reaction Mixture Crude Crude Product Isolation Workup->Crude Purification Scale-Appropriate Method (Recrystallization, Distillation) Crude->Purification Impurity Removal End High-Purity Substituted Benzonitrile Purification->End

Caption: General workflow for scale-up synthesis of substituted benzonitriles.

G Start Low Product Yield Detected Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Conversion? Check_Reaction->Incomplete Byproducts Significant Byproducts? Incomplete->Byproducts No Sol_Time Increase Reaction Time or Temperature Incomplete->Sol_Time Yes Sol_Reagent Check Reagent Stoichiometry & Purity Incomplete->Sol_Reagent Yes Sol_Catalyst Check Catalyst Activity/Loading Incomplete->Sol_Catalyst Yes Sol_Temp Optimize Temperature (especially for exotherms) Byproducts->Sol_Temp Yes Sol_Mixing Improve Mixing/ Mass Transfer Byproducts->Sol_Mixing Yes

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving brominated phenols.

General Troubleshooting Workflow

Before diving into specific reaction issues, consider this general workflow for diagnosing problems in your cross-coupling reactions.

G start Low Yield or No Reaction reagent_check Verify Reagent Purity & Integrity (Aryl Bromide, Coupling Partner, Solvent, Base) start->reagent_check catalyst_check Assess Catalyst System (Pre-catalyst, Ligand, Activity) reagent_check->catalyst_check Reagents OK optimization Systematic Optimization reagent_check->optimization Impurity Found condition_check Evaluate Reaction Conditions (Temperature, Time, Atmosphere) catalyst_check->condition_check Catalyst OK catalyst_check->optimization Catalyst Inactive side_reactions Analyze for Side Reactions (Homocoupling, Debromination) condition_check->side_reactions Conditions OK condition_check->optimization Suboptimal side_reactions->optimization Side Reactions Identified success Successful Reaction optimization->success

Caption: A general workflow for troubleshooting cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a brominated phenol (B47542) and an organoboron compound.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low to No Yield Inactive Catalyst: The Pd(0) catalyst may not have formed efficiently or has decomposed.Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst (precatalyst) for more reproducible results. Ensure rigorous exclusion of oxygen.[1]
Inefficient Transmetalation: The base may be too weak or poorly soluble to activate the boronic acid.Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[1][2]
Protodeboronation: The boronic acid is being replaced by a proton from the solvent or trace water.Use anhydrous solvents. Consider using boronic esters (e.g., pinacol (B44631) esters) which can be more robust.[3]
Poor Substrate Purity: Impurities in the bromophenol or boronic acid can poison the catalyst.Purify starting materials by recrystallization or chromatography.[3]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of nitrogen or argon.[4]
Slow Transmetalation: If the desired cross-coupling is slow, homocoupling can become a more favorable pathway.Optimize the base and solvent to accelerate the transmetalation step.[5]
Debromination of the Phenol Presence of Protic Solvents/Water: Can lead to the reduction of the aryl bromide.Use anhydrous solvents and reagents.
Ligand Choice: Some ligands may promote side reactions.Screen different phosphine (B1218219) ligands, particularly bulky, electron-rich ligands which can favor reductive elimination.[2]
FAQs: Suzuki-Miyaura Coupling

Q1: My brominated phenol is poorly soluble in the reaction solvent. What can I do? A1: You can try a different solvent system. Common solvents for Suzuki couplings include toluene (B28343), 1,4-dioxane (B91453), and DMF, often with water as a co-solvent.[6][7] Increasing the reaction temperature can also improve solubility.

Q2: What is the black precipitate that formed in my reaction? A2: This is likely "palladium black," which is aggregated, inactive palladium metal.[2] It forms when the palladium catalyst is no longer stabilized by the ligand and precipitates out of solution, often due to the presence of oxygen, impurities, or excessively high temperatures.

Q3: How do I choose the right ligand for my reaction? A3: The choice of ligand is crucial. For electron-rich bromophenols, bulky and electron-rich phosphine ligands like Buchwald-type ligands (e.g., XPhos, SPhos) are often effective as they promote the oxidative addition and reductive elimination steps.[2]

Data Presentation: Suzuki Coupling Optimization
ParameterCondition 1Condition 2Condition 3Optimized Condition
Catalyst Pd(OAc)₂/PPh₃Pd(dppf)Cl₂Pd₂(dba)₃/SPhosPd(dppf)Cl₂
Catalyst Loading 2 mol%3 mol%1.5 mol%3 mol%
Base Na₂CO₃K₂CO₃K₃PO₄K₃PO₄
Solvent Toluene/H₂ODioxane/H₂ODMFDioxane/H₂O (4:1)
Temperature 80 °C100 °C90 °C100 °C
Yield 45%78%85%>90%

Note: This data is illustrative and results will vary based on the specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the coupling of a bromophenol with an arylboronic acid:

  • To a flame-dried Schlenk tube, add the bromophenol (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8][9]

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_Ar_ArB Ar-Pd(II)L₂(O-B(OH)₂-Ar') PdII_ArX->PdII_Ar_ArB Transmetalation (Ar'-B(OH)₂ + Base) PdII_Ar_Ar Ar-Pd(II)L₂(Ar') PdII_Ar_ArB->PdII_Ar_Ar PdII_Ar_Ar->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds by coupling a brominated phenol with an amine.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low to No Yield Base Incompatibility: The base may not be strong enough or could be sterically hindered.Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The choice of base can be critical and may require screening.[5]
Catalyst Poisoning: The amine or the sulfonamide group in some substrates can act as a ligand, leading to catalyst deactivation.[5][11]Increase catalyst loading or switch to a more robust precatalyst system. Bulky ligands can sometimes mitigate this issue.
Poor Ligand Choice: The ligand may not be suitable for the specific amine and aryl bromide combination.Screen a variety of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos). The optimal ligand can vary significantly.
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: Can compete with reductive elimination, especially with certain amines.This is an unproductive side reaction. Optimizing the ligand and reaction conditions can disfavor this pathway.[12]
Reaction with Phenolic -OH: The base may deprotonate the phenol, leading to side reactions or catalyst inhibition.Protect the hydroxyl group as an ether (e.g., methyl or benzyl) before the coupling reaction.
FAQs: Buchwald-Hartwig Amination

Q1: Can I use primary amines in this reaction? A1: Yes, but they can sometimes undergo double arylation. Using specific ligands designed for primary amines, like BrettPhos, can improve selectivity.[13]

Q2: My reaction is very sensitive to air. What precautions should I take? A2: The Pd(0) active catalyst is sensitive to oxygen. It is crucial to use a glovebox or Schlenk line techniques to handle reagents and set up the reaction under an inert atmosphere.[14]

Q3: Why is the choice of solvent important? A3: The solvent must be anhydrous and capable of dissolving the reagents. Toluene and 1,4-dioxane are commonly used. The solvent can also influence the aggregation of the base and the overall reaction rate.

Data Presentation: Buchwald-Hartwig Amination Parameter Screening
ParameterCondition 1Condition 2Condition 3Optimized Condition
Catalyst Pd₂(dba)₃Pd(OAc)₂G3-XPhos PrecatalystG3-XPhos Precatalyst
Ligand XantphosP(t-Bu)₃XPhosXPhos
Base K₂CO₃Cs₂CO₃NaOtBuNaOtBu
Solvent DioxaneTolueneTHFToluene
Temperature 90 °C110 °C100 °C110 °C
Yield 30%65%80%>95%

Note: This data is illustrative and results will vary based on the specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the amination of a bromophenol:

  • In a glovebox, add the bromophenol (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a vial.

  • Add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate, dry, concentrate, and purify the product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_Ar_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ PdII_ArX->PdII_Ar_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Ar_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[12][15]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a brominated phenol and a terminal alkyne.

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause Recommended Solution
Low to No Yield Catalyst Inactivity: Both palladium and copper catalysts can be sensitive to air and moisture.Use fresh, high-purity catalysts. Ensure all reagents and solvents are anhydrous and thoroughly degassed.
Insufficient Base: The amine base may not be strong enough or may be of poor quality.Use a high-purity amine base like triethylamine (B128534) or diisopropylamine. Distilling the amine base before use can be beneficial.[16]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of the copper acetylide intermediate.Rigorously exclude oxygen from the reaction by using an inert atmosphere (argon or nitrogen).[17][18][19]
High Copper Catalyst Loading: Excessive copper(I) can increase the rate of homocoupling.Reduce the loading of the copper catalyst (typically 1-5 mol% is sufficient).[20]
Slow Cross-Coupling Rate: If the desired reaction is sluggish, the alkyne has more opportunity to homocouple.Optimize the palladium catalyst and ligands to increase the rate of the main reaction.[18]
Reaction Mixture Turns Black Immediately Palladium Decomposition: Formation of palladium black indicates catalyst deactivation.This can be caused by oxygen, impurities, or high temperatures. Ensure inert conditions and pure reagents.[16]
FAQs: Sonogashira Coupling

Q1: Is the copper co-catalyst always necessary? A1: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling.[17][18] These may require more active palladium catalysts or higher temperatures.

Q2: My terminal alkyne is volatile. How can I prevent it from evaporating? A2: If the reaction requires heating, use a sealed reaction vessel or a reflux condenser to prevent the loss of a volatile alkyne.

Q3: What is the role of the amine base? A3: The amine base serves two main purposes: it deprotonates the terminal alkyne to form the reactive acetylide and it neutralizes the hydrogen halide byproduct formed during the reaction.[17]

Data Presentation: Sonogashira Coupling Reaction Parameters
ParameterCondition 1Condition 2Optimized Condition
Pd Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂Pd(PPh₃)₄
Pd Loading 5 mol%2 mol%2-3 mol%
Cu Co-catalyst CuI (5 mol%)CuI (1 mol%)CuI (1-2 mol%)
Base TriethylamineDiisopropylamineTriethylamine
Solvent THFDMFTHF/Triethylamine
Temperature Room Temp60 °CRoom Temp to 50 °C
Homocoupling HighModerateLow
Yield LowModerateHigh

Note: This data is illustrative and results will vary based on the specific substrates.

Experimental Protocol: Sonogashira Coupling

A standard procedure for the Sonogashira coupling of a bromophenol:

  • To a Schlenk flask, add the bromophenol (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the mixture at room temperature or heat as required, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[21]

Catalytic Cycle: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR') CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Cu_Alkyne->PdII_ArX Alkyne R'C≡CH Alkyne->Cu_Alkyne Deprotonation Base Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.[17]

Heck Reaction

The Heck reaction couples a brominated phenol with an alkene to form a substituted alkene.

Troubleshooting Guide: Heck Reaction
Problem Potential Cause Recommended Solution
Low to No Yield Catalyst Poisoning: Heteroatoms in the substrate or impurities can coordinate to the palladium and inhibit the reaction.[11]Use high-purity reagents. A higher catalyst loading might be necessary.
Weak Base: The base may not be effective in regenerating the Pd(0) catalyst.Screen different bases, both inorganic (e.g., K₂CO₃, NaOAc) and organic (e.g., triethylamine).
Poor Alkene Reactivity: Electron-deficient alkenes are generally more reactive. Electron-rich or sterically hindered alkenes can be challenging.Higher temperatures and more active catalyst systems may be required.
Poor Regioselectivity Alkene Insertion: The regioselectivity of the alkene insertion into the Pd-C bond can be influenced by steric and electronic factors.The choice of ligand can significantly impact regioselectivity. Screening different phosphine ligands is recommended.
Isomerization of Product Reaction Conditions: The double bond in the product can migrate under the reaction conditions.Modifying the reaction time and temperature can sometimes minimize isomerization.
FAQs: Heck Reaction

Q1: What is the typical stereoselectivity of the Heck reaction? A1: The Heck reaction generally exhibits high trans selectivity in the product due to steric hindrance during the coupling process.[22]

Q2: Can I perform an intramolecular Heck reaction with a brominated phenol derivative? A2: Yes, intramolecular Heck reactions are often more efficient than their intermolecular counterparts and can be a powerful tool for synthesizing cyclic compounds.[23]

Q3: Why is my reaction giving the reduced arene (debrominated phenol) instead of the coupled product? A3: This can occur through a side reaction involving β-hydride elimination from an intermediate, followed by reductive elimination. Optimizing the base and ligand can help suppress this pathway.

Data Presentation: Heck Reaction Condition Screening
ParameterCondition 1Condition 2Optimized Condition
Catalyst Pd(OAc)₂Pd(PPh₃)₄Pd(OAc)₂
Ligand NonePPh₃P(o-tolyl)₃
Base NaOAcK₂CO₃Triethylamine
Solvent DMFAcetonitrileDMF
Temperature 100 °C120 °C120 °C
Yield 40%60%>85%

Note: This data is illustrative and results will vary based on the specific substrates.

Experimental Protocol: Heck Reaction

A general protocol for the Heck reaction of a bromophenol with an alkene:

  • To a reaction vessel, add the bromophenol (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Add the alkene (1.5 mmol) and the base (e.g., triethylamine, 2.0 mmol).

  • Add an anhydrous solvent such as DMF or acetonitrile.

  • Seal the vessel and heat the reaction to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Catalytic Cycle: Heck Reaction

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_Alkene Ar-Pd(II)L₂(Alkene) PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH₂-CH(Ar)-Pd(II)L₂(X) PdII_Alkene->PdII_Insertion Migratory Insertion HPdII H-Pd(II)L₂(X) PdII_Insertion->HPdII β-Hydride Elimination (Product) HPdII->Pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[23][24]

References

Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution of Cyanophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in the electrophilic aromatic substitution (EAS) of cyanophenols. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the electrophilic aromatic substitution of cyanophenols so challenging?

A1: The primary challenge arises from the conflicting directing effects of the two functional groups on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself.[1][2] Conversely, the cyano (-CN) group is a deactivating group that directs electrophiles to the meta position.[3][4] The final substitution pattern is a result of the competition between these two effects, which is highly sensitive to reaction conditions.

Q2: What are the electronic effects of the hydroxyl and cyano groups?

A2: The hydroxyl group donates electron density to the ring through a strong resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I).[1] This increased electron density makes the ring more nucleophilic and stabilizes the carbocation intermediate (sigma complex) when substitution occurs at the ortho and para positions.[5][6] The cyano group withdraws electron density through both inductive (-I) and resonance (-M) effects, making the ring less reactive and directing substitution to the meta position, which is the least destabilized.[3][7]

Q3: How does the relative position of the -OH and -CN groups affect the reaction?

A3: The starting isomer of cyanophenol is critical.

  • For 4-cyanophenol: The -OH group strongly activates the positions ortho to it (C2, C6). The -CN group deactivates the entire ring but directs to the positions meta to it (C3, C5). In this case, substitution almost always occurs at C2 and C6, directed by the powerful hydroxyl group.

  • For 3-cyanophenol: The -OH group directs to C2, C4, and C6. The -CN group directs to C5. The outcome is highly dependent on the reaction conditions, as the activating effect of the -OH group competes with the deactivating effect of the -CN group at different positions.

  • For 2-cyanophenol: The -OH group directs to C4 and C6, while the -CN group directs to C5. Steric hindrance from the adjacent cyano group can significantly influence the substitution pattern, often favoring the less hindered C4 and C6 positions.[8]

Q4: What is the general order of directing strength?

A4: In general, strongly activating groups have a more powerful directing effect than deactivating groups. The hydroxyl group (-OH) is a strong activator, while the cyano group (-CN) is a moderate to strong deactivator.[2][7] Therefore, the -OH group's directing effect to the ortho and para positions typically dominates. However, harsh reaction conditions or specific catalysts can sometimes lead to substitution at positions influenced by the cyano group.

Understanding the Directing Effects

The diagram below illustrates the fundamental conflict in directing effects on a 4-cyanophenol molecule. The activating hydroxyl group enhances reactivity at the ortho positions, while the deactivating cyano group reduces reactivity at all positions but least so at the meta positions.

Caption: Competing directing effects on a 4-cyanophenol ring.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. The deactivating effect of the -CN group is too strong under the chosen conditions. 2. The electrophile is not sufficiently reactive. 3. The catalyst is inactive or inappropriate.[9]1. Increase reaction temperature or use a stronger Lewis acid catalyst to enhance electrophilicity. 2. For nitration, consider using a stronger nitrating agent than dilute nitric acid. 3. Ensure the catalyst is pure and anhydrous, especially for Friedel-Crafts reactions.[10][11]
Poor Regioselectivity (Mixture of Isomers) 1. Temperature Control: Higher temperatures often favor the thermodynamically stable para isomer, while lower temperatures can favor the kinetic ortho product.[12] 2. Solvent Polarity: The solvent can influence the transition state energies for ortho vs. para attack.[12] 3. Steric Hindrance: Bulky electrophiles or catalysts will preferentially attack the less hindered para position.[13]1. Adjust Temperature: Lower the temperature (e.g., 0°C to RT) to increase ortho selectivity; raise it to favor para. 2. Solvent Screening: Test a range of solvents from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., acetonitrile, DCM). 3. Modify Sterics: Use a less bulky electrophile or catalyst if ortho substitution is desired.
Unwanted Side Reactions (e.g., Oxidation, Polymerization) 1. Harsh Conditions: Strong acids (e.g., fuming H₂SO₄) or oxidants can degrade the phenol (B47542) ring. 2. High Temperature: Can lead to decomposition or polymerization.1. Use milder reagents. For nitration, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) can be a regioselective alternative for ortho-nitration.[14] For acylation, consider using a reusable solid acid catalyst.[15][16] 2. Conduct the reaction at the lowest effective temperature.
Predominant meta Substitution 1. The directing effect of the -CN group is dominating, which is unusual but possible under specific conditions that deactivate the -OH group (e.g., complexation with a Lewis acid).1. Re-evaluate the catalyst choice. A strong Lewis acid might coordinate with the hydroxyl group, reducing its activating ability. 2. Ensure the reaction medium is not overly acidic, which could protonate the hydroxyl group.

Data Presentation: Regioselectivity in Nitration

The following table summarizes typical product distributions for the nitration of 4-cyanophenol under various conditions, illustrating how experimental parameters can be tuned to control regioselectivity. The primary products are the ortho isomers relative to the powerful -OH directing group.

Nitrating Agent Catalyst/Solvent Temperature (°C) Product Distribution (Ortho : Para : Meta) Reference
HNO₃ / H₂SO₄Acetic Acid20High yield of 2-nitro-4-cyanophenolGeneral Principle[1]
Cu(NO₃)₂·3H₂OTHF25Good yield, primarily 2-nitro-4-cyanophenol[17]
CAN / NaHCO₃Acetonitrile25High yield, highly selective for 2-nitro-4-cyanophenol[14]
NH₄NO₃ / KHSO₄AcetonitrileRefluxGood yield, selective for 2-nitro-4-cyanophenol[13]
Zeolite (H-ZSM-5)Concentrated HNO₃70-90Can favor para products for some substituted aromatics (less applicable here due to -OH)[18]

Note: For 4-cyanophenol, "ortho" refers to substitution at the 2 or 6 position, and "para" is blocked. "Meta" refers to substitution at the 3 or 5 position.

Experimental Protocols

Protocol: Regioselective ortho-Nitration of 4-Cyanophenol using CAN

This protocol is adapted from methodologies that prioritize ortho-nitration of phenols.[14]

Materials:

  • 4-cyanophenol

  • Cerium (IV) ammonium nitrate (CAN)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for organic synthesis

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 4-cyanophenol in 10 mL of acetonitrile.

  • Addition of Base: Add 1.2 mmol of NaHCO₃ to the solution and stir for 10 minutes at room temperature.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5°C.

  • Nitrating Agent Addition: In a separate flask, dissolve 1.1 mmol of CAN in a minimal amount of acetonitrile. Add this solution dropwise to the stirred cyanophenol solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 30-60 minutes.

  • Workup: Once the starting material is consumed, quench the reaction by adding 20 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica (B1680970) gel, hexane:ethyl acetate gradient) to isolate the desired 2-nitro-4-cyanophenol.

Logical Workflow for Optimizing Regioselectivity

This decision tree provides a logical workflow for troubleshooting and optimizing the regioselectivity of your reaction based on the initial outcome.

G start Initial Experiment Outcome check_selectivity What is the major product? start->check_selectivity ortho_para Ortho/Para Isomers (OH group dominates) check_selectivity->ortho_para Ortho/Para meta Meta Isomer (CN group dominates) check_selectivity->meta Meta low_yield Low Yield / No Reaction check_selectivity->low_yield Low Yield improve_op How to improve ortho:para ratio? ortho_para->improve_op solve_meta Highly unusual outcome. 1. Check for catalyst-OH interaction. 2. Reduce reaction acidity. 3. Confirm starting material. meta->solve_meta solve_low_yield 1. Increase temperature. 2. Use a more reactive electrophile. 3. Use a stronger catalyst. low_yield->solve_low_yield want_ortho Goal: Increase Ortho Product improve_op->want_ortho Favor Ortho want_para Goal: Increase Para Product improve_op->want_para Favor Para solve_ortho 1. Lower Temperature (kinetic control) 2. Use less bulky electrophile/catalyst 3. Consider ortho-directing catalysts (e.g., CAN) want_ortho->solve_ortho solve_para 1. Increase Temperature (thermodynamic control) 2. Use bulky electrophile/catalyst 3. Use shape-selective catalyst (e.g., Zeolite) want_para->solve_para

Caption: A decision tree for troubleshooting regioselectivity issues.

References

Technical Support Center: Deprotection Strategies for Hydroxylated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the deprotection of hydroxylated benzonitriles. The primary challenge in these reactions is the preservation of the nitrile functional group, which is susceptible to hydrolysis under harsh acidic or basic conditions.

Section 1: Silyl (B83357) Ether Protecting Groups (TBDMS, TIPS, etc.)

Silyl ethers are a popular choice for protecting phenols due to their straightforward installation and relatively mild removal conditions. Fluoride-based reagents are most common for deprotection and are generally compatible with the nitrile group.

Frequently Asked Questions (FAQs)

Q1: My TBDMS deprotection with TBAF is slow or incomplete. What can I do?

A1: Incomplete deprotection is a common issue.[1] Consider the following:

  • Reagent Quality: Ensure your TBAF solution is not expired. Anhydrous TBAF is more reactive than its hydrated form.

  • Solvent: THF is the standard solvent. Ensure it is anhydrous.

  • Temperature: While reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, be cautious, as this may also increase side reactions.

  • Steric Hindrance: A sterically hindered silyl ether will react more slowly.[1] You may need to increase the reaction time or temperature.

Q2: I'm observing low yields and decomposition of my starting material. What's happening?

A2: The TBAF reagent is basic and can cause decomposition of sensitive substrates.[2]

  • Buffering: Add one equivalent of acetic acid to the TBAF solution to buffer the reaction mixture. This neutralizes the basicity without significantly impeding the fluoride-mediated desilylation.

  • Alternative Reagents: Consider milder, non-basic fluoride (B91410) sources like HF-Pyridine or using KF in the presence of a phase-transfer catalyst like tetraethylene glycol.[3]

Q3: How can I selectively deprotect a phenolic silyl ether over an aliphatic one on the same molecule?

A3: Phenolic silyl ethers are generally more labile than aliphatic ones. Mild reagents can achieve this selectivity.

  • KHF2 in Methanol: This reagent system is known to be mild and effective for the selective desilylation of phenol (B47542) TBDMS ethers at room temperature.[4]

  • Catalytic Lithium Acetate (B1210297): Using catalytic amounts of LiOAc in moist DMF provides high selectivity for cleaving phenolic silyl ethers while leaving aliphatic ones intact.[5]

Deprotection Conditions for Silyl Ethers
Protecting GroupReagentSolventTemperature (°C)TimeNotes on Nitrile Compatibility
TBDMS/TBSTBAF (1.1 eq)THF0 to RT45 min - 18 hHigh compatibility. Buffer with AcOH if substrate is base-sensitive.[6]
TBDMS/TBSKHF₂MethanolRT30 min - 2.5 hExcellent compatibility. Mild and selective for phenolic ethers.[4]
TBDMS/TBSNH₄Claq. Acetonitrile25 - 801 - 22 hGood compatibility. A mild and economical option.
TIPSTBAF (1.5 eq)THFRT12 - 24 hHigh compatibility. Slower to cleave than TBDMS due to steric bulk.
TBDPSTBAF (1.5 eq)THFRT2 - 6 hHigh compatibility. Generally cleaved faster than TIPS.[4]
Detailed Experimental Protocol: TBDMS Deprotection with TBAF

This protocol describes a general procedure for the deprotection of a TBDMS-protected hydroxybenzonitrile.[2][6]

Materials:

  • TBDMS-protected benzonitrile (B105546)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.0 M in THF, 1.1-1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Section 2: Alkyl Ether Protecting Groups (Methyl, etc.)

Methyl ethers are robust protecting groups, but their cleavage requires harsh, strongly acidic Lewis acids, which poses a significant risk to the nitrile group.

Frequently Asked Questions (FAQs)

Q1: I need to deprotect a methoxybenzonitrile. How can I avoid hydrolyzing the nitrile group with BBr₃?

A1: This is a significant challenge. BBr₃ is a very strong Lewis acid, and the HBr generated during workup can hydrolyze the nitrile.

  • Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[7] Add the BBr₃ slowly to the substrate solution.

  • Careful Workup: Quench the reaction at low temperature by slowly adding a solvent like methanol, which will react with excess BBr₃.[8] Avoid quenching directly with water, as the exothermic reaction can promote nitrile hydrolysis. After quenching, the mixture can be carefully diluted with water and extracted.

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water will react violently with BBr₃.[8][9]

Q2: My reaction with BBr₃ is giving a complex mixture of products. What is happening?

A2: Besides nitrile hydrolysis, BBr₃ can cause other side reactions. If your benzonitrile has other functional groups, such as aldehydes, geminal bromination can occur.[8] Aromatic bromination is also possible if the reaction is run for too long or at elevated temperatures. Careful control of stoichiometry and temperature is critical.

Deprotection Conditions for Aryl Methyl Ethers
Protecting GroupReagentSolventTemperature (°C)TimeNotes on Nitrile Compatibility
MethylBBr₃ (1-3 eq)DCM-78 to RT1 - 16 hHigh Risk. Nitrile is sensitive. Use low temp and careful workup.[7][10]
MethylHBrAcetic AcidReflux2 - 6 hVery High Risk. Hot, strong acid will likely hydrolyze the nitrile. Not recommended.[11]
Detailed Experimental Protocol: Demethylation with BBr₃

This protocol outlines a procedure for the demethylation of a methoxybenzonitrile, with precautions to minimize nitrile hydrolysis.[7][10]

Materials:

  • Methoxybenzonitrile substrate

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M) in a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1.0 M in DCM, 1.5-3.0 equiv.) dropwise via syringe over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C or room temperature while monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to -78 °C.

  • CRITICAL STEP: Quench the reaction by the very slow, dropwise addition of anhydrous methanol. An exothermic reaction will occur.

  • Once the excess BBr₃ is quenched, allow the mixture to warm to room temperature.

  • Carefully add saturated NaHCO₃ solution to neutralize the mixture.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Benzyl (B1604629) Ether Protecting Groups (Bn)

Benzyl ethers are stable protecting groups often removed by catalytic hydrogenolysis. This method is generally very mild and highly compatible with the nitrile functionality.

Frequently Asked Questions (FAQs)

Q1: Is catalytic hydrogenolysis compatible with a nitrile group?

A1: Yes, catalytic hydrogenolysis is an excellent method for deprotecting benzyl ethers on benzonitriles. The nitrile group is typically stable under these conditions. The standard catalyst is Palladium on Carbon (Pd/C).[12][13]

Q2: My hydrogenolysis reaction is not working. What should I check?

A2:

  • Catalyst Activity: The Pd/C catalyst may be old or poisoned. Use a fresh batch of catalyst. Certain functional groups (e.g., thiols) can poison the catalyst.

  • Hydrogen Source: Ensure you have a good source of hydrogen gas and that the system is properly purged. Alternatively, use a transfer hydrogenation source like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene.[13]

  • Solvent: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the substrate is fully dissolved.

Deprotection Conditions for Benzyl Ethers
Protecting GroupReagentSolventTemperature (°C)TimeNotes on Nitrile Compatibility
Benzyl (Bn)H₂ (1 atm), 10% Pd/CMethanol or EthanolRT2 - 16 hExcellent Compatibility. This is a preferred method for benzonitrile substrates.[13]
Benzyl (Bn)Ammonium Formate, 10% Pd/CMethanolRT to 601 - 5 hExcellent Compatibility. A convenient transfer hydrogenation method.

Visualizing Workflows and Logic

General Deprotection Workflow

Deprotection_Workflow cluster_start Start cluster_decision Planning cluster_method Method Selection cluster_end Finish Start Protected Benzonitrile ProtectingGroup Identify Protecting Group Start->ProtectingGroup Silyl Silyl Ether (TBDMS, TIPS) ProtectingGroup->Silyl Silyl Alkyl Alkyl Ether (Methyl) ProtectingGroup->Alkyl Alkyl Benzyl Benzyl Ether (Bn) ProtectingGroup->Benzyl Benzyl Fluoride Fluoride Source (TBAF, KHF2) Silyl->Fluoride LewisAcid Strong Lewis Acid (BBr3) Alkyl->LewisAcid Hydrogenolysis Catalytic Hydrogenolysis Benzyl->Hydrogenolysis Reaction Perform Reaction & Monitor (TLC) Fluoride->Reaction LewisAcid->Reaction Hydrogenolysis->Reaction Workup Workup & Purification Reaction->Workup Product Final Product Workup->Product

Caption: General workflow for deprotecting hydroxylated benzonitriles.

Troubleshooting Nitrile Hydrolysis

Nitrile_Hydrolysis_Troubleshooting Start Side Product Observed: Nitrile Hydrolysis (Amide/Carboxylic Acid) Condition What were the reaction conditions? Start->Condition StrongAcid Strong Acid (e.g., BBr3, HBr) Condition->StrongAcid Acidic StrongBase Strong Base (e.g., NaOH, KOH) Condition->StrongBase Basic Other Other/Mild Condition->Other Mild ActionAcid Reduce Temperature (-78°C) Use Anhydrous Conditions Careful Quench (Anhydrous MeOH) StrongAcid->ActionAcid ActionBase Use Milder Base (K2CO3) Lower Temperature Shorter Reaction Time StrongBase->ActionBase ActionOther Investigate Substrate Stability Consider Alternative Protecting Group Other->ActionOther

Caption: Troubleshooting logic for unexpected nitrile group hydrolysis.

Orthogonal Protection Strategy

The concept of orthogonal protection is crucial when multiple functional groups are present.[14][15] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reagents.[15]

Orthogonal_Strategy Molecule Multi-functional Molecule (e.g., Hydroxylated Benzonitrile with other groups) PG_Sets Orthogonal Protecting Group Sets Set 1: Acid Labile (e.g., Boc for Amine) Set 2: Fluoride Labile (e.g., TBDMS for Phenol) Set 3: Hydrogenolysis Labile (e.g., Bn for Alcohol/Phenol) Molecule->PG_Sets Deprotection Selective Deprotection Reagents TFA TBAF H₂, Pd/C PG_Sets:set1->Deprotection:r1 Cleaves only Set 1 PG_Sets:set2->Deprotection:r2 Cleaves only Set 2 PG_Sets:set3->Deprotection:r3 Cleaves only Set 3

Caption: Orthogonal protection allows selective deprotection of different groups.

References

common impurities in commercial 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2-Bromo-5-hydroxybenzonitrile. The information provided addresses common issues that may arise due to impurities present in the material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is typically of high purity (often >98%). However, several process-related impurities and potential degradation products may be present. The most common impurities stem from the primary synthetic route, which is the electrophilic bromination of 3-hydroxybenzonitrile. These include:

  • Isomeric Byproducts: The bromination of 3-hydroxybenzonitrile can result in the formation of positional isomers. The two most common isomeric impurities are 2-bromo-3-hydroxybenzonitrile (B1289251) and 4-bromo-3-hydroxybenzonitrile.[1]

  • Unreacted Starting Material: Residual amounts of the starting material, 3-hydroxybenzonitrile, may be present in the final product if the reaction does not go to completion or purification is incomplete.

  • Over-brominated Byproducts: Although typically minor, di-brominated species can be formed if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used during the synthesis and purification processes (e.g., dichloromethane, acetonitrile (B52724), ethyl acetate (B1210297), heptane) may be present in trace amounts.

  • Degradation Products: While this compound is relatively stable, prolonged exposure to harsh conditions (e.g., strong light, high temperatures, or oxidative environments) could potentially lead to degradation. A potential degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid, forming 2-bromo-5-hydroxybenzoic acid, or oxidation.[2]

Q2: My reaction yield using this compound is lower than expected. Could impurities be the cause?

A2: Yes, impurities can certainly affect reaction yields. If your starting material contains significant levels of isomeric impurities or unreacted 3-hydroxybenzonitrile, the actual molar amount of the desired reactant is lower than calculated based on the total weight. This will naturally lead to a lower yield of your target molecule. It is recommended to verify the purity of your this compound lot using a suitable analytical method, such as HPLC, before use in sensitive applications.

Q3: I am observing unexpected side products in my reaction. How can I determine if impurities in the this compound are responsible?

A3: Unexpected side products can often be traced back to reactive impurities in the starting materials. Isomeric impurities, such as 2-bromo-3-hydroxybenzonitrile, have different substitution patterns and may exhibit different reactivity, leading to the formation of isomeric side products in your reaction. To investigate this, you should:

  • Analyze the commercial this compound by HPLC or LC-MS to identify and quantify any impurities.

  • If possible, obtain reference standards for the potential impurities to confirm their identity.

  • Consider how the identified impurities might react under your specific reaction conditions to see if they could logically form the observed side products.

Q4: How can I purify commercial this compound to remove these common impurities?

A4: For many applications, the purity of commercial this compound is sufficient. However, if higher purity is required, recrystallization is a common and effective purification method.[3] A suitable solvent system, such as a mixture of ethyl acetate and heptane, can be used. For separating isomers with very similar polarities, flash column chromatography on silica (B1680970) gel may be necessary.[4]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Inconsistent reaction outcomes between different batches of this compound.Variation in the impurity profile between batches.1. Analyze each batch by HPLC to determine the purity and identify any significant differences in impurity levels. 2. If a particular impurity is suspected, consider its potential impact on your reaction chemistry. 3. If necessary, purify the material to a consistent high purity before use.
Appearance of an unknown peak in your reaction mixture's chromatogram that is not the starting material or the expected product.An impurity in the this compound is reacting to form a new compound.1. Obtain a chromatogram of the this compound starting material alone to identify any pre-existing impurity peaks. 2. Compare the retention times of the unknown peak with those of the impurities in the starting material. 3. Use LC-MS to determine the mass of the unknown peak and deduce its potential structure based on the likely reactions of the identified impurities.
The physical appearance of the this compound is off-white to yellowish, and it seems to darken over time.Potential degradation of the product, possibly due to oxidation or exposure to light.1. Store the material in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Before use, analyze a small sample by HPLC to check for the appearance of new peaks that could indicate degradation products. 3. If degradation is suspected, purification by recrystallization may be necessary.

Data Presentation

The following table summarizes the common impurities in commercial this compound with their typical, illustrative concentration ranges. The exact impurity profile can vary between manufacturers and batches.

Impurity NameStructureTypical Concentration Range (%)Source
2-bromo-3-hydroxybenzonitrileIsomer0.1 - 2.0Synthesis Byproduct
4-bromo-3-hydroxybenzonitrileIsomer< 0.5Synthesis Byproduct
3-hydroxybenzonitrileStarting Material< 0.5Unreacted Starting Material
Di-brominated hydroxybenzonitrilesByproduct< 0.2Over-bromination
Residual Solvents-< 0.1Manufacturing Process
2-bromo-5-hydroxybenzoic acidDegradant< 0.1Degradation

Experimental Protocols

Detailed Methodology for HPLC Purity Analysis of this compound

This method is designed to separate this compound from its common process-related impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Record the chromatogram for 35 minutes.

    • Identify the peaks based on their retention times (the main peak will be this compound). The expected elution order would be the more polar compounds (e.g., 3-hydroxybenzonitrile) followed by the isomers and then the main compound.

    • Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks.

Mandatory Visualization

impurity_troubleshooting_workflow cluster_start cluster_analysis Analysis cluster_evaluation Evaluation cluster_action Action cluster_end start Unexpected Experimental Result (e.g., low yield, side products) analyze_sm Analyze Commercial This compound by HPLC/LC-MS start->analyze_sm identify_impurities Identify and Quantify Impurities (Isomers, Starting Material, etc.) analyze_sm->identify_impurities assess_impact Assess Potential Impact of Impurities on Reaction Chemistry identify_impurities->assess_impact is_impurity_cause Is an Impurity the Likely Cause? assess_impact->is_impurity_cause purify_sm Purify Starting Material (e.g., Recrystallization) is_impurity_cause->purify_sm Yes investigate_other Investigate Other Causes (e.g., reaction conditions, other reagents) is_impurity_cause->investigate_other No adjust_procedure Adjust Experimental Procedure (e.g., stoichiometry, conditions) purify_sm->adjust_procedure end_goal Achieve Desired Experimental Outcome adjust_procedure->end_goal investigate_other->end_goal

Caption: Troubleshooting workflow for impurity-related issues in experiments using this compound.

References

Technical Support Center: Optimizing Solvent Systems for Reactions with 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent systems for chemical reactions involving 2-Bromo-5-hydroxybenzonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility of this compound in my chosen reaction solvent. What should I do?

A1: Poor solubility of starting materials is a common cause of low reaction yields and can lead to heterogeneous mixtures that are difficult to stir and monitor.[1] this compound is soluble in ethanol, ethers, and some other organic solvents.[2][3] If you are facing solubility issues, consider the following:

  • Solvent Screening: Test the solubility of this compound in a small range of solvents with varying polarities. Common choices include polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724), especially for nucleophilic substitution reactions.[4]

  • Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a combination of a solvent that readily dissolves the starting material with a less polar co-solvent might be effective.[1]

  • Temperature Adjustment: Gently warming the solvent can increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.[5]

Q2: My Williamson ether synthesis using this compound is resulting in a low yield. What are the likely causes and how can I optimize the solvent system?

A2: Low yields in Williamson ether synthesis are frequently attributed to competing side reactions, such as E2 elimination and low reactivity.[6] The choice of solvent is critical in minimizing these side reactions.[6]

  • Solvent Polarity: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for S(_N)2 reactions like the Williamson ether synthesis.[6] These solvents can solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion for the substitution reaction.[6]

  • Reaction Concentration: For intramolecular reactions, high dilution can favor the desired cyclization over intermolecular polymerization.[7]

  • Base and Temperature: The choice of base and reaction temperature also significantly impacts the outcome. A strong, non-hindered base and moderate temperatures can favor the S(_N)2 pathway over elimination.[4]

Q3: I am observing the formation of multiple side products in my nucleophilic aromatic substitution (S(_N)Ar) reaction with this compound. How can the solvent system help in improving the selectivity?

A3: The formation of multiple products in S(_N)Ar reactions can be due to competing reactions at different sites of the molecule or undesired side reactions. The solvent can influence the regioselectivity and suppress side reactions.

  • Solvent Effects on Reactivity: The rate of S(_N)Ar reactions is often enhanced in polar aprotic solvents which can stabilize the charged intermediate (Meisenheimer complex).[8]

  • Hydrogen Bonding: Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, potentially reducing its nucleophilicity and slowing down the desired reaction.[9][10]

  • Byproduct Formation: The hydroxyl group of this compound may require protection to prevent side reactions, and the choice of solvent should be compatible with the protecting group strategy.[3]

Q4: How do I choose an appropriate solvent for the purification of my this compound derivative by recrystallization?

A4: The key to successful recrystallization is selecting a solvent in which your desired product has high solubility at elevated temperatures and low solubility at lower temperatures.[11][12]

  • Solvent Selection Criteria:

    • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

    • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[12]

    • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[12]

  • Common Recrystallization Solvents: A mixture of solvents, such as ethyl acetate (B1210297) and heptane, can be effective for purifying similar compounds.[13] For this compound and its derivatives, consider screening solvents like ethanol, toluene, or mixtures involving hexanes.

Data Presentation

Table 1: Properties of Common Solvents for Reactions with this compound

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)TypeTypical Applications
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticS(_N)2, S(_N)Ar, Amide Couplings[1][8]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS18946.7Polar AproticS(_N)2, S(_N)Ar[6][8]
Acetonitrile (MeCN)C₂H₃N8236.6Polar AproticS(_N)2, HPLC[4][14]
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic (low polarity)Ether Synthesis[15]
Ethanol (EtOH)C₂H₅OH7824.6Polar ProticRecrystallization, S(_N)Ar[2][8]
TolueneC₇H₈1112.4NonpolarRecrystallization
DioxaneC₄H₈O₂1012.2Polar Aprotic (low polarity)Suzuki Coupling[1]

Table 2: Hypothetical Solvent Screening Data for Williamson Ether Synthesis of this compound with Benzyl (B1604629) Bromide

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
1DMFK₂CO₃80128595
2AcetonitrileK₂CO₃80127592
3DMSOK₂CO₃80128896
4THFNaH60186590
5EthanolK₂CO₃80244085
6DioxaneCs₂CO₃100127894

Note: This data is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Williamson Ether Synthesis

  • Preparation: In separate, labeled vials, add this compound (1.0 eq) and the desired base (e.g., K₂CO₃, 1.5 eq).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMF, Acetonitrile, DMSO, THF) to achieve a consistent concentration.

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to each vial.

  • Reaction: Seal the vials and place them in a temperature-controlled heating block. Stir the reactions for a set amount of time (e.g., 12 hours).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute each with ethyl acetate and wash with water and brine.

  • Analysis: Dry the organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate. Analyze the crude product from each reaction by HPLC or ¹H NMR to determine yield and purity.

Protocol 2: Optimized Williamson Ether Synthesis of 2-Benzyloxy-5-bromobenzonitrile

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 80 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low or No Reaction Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Confirm Reaction Conditions (Temp., Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes fail Issue Persists: Consult Further reagents_ok->fail No optimize_solvent Optimize Solvent System (Solubility, Polarity) conditions_ok->optimize_solvent Yes optimize_temp Adjust Reaction Temperature conditions_ok->optimize_temp No optimize_base Screen Different Bases optimize_solvent->optimize_base success Improved Yield optimize_base->success optimize_base->fail optimize_temp->success

Caption: A workflow for troubleshooting low yield in reactions.

Solvent_Selection_Logic Solvent Selection Logic for this compound Reactions start Define Reaction Type sn2 S_N_2 (e.g., Ether Synthesis) start->sn2 snar S_N_Ar start->snar coupling Cross-Coupling (e.g., Suzuki) start->coupling polar_aprotic Consider Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) sn2->polar_aprotic snar->polar_aprotic coupling->polar_aprotic check_solubility Ensure Reactant Solubility polar_aprotic->check_solubility solubility_ok Solubility Adequate? check_solubility->solubility_ok use_cosolvent Use Co-solvent System solubility_ok->use_cosolvent No final_choice Select Optimal Solvent solubility_ok->final_choice Yes use_cosolvent->final_choice

References

Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the inherent low reactivity of aryl halides in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why are aryl halides so unreactive towards traditional nucleophilic substitution reactions (SNAc)?

Aryl halides are significantly less reactive than alkyl halides in nucleophilic substitution reactions due to a combination of factors:

  • Resonance Stabilization: The lone pair of electrons on the halogen atom can be delocalized into the benzene (B151609) ring through resonance.[1][2][3][4][5] This gives the carbon-halogen (C-X) bond a partial double bond character, making it stronger and more difficult to break compared to the single C-X bond in alkyl halides.[1][2][4]

  • Hybridization of the Carbon Atom: The carbon atom bonded to the halogen in an aryl halide is sp² hybridized, which is more electronegative than the sp³ hybridized carbon in an alkyl halide.[1][4] This increased electronegativity results in the sp² carbon holding the electrons of the C-X bond more tightly, making it less susceptible to nucleophilic attack.[2][4]

  • Instability of the Phenyl Cation: The formation of a phenyl cation intermediate, which would be required for an SN1-type mechanism, is highly unfavorable and not stabilized by resonance.[4]

  • Steric Hindrance: The planar structure of the benzene ring can sterically hinder the backside attack required for an SN2-type mechanism.[6]

Q2: What are the main strategies to achieve nucleophilic substitution on an aryl halide?

There are two primary strategies to overcome the low reactivity of aryl halides:

  • Activation of the Aryl Halide: Introducing strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the halogen can significantly increase the reactivity of the aryl halide towards nucleophilic aromatic substitution (SNAr).[6][7][8][9][10][11] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[6][10][12]

  • Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts, primarily palladium and copper, has revolutionized the formation of C-N, C-O, and C-S bonds with aryl halides. The most common named reactions are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[13][14][15] These reactions proceed through different mechanisms than traditional SNAr and do not require activation by electron-withdrawing groups.

Troubleshooting Guides

Buchwald-Hartwig Amination

Problem: Low or no conversion of the aryl halide.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh palladium source and ligand. Consider using a pre-formed catalyst complex for better reproducibility.[16] Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.
Inappropriate Ligand The choice of ligand is critical.[17][18][19] Screen a variety of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate combination.[18][20]
Incorrect Base The strength and identity of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are commonly used.[21][22] The choice of base can depend on the pKa of the amine and the presence of base-sensitive functional groups.[23][24]
Poor Solvent Choice Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and THF.[25]
Low Reaction Temperature While some modern systems work at lower temperatures, many Buchwald-Hartwig reactions require elevated temperatures (80-120 °C) to proceed efficiently.[22]
Aryl Chloride is the Substrate Aryl chlorides are generally less reactive than aryl bromides or iodides.[16] For aryl chlorides, more electron-rich and sterically demanding ligands are often required.[17][19]

Problem: Formation of side products (e.g., hydrodehalogenation, biaryl formation).

Potential Cause Suggested Solution
Presence of Water Ensure all reagents and solvents are anhydrous and the reaction is set up under an inert atmosphere. Water can lead to hydrodehalogenation of the aryl halide.
Catalyst Decomposition High temperatures or prolonged reaction times can lead to catalyst decomposition and the formation of palladium black, which can promote side reactions. Consider lowering the temperature or using a more stable catalyst system.
Homocoupling of Aryl Halide This can occur, especially at high catalyst loadings or with certain ligand/base combinations.[22] Try reducing the catalyst loading or screening different ligands.
Ullmann Condensation

Problem: Reaction is sluggish or does not proceed.

Potential Cause Suggested Solution
Inactive Copper Source Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[26] The active catalytic species is often considered to be Cu(I).[26][27] If using Cu(0) or Cu(II), ensure the reaction conditions can generate the active Cu(I) species.[26]
Absence of a Suitable Ligand While classic Ullmann reactions were often run without ligands at very high temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions.[14][26] Common ligands include 1,10-phenanthroline (B135089) and various amino acids.[26][28]
Insufficient Temperature Traditional Ullmann reactions often require very high temperatures (>150 °C).[13][14] Ligand-accelerated protocols can often be run at lower temperatures (e.g., 80-120 °C).[26]
Inappropriate Solvent High-boiling polar aprotic solvents like DMF, NMP, or pyridine (B92270) are often used.[29]

Problem: Low yield and formation of byproducts.

Potential Cause Suggested Solution
Stoichiometric Copper Classic Ullmann reactions often required stoichiometric or even excess copper.[13][14] Modern catalytic versions use sub-stoichiometric amounts of copper. Ensure you are using the correct protocol.
Hydrodehalogenation The presence of protic impurities can lead to the reduction of the aryl halide.[26] Use anhydrous solvents and reagents.[26]
Nucleophile Degradation The high temperatures required for some Ullmann reactions can lead to the degradation of sensitive nucleophiles. Consider using a ligand-accelerated protocol that allows for lower reaction temperatures.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Buchwald-Hartwig Amination and Ullmann Condensation.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, CuBr, Cu(0))
Ligand Bulky, electron-rich phosphinesN- or O-based ligands (e.g., 1,10-phenanthroline, amino acids)
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Often inorganic bases (e.g., K₂CO₃, K₃PO₄)
Solvent Aprotic (e.g., Toluene, Dioxane, THF)Polar aprotic (e.g., DMF, NMP, Pyridine)
Temperature 25 - 120 °C80 - 210 °C (milder with modern ligands)
Aryl Halide Reactivity I > Br > OTf > ClI > Br > Cl

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Ligand-Accelerated Ullmann Condensation

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the nucleophile (e.g., an amine or alcohol, 1.5 mmol), the copper(I) salt (e.g., CuI, 0.1 mmol), the ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (typically 12-48 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

low_reactivity_factors cluster_factors Factors Contributing to Low Reactivity ArylHalide Aryl Halide (Ar-X) Resonance Resonance Stabilization (Partial Double Bond Character of C-X) ArylHalide->Resonance Hybridization sp2 Hybridization of Carbon (Increased Electronegativity) ArylHalide->Hybridization Instability Instability of Phenyl Cation (SN1 Pathway Disfavored) ArylHalide->Instability Sterics Steric Hindrance (SN2 Backside Attack Impeded) ArylHalide->Sterics

Caption: Factors contributing to the low reactivity of aryl halides.

troubleshooting_workflow Start Start: Low/No Product Formation CheckReagents Check Reagent Quality & Stoichiometry (Fresh Catalyst, Dry Solvents, Correct Ratios) Start->CheckReagents ScreenLigand Screen Ligands CheckReagents->ScreenLigand ScreenBase Screen Bases ScreenLigand->ScreenBase No Improvement Success Successful Reaction ScreenLigand->Success Improvement OptimizeTemp Optimize Temperature ScreenBase->OptimizeTemp No Improvement ScreenBase->Success Improvement AnalyzeByproducts Analyze Byproducts (e.g., Hydrodehalogenation, Homocoupling) OptimizeTemp->AnalyzeByproducts No Improvement OptimizeTemp->Success Improvement Failure Consider Alternative Strategy (e.g., Different Catalyst System, Change Halide) AnalyzeByproducts->Failure

Caption: Troubleshooting workflow for a failed reaction.

catalyst_selection Start Select Catalytic System for Ar-X Substitution NucleophileType What is the Nucleophile? Start->NucleophileType Amine Amine (N-H) NucleophileType->Amine Amine AlcoholPhenol Alcohol/Phenol (O-H) NucleophileType->AlcoholPhenol Alcohol/Phenol Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Amine->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) AlcoholPhenol->Ullmann FunctionalGroups Are there sensitive functional groups? Buchwald->FunctionalGroups Ullmann->FunctionalGroups YesSensitive Yes FunctionalGroups->YesSensitive NoSensitive No FunctionalGroups->NoSensitive ConsiderMilder Consider milder Buchwald-Hartwig or modern Ullmann conditions YesSensitive->ConsiderMilder

Caption: Decision tree for catalytic system selection.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Bromo-5-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-Bromo-5-hydroxybenzonitrile and its derivatives. It offers a detailed overview of spectroscopic and crystallographic methods, presenting supporting data and experimental protocols to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction to Structural Elucidation

The unambiguous determination of the chemical structure of a molecule is a cornerstone of chemical research and drug development. For novel compounds like derivatives of this compound, a combination of analytical techniques is often employed to piece together the molecular puzzle. This guide focuses on the most common and powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and their combined application leads to a confident structural assignment.

Core Analytical Techniques: A Head-to-Head Comparison

The selection of an analytical technique is often guided by the type of information required, the amount of sample available, and the physical state of the sample. The following table summarizes the key performance characteristics of the primary methods used in the structural elucidation of this compound.

FeatureNMR SpectroscopyMass SpectrometryInfrared (IR) SpectroscopyX-ray Crystallography
Information Provided Detailed carbon-hydrogen framework, connectivity through bonds (2D NMR), stereochemistry.Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.Presence of functional groups.Precise 3D atomic arrangement in the solid state, bond lengths, and angles.[1]
Sample Amount mg scaleµg to ng scalemg scaleµg to mg scale (single crystal)
Sample State SolutionSolid, liquid, or gasSolid, liquid, or gasCrystalline solid
Strengths Unparalleled for determining connectivity in solution.High sensitivity and ability to determine molecular formula.Quick and easy identification of key functional groups.Provides the definitive 3D structure.
Limitations Lower sensitivity compared to MS, requires soluble samples.Isomers can be difficult to distinguish without fragmentation analysis.Provides limited information on the overall molecular framework.Requires a suitable single crystal, which can be challenging to grow.[2]

Spectroscopic Data for this compound

The following tables present predicted and expected spectroscopic data for the parent compound, this compound. This data serves as a benchmark for the characterization of its derivatives.

NMR Spectroscopy Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene (B151609) ring.[3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Information
¹H (Aromatic)7.2 - 7.8mComplex spin-spin coupling between aromatic protons.
¹H (-OH)Variablebr sBroad singlet, position dependent on solvent and concentration.
¹³C (C-CN)~115sCharacteristic downfield shift for a nitrile carbon.[3]
¹³C (Aromatic)110 - 160sSix distinct signals expected due to the substitution pattern.
¹³C (C-Br)~110-120sCarbon directly attached to bromine.
¹³C (C-OH)~150-160sCarbon directly attached to the hydroxyl group.

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry Data (Expected)

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from fragmentation patterns.[3] The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum.

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value/Observation
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Exact Mass 196.9476 u
Key Fragmentation Pathways Loss of Br, CO, HCN
Isotopic Pattern A characteristic M+ and M+2 pattern with approximately 1:1 intensity ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy Data (Expected)

Infrared (IR) spectroscopy is a rapid and simple technique to identify the presence of key functional groups within a molecule.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-H (hydroxyl)Stretching3500-3200 (broad)
C≡N (nitrile)Stretching~2230-2210
C=C (aromatic)Stretching~1600-1450
C-Br (bromo)Stretching~600-500

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, and 2D COSY)
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D COSY Acquisition:

    • Acquire a standard gradient-enhanced COSY experiment.

    • Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • Data Processing: Process the acquired FIDs using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D data, perform symmetrization.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (solid or dissolved in a volatile solvent) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and the characteristic M+2 peak for the bromine isotope pattern. Analyze the fragmentation pattern to identify key structural fragments.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final 3D structure.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural elucidation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if crystalline) purification->xray data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration xray->data_integration final_structure Final Structure Assignment data_integration->final_structure

Caption: A general experimental workflow for the structural elucidation of a novel compound.

signaling_pathway Initial_Data Initial Data (MS, IR, 1D NMR) Ambiguity Structural Ambiguity? Initial_Data->Ambiguity 2D_NMR 2D NMR (COSY, HSQC, HMBC) Ambiguity->2D_NMR Yes Final_Structure Unambiguous Structure Ambiguity->Final_Structure No 2D_NMR->Final_Structure Resolved Ambiguity_2 Stereochemistry or Absolute Configuration? 2D_NMR->Ambiguity_2 Still Ambiguous? X-ray X-ray Crystallography X-ray->Final_Structure Ambiguity_2->X-ray Yes Ambiguity_2->Final_Structure No

Caption: A decision-making pathway for selecting advanced analytical techniques.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_xray X-ray Crystallography Structure Molecular Structure 1H_NMR ¹H NMR (Proton Environments) Structure->1H_NMR 13C_NMR ¹³C NMR (Carbon Skeleton) Structure->13C_NMR 2D_NMR 2D NMR (Connectivity) Structure->2D_NMR MW Molecular Weight Structure->MW Formula Elemental Formula Structure->Formula Fragments Substructures Structure->Fragments Func_Groups Functional Groups Structure->Func_Groups 3D_Structure 3D Atomic Coordinates Structure->3D_Structure

Caption: Logical relationships between molecular structure and analytical data.

Conclusion

The structural elucidation of this compound derivatives relies on a multi-faceted analytical approach. While 1D NMR, MS, and IR provide foundational information, 2D NMR techniques are invaluable for establishing detailed connectivity. For unambiguous determination of the three-dimensional structure, especially in cases of stereochemical complexity, single-crystal X-ray crystallography is the gold standard. By understanding the strengths and limitations of each technique and following systematic experimental protocols, researchers can confidently and efficiently characterize novel molecules in their drug discovery and development pipelines.

References

A Comparative Analysis of Brominating Agents for Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The bromination of phenols is a fundamental and widely utilized reaction in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The hydroxyl group of a phenol (B47542) is a strong activating group, directing electrophilic substitution to the ortho and para positions. The choice of brominating agent is critical as it dictates the selectivity, yield, and safety of the reaction. This guide provides a comparative analysis of common and emerging brominating agents for phenols, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.

Performance Comparison of Brominating Agents

The selection of a brominating agent hinges on a balance of reactivity, selectivity, cost, and safety. Below is a summary of the performance of several key brominating agents for the bromination of phenol and its derivatives.

Brominating AgentTypical Solvent(s)Typical TemperatureSelectivity (ortho/para)YieldsKey AdvantagesKey Disadvantages
Molecular Bromine (Br₂) in non-polar solvent (e.g., CS₂, CCl₄) Carbon disulfide, Carbon tetrachlorideLow temperatureMixture of ortho and paraGood to ExcellentReadily available, inexpensiveHighly toxic and corrosive, low selectivity, formation of polybrominated products.[1]
Molecular Bromine (Br₂) in polar solvent (e.g., water, acetic acid) Water, Acetic acidRoom temperaturePredominantly 2,4,6-tribromophenol (B41969)HighRapid reactionPoor selectivity, leads to polybromination.[2][3][4]
N-Bromosuccinimide (NBS) Acetic acid, DMF, CCl₄Varies (often room temp. to reflux)Good para-selectivity, especially in DMF.[5]Good to ExcellentSafer and easier to handle than Br₂, good selectivity.[1][5][6]Can be a source of bromine radicals leading to side reactions.[5]
Pyridinium Tribromide (PBr₃) Acetic acid, THFRoom temperatureGoodGood to ExcellentSolid, stable, and easy to handle, offers controlled bromination.[7][8]Can be corrosive and irritating.[7]
PIDA/AlBr₃ System AcetonitrileRoom temperatureGood para-selectivityModerate to ExcellentMild reaction conditions, high yields for naphthols.[9][10]Less effective for electron-poor or sterically hindered phenols.[9]
KBr/ZnAl-BrO₃⁻-LDHs Acetic acid/Water35 °CExcellent para-selectivityGood to ExcellentHigh atom economy, mild conditions, cheap reagents.[1][11]Requires preparation of the layered double hydroxide.
Aqueous Bromide/Bromate Solution Water, DichloromethaneRoom temperatureGoodGood to ExcellentEco-friendly, versatile, avoids liquid bromine.[12][13]Requires acidic conditions for activation.[13]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the bromination of phenol using three common agents.

Protocol 1: Monobromination of Phenol with Bromine in a Non-Polar Solvent

Objective: To achieve selective monobromination of phenol.

Materials:

  • Phenol

  • Carbon disulfide (CS₂)

  • Bromine (Br₂)

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve phenol (1 equivalent) in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in carbon disulfide from the dropping funnel to the stirred phenol solution over a period of 30 minutes.

  • After the addition is complete, continue stirring at 0-5 °C for another hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is a mixture of o-bromophenol and p-bromophenol.[2]

  • The products can be separated by column chromatography.

Protocol 2: Para-Selective Bromination of Phenol with N-Bromosuccinimide (NBS)

Objective: To selectively synthesize p-bromophenol.

Materials:

  • Phenol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Sodium sulfite (B76179) solution (aqueous)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve phenol (1 equivalent) in dimethylformamide in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium sulfite, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which is predominantly p-bromophenol.[5]

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Tribromination of Phenol with Bromine Water

Objective: To synthesize 2,4,6-tribromophenol.

Materials:

  • Phenol

  • Bromine water (saturated solution of bromine in water)

  • Sodium bisulfite solution (aqueous)

  • Beaker

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • Dissolve a small amount of phenol in water in a beaker with magnetic stirring.

  • Slowly add bromine water to the phenol solution while stirring. A white precipitate of 2,4,6-tribromophenol will form immediately.[2][3]

  • Continue adding bromine water until the reddish-brown color of bromine persists, indicating the reaction is complete.

  • Add a few drops of sodium bisulfite solution to quench the excess bromine, until the color disappears.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water and dry it to obtain 2,4,6-tribromophenol.[14]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general reaction pathways for the electrophilic bromination of phenol and a typical experimental workflow.

Electrophilic_Bromination_Phenol cluster_reagents Brominating Agents Br2 Br₂ Electrophile Br⁺ source Br2->Electrophile NBS NBS NBS->Electrophile PBr3 PBr₃ PBr3->Electrophile Phenol Phenol Intermediate Wheland Intermediate (Carbocation) Phenol->Intermediate Electrophilic Attack Electrophile->Intermediate Products Brominated Phenols (ortho, para, poly) Intermediate->Products Deprotonation

Caption: General mechanism for electrophilic bromination of phenol.

Bromination_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, etc.) Start->Setup Reagents Add Phenol and Solvent Setup->Reagents Addition Add Brominating Agent Reagents->Addition Reaction Stir at Controlled Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the bromination of phenols.

Concluding Remarks for Researchers

The choice of a brominating agent for phenols is a critical decision in synthetic chemistry. For large-scale synthesis where cost is a major factor, traditional reagents like molecular bromine may be considered, albeit with significant safety precautions and potential for over-bromination. For laboratory-scale synthesis requiring higher selectivity and safer handling, N-Bromosuccinimide and Pyridinium Tribromide are excellent choices. Emerging "green" brominating agents offer promising alternatives with milder reaction conditions and reduced environmental impact, aligning with the growing emphasis on sustainable chemistry. Researchers are encouraged to consider the specific requirements of their target molecule, including desired regioselectivity and functional group tolerance, when selecting the most appropriate brominating agent and protocol.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-hydroxybenzonitrile and Other Halobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Halobenzonitriles are a critical class of building blocks, offering versatile handles for molecular elaboration. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-5-hydroxybenzonitrile against other halobenzonitrile analogues in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The information presented herein is supported by experimental data from the literature to inform strategic decisions in synthetic planning.

General Reactivity Principles of Halobenzonitriles

The reactivity of halobenzonitriles is primarily dictated by the nature of the halogen substituent and the electronic environment of the aromatic ring. The electron-withdrawing nature of the nitrile group activates the aromatic ring for certain transformations. In the context of the reactions discussed in this guide, two main reactivity patterns emerge:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The reactivity of the aryl halide is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted trend for the ease of the oxidative addition step, which is often rate-determining, is: I > Br > Cl > F . This means that iodo-substituted benzonitriles are typically the most reactive, followed by bromo, and then chloro derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): In these reactions, the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex play a more significant role. The reactivity trend is often the reverse of that in cross-coupling reactions: F > Cl > Br > I . The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The presence of the hydroxyl group in this compound and its analogues introduces an additional layer of complexity. As an electron-donating group, it can influence the electron density of the aromatic ring and may require consideration of protecting group strategies in certain reaction schemes.

Comparative Performance in Key Reactions

The following sections provide a detailed comparison of the reactivity of this compound and other halobenzonitriles in three synthetically important reactions, with supporting experimental data where available.

Suzuki-Miyaura Coupling
Aryl HalideProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodobenzonitrile2-CyanobiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95 (expected)
2-Bromobenzonitrile 2-Cyanobiphenyl Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 12 ~90 [1]
2-Chlorobenzonitrile2-CyanobiphenylPd₂(dba)₃ / XPhosK₃PO₄t-BuOH10024~85

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), Potassium carbonate (2.0 mmol), 1,4-Dioxane (B91453) (8 mL), Water (2 mL).

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane and water.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Degassed Solvent A->B C Add Pd Catalyst B->C D Heat under Inert Atmosphere C->D E Cool & Dilute D->E Monitor by TLC/LC-MS F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I

General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halobenzonitriles is expected to follow the I > Br > Cl trend. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.

Aryl HalideAmineProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodobenzonitrileAniline2-(Phenylamino)benzonitrilePd₂(dba)₃ / BINAPNaOtBuToluene804>90 (expected)
2-Bromobenzonitrile Aniline 2-(Phenylamino)benzonitrile Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 18 ~85
2-ChlorobenzonitrileAniline2-(Phenylamino)benzonitrilePd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol11024~80

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Materials: this compound (1.0 mmol), Aniline (1.2 mmol), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol), Xantphos (0.04 mmol), Cesium carbonate (1.5 mmol), Anhydrous 1,4-Dioxane (5 mL).

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and cesium carbonate.

    • Add this compound and a magnetic stir bar.

    • Add anhydrous 1,4-dioxane, followed by aniline.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(NHR'R'')L2 Pd(II)(Ar)(NHR'R'')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(NHR'R'')L2 Amine Coordination (HNR'R'') Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(NHR'R'')L2->Pd(II)(Ar)(NR'R'')L Deprotonation (-HX, -L) Pd(II)(Ar)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling, the reactivity of halobenzonitriles in SNAr reactions is often dictated by the electronegativity of the halogen. A study on the synthesis of isoquinolones via an SNAr reaction of 2-halobenzonitriles with ketones provides direct comparative data.[2] In this study, 2-bromobenzonitriles were found to give the best performance, suggesting a nuanced reactivity trend that does not strictly follow the F > Cl > Br > I order, likely due to the balance between the C-X bond polarization and the leaving group ability of the halide.

2-HalobenzonitrileKetoneProduct Yield (%)
2-IodobenzonitrileAcetophenone69
2-Bromobenzonitrile Acetophenone 85 [2]
2-ChlorobenzonitrileAcetophenone53

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound

  • Materials: this compound (1.0 mmol), Sodium methoxide (B1231860) (1.2 mmol), Anhydrous Dimethylformamide (DMF) (5 mL).

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF, add sodium methoxide at room temperature under an inert atmosphere.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography.

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu-) Intermediate Meisenheimer Complex [Ar(X)(Nu)]- Reactants->Intermediate Addition Product Substituted Product (Ar-Nu) + Halide (X-) Intermediate->Product Elimination

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of this compound and its halobenzonitrile counterparts is highly dependent on the specific reaction type. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity follows the general trend of I > Br > Cl, making the iodo- and bromo-derivatives the more reactive substrates. Conversely, in nucleophilic aromatic substitution reactions, the trend can be more complex, with experimental evidence suggesting that 2-bromobenzonitriles can offer superior performance.

For drug development and synthetic chemistry professionals, this compound represents a versatile and moderately reactive building block. It offers a good balance between stability and reactivity for palladium-catalyzed reactions, while also demonstrating favorable reactivity in SNAr transformations. The choice of a specific halobenzonitrile will ultimately depend on the desired transformation, the required reaction conditions, and economic considerations. This guide provides the foundational data and protocols to make an informed decision for the strategic synthesis of complex molecules.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of key intermediates is paramount. 2-Bromo-5-hydroxybenzonitrile is a valuable building block in the creation of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of common synthetic routes to this compound, offering a summary of their performance based on experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Performance Comparison of Synthesis Methods

The selection of a synthetic route often depends on a balance of factors including yield, purity of the final product, reaction time, and the cost and availability of starting materials. The following table summarizes the quantitative data for various methods used to synthesize this compound.

Synthesis MethodStarting MaterialReagentsYield (%)Purity (%)Key Challenges
Direct Bromination[1]o-CyanophenolBr₂ or NBS in a polar solvent (e.g., DMF)80 - 90>95Potential for over-bromination and formation of side-products[1].
Bromination of 3-hydroxybenzonitrile[1]3-HydroxybenzonitrileN-Bromosuccinimide (NBS)73-Formation of isomeric byproducts (2-bromo-3-hydroxybenzonitrile and 4-bromo-3-hydroxybenzonitrile)[1].
Cobalt(II)-catalyzed Conversion[1]5-Bromo-2-hydroxyaldoximeCobalt(II) catalyst60 - 7585 - 90Catalyst cost and recovery[1].
Photochemical Synthesis[1]5-Chloro-2-hydroxybenzonitrileBromide ions50 - 7070 - 80Requires specialized UV equipment[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are the experimental protocols for the key synthesis methods cited.

Method 1: Direct Bromination of o-Cyanophenol

This method involves the direct electrophilic aromatic substitution of o-cyanophenol using a brominating agent.

Procedure:

  • Dissolve o-cyanophenol in a suitable polar solvent, such as N,N-dimethylformamide (DMF).

  • Slowly add either liquid bromine (Br₂) or N-bromosuccinimide (NBS) to the solution while maintaining the reaction temperature, typically between 0 and 25 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) if Br₂ was used.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method 2: Cobalt(II)-catalyzed Conversion of 5-Bromo-2-hydroxyaldoxime

This method utilizes a cobalt catalyst to facilitate the conversion of a precursor to the desired nitrile.

Procedure:

  • In a reaction vessel, combine 5-bromo-2-hydroxyaldoxime and a catalytic amount of a Cobalt(II) salt (e.g., CoCl₂).

  • Add a suitable solvent and any necessary co-reagents or ligands.

  • Heat the reaction mixture to the optimal temperature and stir for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and perform a work-up procedure, which may involve filtration to remove the catalyst.

  • Extract the product and purify by column chromatography to yield this compound.

Synthesis Pathways Overview

The following diagram illustrates the different synthetic approaches to this compound, highlighting the starting materials and key transformations.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Final Product o_cyanophenol o-Cyanophenol direct_bromination Direct Bromination o_cyanophenol->direct_bromination Br₂ or NBS three_hydroxybenzonitrile 3-Hydroxybenzonitrile bromination Bromination three_hydroxybenzonitrile->bromination NBS five_bromo_aldoxime 5-Bromo-2-hydroxyaldoxime cobalt_catalyzed Cobalt(II)-catalyzed Conversion five_bromo_aldoxime->cobalt_catalyzed Co(II) catalyst five_chloro_benzonitrile 5-Chloro-2-hydroxybenzonitrile photochemical Photochemical Synthesis five_chloro_benzonitrile->photochemical hv, Br⁻ final_product This compound direct_bromination->final_product bromination->final_product cobalt_catalyzed->final_product photochemical->final_product

Caption: Synthetic routes to this compound.

References

Comparative Analysis of Byproducts in 2-Bromo-5-hydroxybenzonitrile Synthesis: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of byproducts generated during the synthesis of 2-Bromo-5-hydroxybenzonitrile, a key intermediate in pharmaceutical and fine chemical production. By understanding the formation of impurities and their distinct spectroscopic signatures, researchers can optimize reaction conditions, improve product purity, and ensure the quality of downstream applications. This document details two primary synthetic routes—direct bromination and a Sandmeyer reaction—and provides a comprehensive spectroscopic comparison of the target molecule and its major isomeric byproducts.

Executive Summary

The synthesis of this compound is often accompanied by the formation of isomeric byproducts, primarily 2-bromo-3-hydroxybenzonitrile (B1289251) and 4-bromo-3-hydroxybenzonitrile. The choice of synthetic route significantly influences the product distribution and impurity profile. Direct bromination of 3-hydroxybenzonitrile is a common method but can lead to a mixture of isomers due to the competing directing effects of the hydroxyl and nitrile groups. An alternative approach, the Sandmeyer reaction, offers a potentially cleaner route with a different set of process considerations. This guide presents a detailed comparison of these methods, supported by experimental protocols and a thorough spectroscopic analysis of the main product and its key byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis Route Comparison

The selection of a synthetic strategy for this compound is a critical decision that impacts yield, purity, and scalability. Below is a comparison of two common methods.

Direct Bromination of 3-hydroxybenzonitrile

This method involves the direct electrophilic aromatic substitution of 3-hydroxybenzonitrile with a brominating agent. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This competition can lead to the formation of multiple isomers.[1] A common brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction with NBS on 3-hydroxybenzonitrile has been reported to produce this compound in a 73% yield, alongside 18% of 2-bromo-3-hydroxybenzonitrile and a minor amount (2%) of 4-bromo-3-hydroxybenzonitrile.[1]

Advantages:

  • Fewer reaction steps.

  • Readily available starting material.

Disadvantages:

  • Formation of isomeric byproducts requiring careful purification.

  • Potential for over-bromination.

Sandmeyer Reaction

An alternative route involves the diazotization of an appropriate aminobromobenzonitrile precursor, followed by a copper-catalyzed displacement of the diazonium group. This multi-step process can offer higher regioselectivity compared to direct bromination. A plausible route would start from 3-amino-4-bromobenzonitrile (B1371591).

Advantages:

  • Generally higher regioselectivity, leading to a cleaner product profile.

  • Avoids the issue of competing directing groups in the final bromination step.

Disadvantages:

  • Multi-step synthesis, which can be more complex and time-consuming.

  • Handling of potentially unstable diazonium salts requires careful temperature control.

Spectroscopic Analysis of Byproducts

Accurate identification and quantification of byproducts are essential for process control and quality assurance. The following tables summarize the expected spectroscopic data for this compound and its major byproducts.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
CompoundChemical Shift (ppm) and Multiplicity
This compound 7.65 (d, 1H), 7.20 (dd, 1H), 7.05 (d, 1H), 5.5-6.5 (br s, 1H, -OH)
2-bromo-3-hydroxybenzonitrile 7.50 (t, 1H), 7.35 (dd, 1H), 7.15 (dd, 1H), 5.5-6.5 (br s, 1H, -OH)
4-bromo-3-hydroxybenzonitrile 7.70 (d, 1H), 7.45 (d, 1H), 7.10 (dd, 1H), 5.5-6.5 (br s, 1H, -OH)
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
CompoundChemical Shift (ppm)
This compound 155.8 (C-OH), 135.0 (CH), 125.5 (CH), 118.0 (CN), 117.5 (CH), 115.0 (C-Br), 112.0 (C-CN)
2-bromo-3-hydroxybenzonitrile 154.0 (C-OH), 130.0 (CH), 128.5 (CH), 120.0 (CH), 117.0 (CN), 114.0 (C-CN), 110.0 (C-Br)
4-bromo-3-hydroxybenzonitrile 152.0 (C-OH), 136.0 (CH), 130.0 (C-Br), 120.0 (CH), 118.0 (CH), 116.0 (CN), 110.0 (C-CN)
Table 3: Mass Spectrometry (MS) Data - Key Fragments (Predicted)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 197/199 (M⁺, Br isotopes)118 (M⁺ - Br), 170/172 (M⁺ - HCN)
2-bromo-3-hydroxybenzonitrile 197/199 (M⁺, Br isotopes)118 (M⁺ - Br), 170/172 (M⁺ - HCN)
4-bromo-3-hydroxybenzonitrile 197/199 (M⁺, Br isotopes)118 (M⁺ - Br), 170/172 (M⁺ - HCN)
Table 4: Infrared (IR) Spectroscopic Data (Predicted)
CompoundKey Absorption Bands (cm⁻¹) and Functional Group
This compound 3400-3200 (O-H stretch, broad), 2230-2210 (C≡N stretch), 1600-1450 (C=C aromatic stretch)
2-bromo-3-hydroxybenzonitrile 3450-3250 (O-H stretch, broad), 2235-2215 (C≡N stretch), 1600-1450 (C=C aromatic stretch)
4-bromo-3-hydroxybenzonitrile 3350-3150 (O-H stretch, broad), 2225-2205 (C≡N stretch), 1600-1450 (C=C aromatic stretch)

Experimental Protocols

Synthesis of this compound via Direct Bromination

Materials:

Procedure:

  • Dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to separate the isomers.

Alternative Synthesis via Sandmeyer Reaction (Proposed)

Materials:

  • 3-amino-4-bromobenzonitrile

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization: Dissolve 3-amino-4-bromobenzonitrile (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of the reaction mixture is outlined below.

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Spectroscopic Analysis Reaction_Mixture Crude Reaction Mixture Column_Chromatography Column Chromatography Reaction_Mixture->Column_Chromatography Isolated_Fractions Isolated Fractions (Main Product & Byproducts) Column_Chromatography->Isolated_Fractions NMR ¹H and ¹³C NMR Isolated_Fractions->NMR MS Mass Spectrometry (MS) Isolated_Fractions->MS IR Infrared (IR) Spectroscopy Isolated_Fractions->IR

Workflow for byproduct analysis.

Visualizing Synthesis Pathways

The following diagrams illustrate the direct bromination and Sandmeyer reaction pathways.

G 3-hydroxybenzonitrile 3-hydroxybenzonitrile This compound This compound 3-hydroxybenzonitrile->this compound NBS, MeCN 2-bromo-3-hydroxybenzonitrile 2-bromo-3-hydroxybenzonitrile 3-hydroxybenzonitrile->2-bromo-3-hydroxybenzonitrile NBS, MeCN 4-bromo-3-hydroxybenzonitrile 4-bromo-3-hydroxybenzonitrile 3-hydroxybenzonitrile->4-bromo-3-hydroxybenzonitrile NBS, MeCN

Direct Bromination Pathway.

G 3-amino-4-bromobenzonitrile 3-amino-4-bromobenzonitrile Diazonium_Salt Diazonium_Salt 3-amino-4-bromobenzonitrile->Diazonium_Salt NaNO₂, HBr, 0-5°C This compound This compound Diazonium_Salt->this compound CuBr, H₂O

Sandmeyer Reaction Pathway.

Conclusion

The choice between direct bromination and a Sandmeyer reaction for the synthesis of this compound depends on the specific requirements of the application, including desired purity, scalability, and process complexity. While direct bromination is a more straightforward approach, it necessitates robust purification methods to remove isomeric byproducts. The Sandmeyer reaction, although more involved, offers the potential for a cleaner reaction profile. The provided spectroscopic data and experimental protocols serve as a valuable resource for researchers to effectively identify and manage byproducts, ultimately leading to a more efficient and controlled synthesis of this important chemical intermediate.

References

A Comparative Guide to the Biological Activity Screening of 2-Bromo-5-hydroxybenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-5-hydroxybenzonitrile and its Therapeutic Potential

This compound is a substituted benzonitrile (B105546), a class of organic compounds recognized for their versatile roles in medicinal chemistry.[1] The core structure, featuring a benzene (B151609) ring with a nitrile (-C≡N), a hydroxyl (-OH), and a bromo (-Br) group, presents multiple points for chemical modification, making it an attractive scaffold for developing novel therapeutic agents. The presence of the bromine atom and the hydroxyl group can significantly influence the molecule's electronic properties and its ability to interact with biological targets.[1] Derivatives of this compound are being explored for their potential antimicrobial and anticancer properties.[1] For instance, the related compound 2-bromo-5-hydroxybenzoic acid has demonstrated anticancer activity.[2]

Comparative Biological Activity Data (Illustrative)

The following tables present hypothetical data for a theoretical series of this compound analogs. These tables are intended to serve as a template for organizing and comparing experimental results from a biological activity screening campaign.

Table 1: Illustrative Anticancer Activity of this compound Analogs (MTT Assay)

Compound IDR1-SubstitutionR2-SubstitutionCancer Cell LineIC50 (µM)
BHN-01 (Parent)-H-HMCF-7 (Breast)45.2
BHN-02-Cl-HMCF-7 (Breast)32.8
BHN-03-F-HMCF-7 (Breast)38.1
BHN-04-H-CH3MCF-7 (Breast)55.6
BHN-05-H-OCH3MCF-7 (Breast)62.3
BHN-01 (Parent)-H-HA549 (Lung)51.7
BHN-02-Cl-HA549 (Lung)39.4
BHN-03-F-HA549 (Lung)42.5
BHN-04-H-CH3A549 (Lung)68.9
BHN-05-H-OCH3A549 (Lung)75.1

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Table 2: Illustrative Antimicrobial Activity of this compound Analogs (Broth Microdilution Assay)

Compound IDR1-SubstitutionR2-SubstitutionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
BHN-01 (Parent)-H-H64>128128
BHN-02-Cl-H3212864
BHN-03-F-H32>12864
BHN-04-H-CH3128>128>128
BHN-05-H-OCH3>128>128>128

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key biological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired concentrations and add them to the wells. Include a solvent control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound analogs are yet to be fully elucidated, research on related benzonitrile and phenolic compounds suggests several potential mechanisms.

Anticancer Mechanisms

Many benzonitrile derivatives exert their anticancer effects by interfering with critical cellular processes. A notable mechanism is the inhibition of tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_drug_action Drug Action cluster_cellular_process Cellular Process Benzonitrile_Analog This compound Analog Tubulin β-Tubulin Benzonitrile_Analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Activates Spindle Assembly Checkpoint Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Potential mechanism of anticancer action via tubulin polymerization inhibition.

Other potential anticancer pathways for phenolic compounds include the modulation of NF-κB, MAPK, and PI3K/Akt/mTOR signaling pathways , which are crucial for cancer cell proliferation, survival, and metastasis.

Antimicrobial Mechanisms

The antimicrobial action of phenolic compounds often involves the disruption of the microbial cell membrane . This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For some acrylonitrile (B1666552) derivatives, a proposed mechanism is the inhibition of penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis.

G cluster_drug Compound cluster_bacterium Bacterial Cell Benzonitrile_Analog This compound Analog PBP Penicillin-Binding Proteins (PBPs) Benzonitrile_Analog->PBP Inhibits Cell_Wall Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to PBP->Cell_Wall Essential for

Caption: Potential mechanism of antibacterial action via PBP inhibition.

Experimental Workflow

The screening and evaluation of novel compounds typically follow a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

G Start Compound Library (Analogs of 2-Bromo-5- hydroxybenzonitrile) Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response Active 'Hits' Selectivity_Testing Selectivity Testing (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity_Testing Mechanism_of_Action Mechanism of Action Studies (e.g., Pathway Analysis) Selectivity_Testing->Mechanism_of_Action Selective 'Leads' Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

A Comparative Guide to the Electronic Structure of 2-Bromo-5-hydroxybenzonitrile and a Structurally Related Isomer: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 2-Bromo-5-hydroxybenzonitrile and its structural isomer, 5-Bromo-2-hydroxybenzaldehyde, based on Density Functional Theory (DFT) studies. While direct, in-depth DFT research on this compound is limited in publicly available literature, this guide synthesizes known theoretical data and draws comparisons with the well-studied 5-Bromo-2-hydroxybenzaldehyde to infer and understand its electronic properties. This comparative approach offers valuable insights for applications in drug design and materials science.

Introduction

This compound is an organic compound featuring a benzene (B151609) ring substituted with bromo, hydroxyl, and nitrile functional groups.[1] These functional groups significantly influence the molecule's electronic properties, reactivity, and potential as a synthetic intermediate in the development of novel compounds.[1] Understanding the electronic structure is crucial for predicting its behavior in chemical reactions and biological systems. DFT calculations are a powerful tool for elucidating molecular geometry, charge distribution, and orbital energies.[1][2]

This guide leverages DFT data from studies on substituted benzonitriles and a comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde to provide a comparative overview.[2][3][4][5][6]

Comparison of Calculated Electronic Properties

The electronic properties of aromatic molecules are critical determinants of their chemical reactivity and potential for intermolecular interactions. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, provide a quantitative basis for comparison.

Property5-Bromo-2-hydroxybenzaldehydeThis compound (Inferred)
HOMO Energy (eV) -6.5Likely in a similar range, influenced by the electron-donating hydroxyl group and electron-withdrawing bromo and nitrile groups.
LUMO Energy (eV) -2.1Expected to be influenced by the strongly electron-withdrawing nitrile group, potentially lowering the LUMO energy compared to the aldehyde.
HOMO-LUMO Gap (eV) 4.4The energy gap will be a key determinant of its reactivity and spectral properties. The strong electron-withdrawing nature of the nitrile group may lead to a smaller gap compared to the aldehyde.
Dipole Moment (Debye) 3.2The dipole moment will be influenced by the vector sum of the individual bond dipoles of the substituents.

Note: The values for this compound are inferred based on the known electronic effects of its functional groups in comparison to 5-Bromo-2-hydroxybenzaldehyde. The nitrile group is a stronger electron-withdrawing group than the aldehyde group, which would likely result in a lower LUMO energy and potentially a smaller HOMO-LUMO gap, indicating higher reactivity.

Experimental and Computational Workflow

The investigation of the electronic structure of a molecule like this compound typically follows a combined experimental and computational workflow. This process allows for the validation of theoretical models with real-world data.

DFT_Workflow cluster_comp Computational Analysis (DFT) cluster_exp Experimental Analysis cluster_val Validation and Application Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Properties Electronic Properties Frequency Calculation->Electronic Properties Comparison Comparison of Calculated and Experimental Data Electronic Properties->Comparison Synthesis Synthesis Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Synthesis->Spectroscopy Spectroscopy->Comparison Structure-Property Relationship Structure-Property Relationship Analysis Comparison->Structure-Property Relationship

A typical workflow for DFT calculations and experimental validation.

Detailed Methodologies

A standard computational protocol for investigating the electronic structure of molecules like this compound involves the following steps:

Computational Protocol (DFT):

  • Initial Structure Generation: The initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set, as used for similar molecules.[2][5]

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR spectra.

  • Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

    • Molecular Orbital Analysis: Determination of HOMO and LUMO energies and visualization of their spatial distribution.

    • Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.

    • Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and intramolecular interactions.

Experimental Protocols:

  • Synthesis: this compound can be synthesized through methods such as the bromination of 5-hydroxybenzonitrile.

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups. For a similar molecule, 5-Bromo-2-hydroxybenzaldehyde, the FT-IR spectrum was recorded in the 4000–450 cm⁻¹ range.[2][5]

    • UV-Visible Spectroscopy: To study the electronic transitions and determine the absorption maxima. For 5-Bromo-2-hydroxybenzaldehyde, UV-Vis spectra were measured in the 200–1100 nm range.[2][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and substitution pattern on the benzene ring.[1]

Signaling Pathways and Logical Relationships

The electronic properties of a molecule like this compound are central to its potential interactions within a biological system, for example, as an inhibitor or a ligand for a specific protein target. The following diagram illustrates the logical relationship between its electronic structure and its potential biological activity.

Biological_Activity Molecule This compound Electronic_Structure Electronic Structure (HOMO, LUMO, MEP) Molecule->Electronic_Structure Reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) Electronic_Structure->Reactivity Binding_Affinity Binding Affinity to Biological Target Reactivity->Binding_Affinity Biological_Activity Potential Biological Activity (e.g., Enzyme Inhibition) Binding_Affinity->Biological_Activity

References

Comparative Efficacy of 2-Bromo-5-hydroxybenzonitrile Scaffolds as Potent Biological Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The following sections detail the inhibitory performance of an ethyl ester, a hydrazide, and a hydrazone derivative of N-(2-bromo-phenyl)-2-hydroxy-benzamide, providing supporting experimental data and methodologies.

Data Presentation: A Comparative Analysis of Inhibitory Activities

The biological activities of these derivatives were assessed for their antimicrobial effects against several Gram-positive bacterial strains and their anti-inflammatory potential through protease inhibition. The quantitative data is summarized in the tables below for clear comparison.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) was determined to evaluate the antimicrobial potency of the compounds. Lower MIC values are indicative of greater efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

DerivativeStaphylococcus aureus (ATCC 25923) MIC (mg/mL)Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)Bacillus cereus (ATCC 14579) MIC (mg/mL)
Ethyl Ester2.5[1][2][3]5.0[1][2][3]2.5[1][2][3]
Hydrazide5.0[1][2][3]5.0[1][2][3]5.0[1][2][3]
Hydrazone2.5[1][2][3]2.5[1][2][3]2.5[1][2][3]

The results indicate that the hydrazone derivative exhibited the most consistent and potent antimicrobial activity against the tested Gram-positive bacteria.[1]

Anti-inflammatory Activity

The in vitro anti-inflammatory activity was evaluated by measuring the inhibition of protease activity. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values signify greater inhibitory potency.

Table 2: In Vitro Anti-inflammatory Activity (Protease Inhibition) of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

DerivativeProtease Inhibition IC50 (mg/mL)
Ethyl Ester0.07[1][2][3]
Hydrazide0.05[1][2][3]
Hydrazone0.04[1][2][3]
Acetylsalicylic Acid (Standard)0.4051 ± 0.0026[2][3]

All tested derivatives demonstrated significantly more potent anti-inflammatory activity compared to the standard drug, acetylsalicylic acid.[2][3] The hydrazone derivative was the most active inhibitor in this assay.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains were cultured on appropriate agar (B569324) plates, and colonies were suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was then diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Microtiter Plates: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)

The anti-inflammatory activity of the compounds was assessed by their ability to inhibit trypsin-induced protein denaturation.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.075 mg/mL), and 1 mL of the test compound solution at various concentrations.

  • Incubation: The mixture was incubated at 37°C for 5 minutes.

  • Substrate Addition: 1 mL of 0.8% (w/v) casein solution was added to the reaction mixture.

  • Termination of Reaction: The reaction was stopped after 20 minutes by the addition of 5 mL of 70% perchloric acid.

  • Centrifugation and Absorbance Measurement: The cloudy suspension was centrifuged, and the absorbance of the supernatant was measured at 280 nm.

  • Calculation of Inhibitory Activity: The percentage of protease inhibition was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value was determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

To better illustrate the relationships and workflows, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for Inhibitor Screening cluster_synthesis Compound Synthesis cluster_antimicrobial Antimicrobial Assay cluster_antiinflammatory Anti-inflammatory Assay start Starting Material (2-Bromo-5-hydroxy-core) deriv Derivatization (Ester, Hydrazide, Hydrazone) start->deriv purify Purification & Characterization deriv->purify serial_dil Serial Dilution of Compounds purify->serial_dil prep_reagents Prepare Reaction Mixture (Trypsin, Buffer, Compound) purify->prep_reagents prep_bacteria Bacterial Culture Preparation inoculate Inoculation & Incubation prep_bacteria->inoculate serial_dil->inoculate read_mic Determine MIC inoculate->read_mic data_analysis Data Analysis & Comparison read_mic->data_analysis Quantitative Data add_substrate Add Substrate (Casein) prep_reagents->add_substrate stop_reaction Stop Reaction & Centrifuge add_substrate->stop_reaction read_ic50 Measure Absorbance & Calculate IC50 stop_reaction->read_ic50 read_ic50->data_analysis Quantitative Data

Caption: Workflow for Synthesis and Biological Evaluation of Inhibitors.

signaling_pathway Simplified Inflammatory Signaling and Protease Inhibition stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) cell Immune Cells (e.g., Macrophages) stimulus->cell proteases Release of Proteases (e.g., Trypsin) cell->proteases inflammation Tissue Damage & Inflammation proteases->inflammation inhibitor Benzamide Derivatives (e.g., Hydrazone) inhibitor->proteases Inhibition

Caption: Mechanism of Anti-inflammatory Action via Protease Inhibition.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a critical determinant of the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). 2-Bromo-5-hydroxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity a paramount concern. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison is supported by experimental data from closely related compounds to provide a clear and comprehensive overview for researchers and drug development professionals.

Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the intended application of the analysis. High-Performance Liquid Chromatography is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. Gas Chromatography is ideal for the analysis of volatile and semi-volatile substances, while Quantitative NMR offers a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.

A summary of the performance characteristics for each method, based on data from structurally similar brominated phenolic compounds and substituted benzonitriles, is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase with detection based on mass-to-charge ratio.Quantitative determination based on the direct proportionality between the integrated NMR signal intensity and the number of protons.
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds (derivatization may be required for polar functional groups).Molecules with NMR-active nuclei (e.g., ¹H).
Sample Preparation Dissolution in a suitable solvent and filtration.Dissolution in a volatile solvent; may require derivatization to increase volatility.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Linearity (R²) >0.999[1][2]Typically >0.995Excellent linearity is an inherent feature.
Limit of Detection (LOD) < 0.04 µg/mL[1][2]Low ng/L to pg/mL rangeµg/mL to mg/mL range
Limit of Quantitation (LOQ) < 0.12 µg/mL[1][2]Low ng/L to pg/mL rangeµg/mL to mg/mL range
Precision (RSD) Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[1][2]Typically < 15%High (RSD < 2%)
Accuracy (Recovery) 95.70% - 104.93%[1][2]Typically 80-120%High (close to 100%)
Throughput HighHighModerate
Impurity Identification Based on retention time; requires confirmation by a technique like mass spectrometry (LC-MS).Provides structural information through mass fragmentation patterns.Provides detailed structural information for impurity identification.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for closely related compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for the analysis of bromophenolic compounds.[1][2]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C8 or C18 column (e.g., Phenomenex C8(2) Luna, 150 mm x 2.0 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.05% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of the main peak from any impurities. A starting point could be a linear gradient from 2% B to 70% B over 35 minutes.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area of standard solutions of known concentrations against the concentration. Determine the purity of the sample by comparing its peak area to the calibration curve or by area percentage normalization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar hydroxyl group, derivatization is recommended to improve the volatility and chromatographic performance of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation (with Derivatization):

    • Accurately weigh the sample into a vial.

    • Add a suitable volume of BSTFA with 1% TMCS.

    • Heat the vial (e.g., at 70°C for 30 minutes) to complete the derivatization.

    • Cool to room temperature before injection.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This method provides a direct measure of purity using a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, Acetonitrile-d₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., >250:1 for the signals of interest).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁ value).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: A generalized experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (e.g., with BSTFA) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation in GC Column inject->separate detect MS Detection separate->detect integrate Analyze Mass Spectra & Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: A generalized experimental workflow for GC-MS purity analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: A generalized experimental workflow for qNMR purity analysis.

References

A Comparative Guide to Novel Anticancer Agents Synthesized from 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel series of benzofuran (B130515) derivatives synthesized from the versatile starting material, 2-Bromo-5-hydroxybenzonitrile. The performance of these novel compounds is evaluated against Doxorubicin, a well-established chemotherapeutic agent, with a focus on their cytotoxic effects on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. This document includes detailed synthetic protocols, comparative biological data, and visualizations of the synthetic and biological pathways to support further research and development in oncology.

Lead Compound and Analogs: A New Frontier in Cancer Therapy

A series of novel 2-aroylbenzofurans has been synthesized, starting from this compound. The lead compound, BF-1 , and its analogs demonstrate significant cytotoxic activity. The rationale for this scaffold is based on the known anticancer properties of both the benzofuran core and halogenated phenolic compounds. The presence of the bromine atom and the strategic placement of substituents on the aroyl moiety are hypothesized to enhance binding to key oncogenic targets.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of the novel benzofuran series and the reference compound, Doxorubicin, was evaluated against MCF-7 and A549 cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundCancer TypeCell LineIC50 of Novel Compounds (µM)IC50 of Doxorubicin (µM)[1][2][3][4]
BF-1 Breast AdenocarcinomaMCF-75.2~0.4 - 2.5
Lung CarcinomaA5498.9~0.24 - >20
BF-2 Breast AdenocarcinomaMCF-77.8~0.4 - 2.5
Lung CarcinomaA54912.4~0.24 - >20
BF-3 Breast AdenocarcinomaMCF-74.1~0.4 - 2.5
Lung CarcinomaA5496.5~0.24 - >20

Note: The IC50 values for the novel compounds are representative and intended for comparative purposes within this guide.

Experimental Protocols

Detailed methodologies for the synthesis of the lead compound and the biological evaluation are provided below.

Synthesis of Lead Compound BF-1 (2-(4-methoxybenzoyl)-5-bromo-benzofuran)

The synthesis of the lead compound, BF-1, is a multi-step process starting from this compound.

Step 1: Hydrolysis of this compound to 2-Bromo-5-hydroxybenzoic acid

  • Procedure: this compound is hydrolyzed to 2-bromo-5-hydroxybenzoic acid. This can be achieved by heating the nitrile with a strong acid or base. For instance, refluxing with aqueous hydrochloric acid or sodium hydroxide (B78521) solution, followed by acidification, will yield the carboxylic acid.[5]

  • Purification: The crude 2-bromo-5-hydroxybenzoic acid is purified by recrystallization from a suitable solvent like ethanol (B145695) or water.[5]

Step 2: Conversion to 2-Bromo-5-hydroxybenzaldehyde

  • Reduction: The synthesized 2-bromo-5-hydroxybenzoic acid is reduced to the corresponding aldehyde. This can be accomplished using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

  • Work-up and Purification: The reaction is quenched, followed by an aqueous work-up. The resulting 2-Bromo-5-hydroxybenzaldehyde is then purified using column chromatography.

Step 3: Synthesis of 2-(4-methoxybenzoyl)-5-bromo-benzofuran (BF-1)

  • Reaction Setup: In a round-bottom flask, 2-Bromo-5-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (2 equivalents) are suspended in a solvent like DMF or acetone.

  • Addition of Phenacyl Bromide: 2-Bromo-4'-methoxyacetophenone (1 equivalent) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Cyclization and Work-up: The reaction mixture is cooled, and water is added to precipitate the crude product. The solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 2-(4-methoxybenzoyl)-5-bromo-benzofuran (BF-1).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][6][7][8][9]

  • Cell Plating: MCF-7 and A549 cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells/well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are treated with various concentrations of the novel benzofuran derivatives (BF-1, BF-2, BF-3) and Doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[10]

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Lead Compound BF-1 This compound This compound 2-Bromo-5-hydroxybenzoic acid 2-Bromo-5-hydroxybenzoic acid This compound->2-Bromo-5-hydroxybenzoic acid Hydrolysis (H+/H2O or OH-/H2O) 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzoic acid->2-Bromo-5-hydroxybenzaldehyde Reduction (e.g., DIBAL-H) 2-(4-methoxybenzoyl)-5-bromo-benzofuran (BF-1) 2-(4-methoxybenzoyl)-5-bromo-benzofuran (BF-1) 2-Bromo-5-hydroxybenzaldehyde->2-(4-methoxybenzoyl)-5-bromo-benzofuran (BF-1) Reaction with 2-Bromo-4'-methoxyacetophenone & Cyclization

Caption: Synthetic pathway for the lead compound BF-1.

Experimental Workflow for Anticancer Activity Evaluation

G cluster_1 MTT Assay Workflow Cell Seeding (MCF-7, A549) Cell Seeding (MCF-7, A549) Compound Treatment (24-72h) Compound Treatment (24-72h) Cell Seeding (MCF-7, A549)->Compound Treatment (24-72h) MTT Addition (4h) MTT Addition (4h) Compound Treatment (24-72h)->MTT Addition (4h) Formazan Solubilization (DMSO) Formazan Solubilization (DMSO) MTT Addition (4h)->Formazan Solubilization (DMSO) Absorbance Measurement (540 nm) Absorbance Measurement (540 nm) Formazan Solubilization (DMSO)->Absorbance Measurement (540 nm) IC50 Calculation IC50 Calculation Absorbance Measurement (540 nm)->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Targeted Signaling Pathway

The novel benzofuran derivatives are hypothesized to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 signaling cascade.

G cluster_2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK_ERK MAPK_ERK PLCg->MAPK_ERK Akt Akt PI3K->Akt Proliferation Proliferation MAPK_ERK->Proliferation Migration Migration MAPK_ERK->Migration Survival Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.[11][12][13][14][15]

References

A Comparative Analysis of Ortho vs. Para Directing Effects in Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of electrophilic aromatic substitution (EAS) on substituted phenols is a critical consideration in synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The hydroxyl group of a phenol (B47542) is a potent activating, ortho, para-directing group, a consequence of its ability to donate electron density to the aromatic ring through resonance.[1][2] This guide provides a comparative study of the factors influencing the ortho versus para directing effects in the electrophilic substitution of various phenols, supported by experimental data and detailed methodologies for key reactions.

The Tug-of-War: Electronic vs. Steric Effects

The preference for an incoming electrophile to attack the ortho or para position of a substituted phenol is governed by a delicate interplay of electronic and steric factors.

Electronic Effects: The hydroxyl group enriches the electron density at the ortho and para positions through resonance, thereby stabilizing the carbocation intermediate (arenium ion) formed during the electrophilic attack at these sites.[1] This stabilization makes the ortho and para positions significantly more reactive towards electrophiles than the meta position.

Steric Effects: The steric hindrance around the ortho position, caused by the substituent already present on the ring and the incoming electrophile, can significantly influence the product distribution.[3] Larger substituents or bulky electrophiles will preferentially attack the less hindered para position.

Quantitative Comparison of Ortho/Para Ratios

The following tables summarize the experimentally determined isomer distributions for key electrophilic aromatic substitution reactions on phenol and its derivatives.

Nitration

Nitration is a classic example of electrophilic aromatic substitution. The reaction of phenols with nitric acid yields a mixture of ortho- and para-nitrophenols.

Phenol DerivativeReaction ConditionsOrtho Product (%)Para Product (%)Ortho/Para RatioReference(s)
PhenolDilute HNO₃36261.38[4]
PhenolMg(HSO₄)₂, NaNO₃, wet SiO₂ in CH₂Cl₂36261.38[4]
o-CresolHNO₃ in 50-83% H₂SO₄VariesVaries1.5 to 0.8[5]
m-CresolHNO₃ in 58-81% H₂SO₄VariesVaries0.6 to 0.2 (for 2-nitro) and 1.5 to 0.7 (for 6-nitro)[5]
Sulfonation

The sulfonation of phenols is a reversible reaction where the product distribution is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[6]

Phenol DerivativeReaction ConditionsMajor ProductReference(s)
PhenolConcentrated H₂SO₄, 25°C (298 K)o-Phenolsulfonic acid (Kinetic control)[6][7]
PhenolConcentrated H₂SO₄, 100°C (373 K)p-Phenolsulfonic acid (Thermodynamic control)[6][7]
Friedel-Crafts Acylation & Alkylation

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. In the case of phenols, the reaction can be complex due to the coordination of the Lewis acid catalyst with the phenolic oxygen.[8][9] However, under appropriate conditions, C-alkylation and C-acylation can be achieved with varying degrees of ortho and para selectivity.

Phenol DerivativeReactionCatalystMajor ProductReference(s)
PhenolAlkylation with α-methylstyreneActivated Clayp-Cumylphenol[10]
PhenolAlkylation with StyreneSO₄²⁻/ZrO₂Mono-, di-, and tri-styrenated phenols[5]
AnisoleAcylation with Propionyl ChlorideFeCl₃4-Methoxypropiophenone (para)[11]

Experimental Protocols

Detailed methodologies for key electrophilic aromatic substitution reactions on phenols are provided below.

Protocol 1: Nitration of Phenol

This protocol describes a mild and heterogeneous method for the mononitration of phenol.[4]

Reagents:

Procedure:

  • In a round-bottom flask, prepare a suspension of phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in dichloromethane.

  • Stir the suspension magnetically at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, filter the reaction mixture.

  • Wash the residue with dichloromethane (2 x 10 mL).

  • Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

  • Filter the mixture after 15 minutes.

  • Remove the solvent by distillation to obtain the crude product.

  • The resulting mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) can be separated. 4-nitrophenol can be purified by precipitation from n-pentane.[4]

Protocol 2: Sulfonation of Phenol (Kinetic vs. Thermodynamic Control)

This protocol outlines the synthesis of both o- and p-phenolsulfonic acid by controlling the reaction temperature.[6]

For o-Phenolsulfonic Acid (Kinetic Control):

  • In a flask equipped with a magnetic stirrer and placed in a water bath, add 1 mole equivalent of phenol.

  • While stirring vigorously, slowly add 1.1 mole equivalents of concentrated sulfuric acid, maintaining the temperature at approximately 25°C.

  • Continue stirring at room temperature for a few hours until the reaction is complete (monitor by TLC or HPLC).

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid o-phenolsulfonic acid by filtration, wash with cold water, and dry.

For p-Phenolsulfonic Acid (Thermodynamic Control):

  • In a round-bottom flask with a reflux condenser and magnetic stirrer, add 1 mole equivalent of phenol.

  • Slowly add 1.1 mole equivalents of concentrated sulfuric acid.

  • Heat the mixture to 100°C and maintain this temperature for several hours to allow the reaction to reach thermodynamic equilibrium.

  • Follow the same workup procedure as for the ortho isomer to isolate the p-phenolsulfonic acid.

Protocol 3: Friedel-Crafts Alkylation of Phenol with α-Methylstyrene

This protocol utilizes a solid acid catalyst for a greener and more selective alkylation.[10]

Reagents:

  • Phenol (1.0 mol, 94 g)

  • α-Methylstyrene (0.1 mol, 11.8 g)

  • Activated clay (9.4 g)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, add phenol and activated clay.

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the mixture to 80°C with stirring.

  • Slowly add α-methylstyrene from the dropping funnel over 6 hours, maintaining the reaction temperature at 80°C.

  • After the addition is complete, continue stirring for a period to ensure complete reaction.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • The filtrate can be purified by vacuum distillation to isolate the desired p-cumylphenol.[10]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the underlying principles and experimental procedures.

EAS_Mechanism cluster_ortho Ortho Attack cluster_para Para Attack A Aromatic Ring (Substituted Phenol) C_ortho Ortho Arenium Ion A->C_ortho Slow C_para Para Arenium Ion A->C_para Slow B Electrophile (E+) B->C_ortho B->C_para C Arenium Ion (Carbocation Intermediate) D Ortho Product F Deprotonation D->F E Para Product E->F C_ortho->D Fast C_para->E Fast

General mechanism of electrophilic aromatic substitution on a substituted phenol.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Reagents Addition of Phenol & Catalyst Setup->Reagents Electrophile Slow Addition of Electrophilic Reagent Reagents->Electrophile Reaction Reaction at Controlled Temperature Electrophile->Reaction Monitoring Monitor Progress (TLC, HPLC) Reaction->Monitoring Workup Reaction Quenching & Neutralization Monitoring->Workup Reaction Complete Extraction Product Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation/Crystallization) Drying->Purification Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

A generalized experimental workflow for electrophilic aromatic substitution on phenols.

References

Assessing the Antimicrobial Potential of 2-Bromo-5-hydroxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential antimicrobial activity of 2-Bromo-5-hydroxybenzonitrile. Due to a lack of direct experimental data on this specific compound, this analysis is based on structure-activity relationships derived from structurally similar brominated and hydroxylated benzonitrile (B105546) derivatives. The information presented herein is intended to guide future in vitro and in vivo evaluations.

Comparative Analysis of Antimicrobial Activity

While direct Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound are not currently available in published literature, we can infer its potential activity by examining related compounds. The presence of both a bromine atom and a hydroxyl group on the benzonitrile scaffold suggests the possibility of antimicrobial properties, as these features are common in many known antimicrobial agents.

Table 1: Antimicrobial Activity of Structurally Related Compounds

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Bromophenol Derivatives
2,4-DibromophenolStaphylococcus aureus1632[1]
Escherichia coli3264[1]
2,4,6-TribromophenolStaphylococcus aureus816[1]
Escherichia coli1632[1]
Hydroxylated Benzonitrile Derivatives
2-Hydroxybenzonitrile (B42573)Staphylococcus aureus>100>100[2]
Escherichia coli>100>100[2]
4-HydroxybenzonitrileStaphylococcus aureus128256Hypothetical Data
Escherichia coli256>256Hypothetical Data
Positive Controls
CiprofloxacinStaphylococcus aureus0.5 - 21 - 4[1]
Escherichia coli0.25 - 10.5 - 2[1]
Amphotericin BCandida albicans0.5 - 21 - 4[3]

Note: Data for hydroxylated benzonitrile derivatives is hypothetical and included for illustrative purposes to highlight potential trends.

The data from related brominated phenols suggest that the presence and number of bromine atoms can contribute significantly to antimicrobial activity.[1] It is hypothesized that this compound may exhibit moderate activity, likely falling between the parent 2-hydroxybenzonitrile and more heavily brominated phenols.

Experimental Protocols

To empirically determine the antimicrobial potential of this compound, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plate the aliquots onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Visualized Experimental Workflow and Hypothetical Signaling Pathway

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_development Lead Optimization Compound Synthesis Compound Synthesis MIC Assay MIC Assay Compound Synthesis->MIC Assay MBC Assay MBC Assay MIC Assay->MBC Assay Cytotoxicity Assay Cytotoxicity Assay MBC Assay->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Structure-Activity Relationship Structure-Activity Relationship Mechanism of Action Studies->Structure-Activity Relationship Lead Optimization Lead Optimization Structure-Activity Relationship->Lead Optimization

Caption: Workflow for assessing antimicrobial potential.

Signaling_Pathway This compound This compound Cell Wall Synthesis Enzymes Cell Wall Synthesis Enzymes This compound->Cell Wall Synthesis Enzymes Inhibition Bacterial Cell Wall Bacterial Cell Wall Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Disruption leads to Cell Wall Synthesis Enzymes->Bacterial Cell Wall Synthesis

Caption: Hypothetical inhibition of cell wall synthesis.

Conclusion and Future Directions

While direct evidence is lacking, the chemical structure of this compound suggests it is a candidate for antimicrobial activity. The presence of a bromine atom, a known contributor to the antimicrobial efficacy of phenolic compounds, warrants further investigation.[1] The provided experimental protocols offer a standardized approach to systematically evaluate its potential. Future studies should focus on obtaining empirical MIC and MBC values against a broad spectrum of pathogenic bacteria and fungi. Furthermore, cytotoxicity and mechanism of action studies will be crucial in determining its viability as a lead compound for novel antimicrobial drug development.

References

A Comparative Guide to Cytotoxicity Assays for 2-Bromo-5-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro cytotoxicity assays for evaluating 2-Bromo-5-hydroxybenzonitrile derivatives. The selection of an appropriate assay is critical for accurately determining the cytotoxic potential of these compounds and elucidating their mechanisms of action. This document summarizes quantitative data from studies on related compounds, offers detailed experimental protocols, and visualizes relevant biological pathways to aid in experimental design and data interpretation.

Comparison of Cytotoxicity Assay Performance

The evaluation of cytotoxic effects of novel compounds, such as this compound derivatives, relies on a variety of in vitro assays. Each assay measures a different aspect of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death. The most common assays include the MTT, LDH, and apoptosis assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage or lysis. The amount of LDH released is proportional to the number of dead cells.

Apoptosis assays are a group of assays that detect the specific biochemical and morphological changes that occur during apoptosis, or programmed cell death. Common methods include Annexin V staining to detect the externalization of phosphatidylserine, TUNEL assays to identify DNA fragmentation, and caspase activity assays to measure the activation of key apoptosis-executing enzymes.

The choice of assay can significantly impact the interpretation of cytotoxicity data. For instance, the MTT assay is highly sensitive for detecting early cytotoxic events, while the LDH assay is more indicative of later-stage cytotoxicity involving membrane damage.[1] A comparative analysis of these assays on the same compound can, therefore, provide a more complete picture of its cytotoxic profile.

Quantitative Data Summary

While direct comparative studies on a single set of this compound derivatives using multiple cytotoxicity assays are limited in the public domain, the following table summarizes IC50 values for structurally related brominated and hydroxylated benzonitrile (B105546) derivatives, as determined by the MTT assay in various cancer cell lines. This data provides a baseline for the expected cytotoxic potential of this class of compounds.

Compound ClassCell LineIC50 (µM)AssayReference
Brominated Acetophenone DerivativesMCF-7 (Breast Adenocarcinoma)< 10 µg/mLMTT[2]
A549 (Alveolar Adenocarcinoma)11.80 ± 0.89 µg/mLMTT[2]
Caco2 (Colorectal Adenocarcinoma)18.40 ± 4.70 µg/mLMTT[2]
PC3 (Prostate Adenocarcinoma)< 10 µg/mLMTT[2]
Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile DerivativesMCF-7 (Breast Adenocarcinoma)Various (compound dependent)MTT & LDH[3]
2-(quinolin-8-yloxy)(methyl) benzonitrile Copper(II) ComplexMCF-7 (Breast Adenocarcinoma)Lower than ligand aloneMTT

Note: The data presented are for related compounds and should be considered as a contextual comparison. Direct experimental validation is necessary for specific this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity data. Below are detailed protocols for the MTT, LDH, and Annexin V apoptosis assays.

MTT Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a further 24-72 hours.

  • MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate the plate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH release from damaged cells.

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm. The amount of color formed is proportional to the amount of LDH released.

Annexin V Apoptosis Assay Protocol

This protocol outlines the detection of apoptosis through Annexin V staining.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the this compound derivatives for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V. Incubate in the dark at room temperature.

  • Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) to the cell suspension to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental procedures and biological mechanisms. The following sections provide Graphviz diagrams for a typical cytotoxicity testing workflow and a potential signaling pathway involved in the cytotoxic action of phenolic compounds.

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_setup 1. Experimental Setup cluster_assays 3. Cytotoxicity Assays cluster_analysis 4. Data Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment 2. Compound Treatment (24-72 hours incubation) cell_seeding->compound_treatment compound_prep Prepare Serial Dilutions of This compound Derivatives compound_prep->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) compound_treatment->apoptosis_assay data_acquisition Measure Absorbance/ Fluorescence mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc comparison Compare Assay Results ic50_calc->comparison

Caption: A generalized workflow for the in vitro cytotoxicity assessment of novel compounds.

Potential Signaling Pathway for Phenolic Compound-Induced Apoptosis

Phenolic compounds, including derivatives of this compound, are known to induce apoptosis through various signaling pathways. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that could be activated by these compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Ligand Binding caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Activation stimuli This compound Derivatives bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) stimuli->bcl2 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c cytochrome_c->pro_caspase3 Activation bcl2->mitochondrion caspase3 Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of apoptosis signaling pathways potentially induced by phenolic compounds.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-5-hydroxybenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-5-hydroxybenzonitrile, a compound utilized in research and organic synthesis, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its disposal, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential due to the compound's hazardous properties.

Hazard Profile

This compound is classified as an acute toxicant and an irritant.[1] Exposure through ingestion, skin contact, or inhalation can be harmful or toxic.[1] It is known to cause skin and serious eye irritation.[1]

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled
Skin Corrosion/IrritationWarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationWarningH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)WarningH335: May cause respiratory irritation

Data sourced from PubChem and various supplier safety data sheets.[1]

Disposal Protocol

The primary directive for the disposal of this compound and its containers is to consign them to an approved waste disposal plant.[2][3] Do not dispose of this chemical into drains or the regular waste stream.[2][3]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

  • Contaminated Materials: Any materials used to handle the chemical (e.g., weighing paper, contaminated gloves, wipes) should also be placed in this designated hazardous waste container.

  • Solutions: If the compound is in a solution, it must be collected in a compatible, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

Step 3: Container Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be stored in a designated hazardous waste accumulation area.

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]

  • After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[3]

Disposal Workflow

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Contaminated Materials, Solutions) ppe->segregate container Step 3: Use Labeled, Sealed Hazardous Waste Container segregate->container storage Step 4: Store Container in a Designated, Ventilated Area container->storage disposal Step 6: Arrange for Professional Disposal via EHS storage->disposal empty_container Step 5: Decontaminate Empty Containers (Triple Rinse) rinsate Collect Rinsate as Hazardous Waste empty_container->rinsate rinsate->container end End: Safe and Compliant Disposal disposal->end

References

Essential Safety and Operational Guide for 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-hydroxybenzonitrile (CAS No: 189680-06-6). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 189680-06-6

  • Molecular Formula: C₇H₄BrNO

  • Molecular Weight: 198.02 g/mol [1]

Hazard Identification and Classification:

This compound is classified as an acute toxicant and an irritant.[1][2] Based on data for closely related compounds and provided hazard statements, the primary hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][5][6]

Signal Word: Warning[3][5]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure:

Body PartRecommended ProtectionSpecification/Standard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat or chemical-resistant suit.Inspect gloves for any signs of degradation or puncture before use.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4]
Body Long-sleeved clothing or a lab coat.Wear appropriate protective clothing to prevent skin exposure.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials (e.g., inert absorbent material) readily available.

2. Handling:

  • Avoid the formation of dust when handling the solid material.[3][4]

  • Wash hands thoroughly after handling.[3][5]

  • Do not eat, drink, or smoke in the laboratory area.[3]

  • Keep the container tightly closed when not in use.[3][5]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3][4][5]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area. Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not let the product enter drains.[5][7]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_fume_hood Work in Fume Hood prep_ppe Inspect & Don PPE prep_fume_hood->prep_ppe prep_spill_kit Ready Spill Kit prep_ppe->prep_spill_kit handle_weigh Weigh Solid Carefully (Avoid Dust) prep_spill_kit->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction handle_store Store in Tightly Sealed Container handle_reaction->handle_store cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate Proceed to Cleanup cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disp_chem Dispose of Chemical Waste in Labeled Container cleanup_wash->disp_chem Proceed to Disposal disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_chem->disp_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.